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  • Product: (4-Tert-butylcyclohexyl)methanol
  • CAS: 10601-39-5

Core Science & Biosynthesis

Foundational

chemical structure and stereochemistry of (4-tert-butylcyclohexyl)methanol

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (4-tert-butylcyclohexyl)methanol Introduction (4-tert-butylcyclohexyl)methanol is a disubstituted cyclohexane derivative that serves as an exem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (4-tert-butylcyclohexyl)methanol

Introduction

(4-tert-butylcyclohexyl)methanol is a disubstituted cyclohexane derivative that serves as an exemplary model for understanding fundamental principles of stereochemistry and conformational analysis. While not a therapeutic agent itself, its structural motifs are relevant in medicinal chemistry, where the precise three-dimensional arrangement of functional groups is paramount for molecular recognition and biological activity. The molecule exists as two distinct diastereomers, cis and trans, whose properties and reactivity are dictated by the spatial orientation of the tert-butyl and hydroxymethyl groups on the cyclohexane ring.

This technical guide provides a comprehensive exploration of the chemical structure, conformational preferences, and stereochemical nuances of cis- and trans-(4-tert-butylcyclohexyl)methanol. We will delve into the foundational principles governing its stability, the analytical techniques used for its characterization, and the synthetic strategies employed for stereoselective synthesis. This document is intended for researchers, chemists, and drug development professionals who rely on a deep understanding of molecular architecture to inform their work.

Part 1: The Conformational Anchor: The Role of the tert-Butyl Group

To comprehend the stereochemistry of (4-tert-butylcyclohexyl)methanol, one must first appreciate the conformational dynamics of the cyclohexane ring. The chair conformation is the most stable arrangement, minimizing both angle strain and torsional strain. In this conformation, the twelve hydrogen atoms are distributed into two sets of positions: six axial (perpendicular to the ring's plane) and six equatorial (in the plane of the ring).

A critical feature of the (4-tert-butylcyclohexyl)methanol system is the presence of the sterically demanding tert-butyl group. Due to its significant size, this group overwhelmingly prefers to occupy an equatorial position to avoid severe steric clashes, known as 1,3-diaxial interactions, that would occur if it were in an axial position.[1][2] This preference is so strong (with an energy cost of approximately 22.8 kJ/mol for an axial tert-butyl group) that it effectively "locks" the cyclohexane ring into a single, dominant chair conformation.[1][2] This conformational anchoring is the key to understanding the distinct properties of the cis and trans isomers.

Part 2: Structural Analysis of the cis and trans Diastereomers

The terms cis and trans describe the relative orientation of the tert-butyl and hydroxymethyl substituents. In the cis isomer, both groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This seemingly simple difference leads to profound variations in their three-dimensional structure and thermodynamic stability.

The trans Isomer: The Thermodynamically Favored Conformation

In trans-(4-tert-butylcyclohexyl)methanol, the most stable conformation allows both the tert-butyl group and the hydroxymethyl group to reside in equatorial positions. This arrangement minimizes steric strain, as both bulky substituents are directed away from the core of the ring, avoiding unfavorable interactions. Consequently, the trans isomer is the more thermodynamically stable of the two.[3]

Caption: Chair conformation of trans-(4-tert-butylcyclohexyl)methanol.

The cis Isomer: A Conformationally Constrained System

For the cis isomer, the conformational lock of the equatorial tert-butyl group dictates the position of the other substituent.[3] To maintain the cis relationship (both groups on the same face), the hydroxymethyl group is forced to occupy an axial position. This axial orientation introduces steric strain through 1,3-diaxial interactions with the axial hydrogens on carbons 2 and 6 of the ring. This inherent strain makes the cis isomer less stable and higher in energy than the trans isomer.

Caption: Chair conformation of cis-(4-tert-butylcyclohexyl)methanol.

Relative Thermodynamic Stability

The difference in steric strain between the diequatorial trans isomer and the equatorial-axial cis isomer results in a clear energy difference. The trans isomer exists in a lower energy state, making it the thermodynamically preferred product at equilibrium.

cluster_energy Relative Energy Diagram cis cis Isomer (t-Bu: eq, CH₂OH: ax) trans trans Isomer (t-Bu: eq, CH₂OH: eq) origin->y_axis Energy origin->x_axis Isomers p1->p2 p3->p4  ΔG > 0 (trans is more stable)

Caption: Relative energy levels of cis and trans isomers.

Part 3: Spectroscopic and Chromatographic Characterization

Distinguishing between the cis and trans isomers is readily achieved through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is particularly powerful for differentiating these isomers. The key diagnostic signal is the proton on the carbon atom to which the hydroxymethyl group is attached (C1).

  • In the trans isomer , the hydroxymethyl group is equatorial. The proton at C1 is therefore axial. An axial proton typically exhibits large coupling constants (J-values) to the two adjacent axial protons and appears as a broader, more complex multiplet.

  • In the cis isomer , the hydroxymethyl group is axial, meaning the C1 proton is equatorial. An equatorial proton has smaller couplings to its neighbors and typically gives rise to a sharper, narrower signal.[4][5]

Gas Chromatography (GC)

Gas chromatography effectively separates the two isomers based on differences in their physical properties, such as boiling point and interaction with the stationary phase.[6] On standard nonpolar or moderately polar columns (e.g., Carbowax), the cis isomer, which is generally more compact and has a slightly lower boiling point, often elutes before the more stable trans isomer.[7][8]

Technique Parameter cis-Isomer (axial -CH₂OH) trans-Isomer (equatorial -CH₂OH)
¹H NMR Signal for H at C1Narrow multiplet (equatorial proton)Broad multiplet (axial proton)
GC Relative Retention TimeShorterLonger

Part 4: Synthetic Pathways and Stereochemical Control

The synthesis of (4-tert-butylcyclohexyl)methanol isomers typically begins with the reduction of 4-tert-butylcyclohexanone. The stereochemical outcome of the reaction is highly dependent on the steric bulk of the reducing agent, a classic example of kinetic versus thermodynamic control.

G cluster_pathways Stereoselective Reduction Pathways start 4-tert-butylcyclohexanone reagent_small Small Hydride Reagent (e.g., LiAlH₄, NaBH₄) start->reagent_small Axial Attack (less hindered) reagent_bulky Bulky Hydride Reagent (e.g., L-Selectride) start->reagent_bulky Equatorial Attack (avoids steric clash) product_trans trans-(4-tert-butylcyclohexyl)methanol (Thermodynamic Product) reagent_small->product_trans product_cis cis-(4-tert-butylcyclohexyl)methanol (Kinetic Product) reagent_bulky->product_cis

Caption: Synthetic routes to cis and trans isomers.

Experimental Protocol: Synthesis of trans-(4-tert-butylcyclohexyl)methanol

This protocol describes the reduction of 4-tert-butylcyclohexanone using a small hydride reagent to favor the formation of the thermodynamically stable trans isomer.[8]

  • Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether.

  • Addition: A solution of 4-tert-butylcyclohexanone in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[8]

  • Reaction: After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: The reaction is cooled in an ice bath and cautiously quenched by the sequential, slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water to precipitate the aluminum salts.

  • Workup: The ether layer is decanted or filtered from the salts. The aqueous layer is extracted with additional portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Isolation: The solvent is removed by rotary evaporation to yield the crude product, which is predominantly the trans isomer. Further purification can be achieved by recrystallization or column chromatography.

Experimental Protocol: Synthesis of cis-(4-tert-butylcyclohexyl)methanol

This protocol utilizes a sterically hindered hydride reagent to favor kinetic control, leading to the cis isomer.[7]

  • Setup: A dry, nitrogen-flushed flask is charged with a solution of 4-tert-butylcyclohexanone in anhydrous tetrahydrofuran (THF) and cooled to -78 °C (dry ice/acetone bath).

  • Reagent Addition: A solution of a bulky hydride, such as Lithium tri-sec-butylborohydride (L-Selectride®), is added slowly via syringe to the stirred ketone solution while maintaining the low temperature.

  • Reaction: The reaction is stirred at -78 °C for several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, it is quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide to oxidize the borane byproducts.

  • Workup: The mixture is allowed to warm to room temperature and extracted several times with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which is highly enriched in the cis isomer.[7] Purification is typically performed by column chromatography.

Conclusion

The stereochemistry of (4-tert-butylcyclohexyl)methanol is a direct and elegant illustration of fundamental conformational principles. The steric dominance of the tert-butyl group provides a locked cyclohexane framework, forcing the hydroxymethyl substituent into either a low-energy equatorial position (trans isomer) or a higher-energy axial position (cis isomer). This structural difference dictates the thermodynamic stability, the characteristic spectroscopic signatures, and the synthetic routes for each diastereomer. For professionals in drug discovery and materials science, a firm grasp of these principles is indispensable, as the three-dimensional architecture of a molecule is inextricably linked to its function and properties.

References

  • Eliel, E. L., Doyle, T. W., Hutchins, R. O., & Gilbert, E. C. (1970). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses, 50, 13. doi:10.15227/orgsyn.050.0013. [Link]

  • Eliel, E. L., & Rerick, M. N. (1962). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses, 42, 16. doi:10.15227/orgsyn.042.0016. [Link]

  • Chemistry LibreTexts. (2023, April 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Sloop, J. C. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 8(1), 1-10. [Link]

  • Chegg.com. (2023, October 9). Solved in the 1H NMR spectrum of 4-tert-butylcyclohexanol. [Link]

  • Whitman College. Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-. [Link]

  • Reddit. (2014, November 16). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. [Link]

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of cis/trans-(4-tert-Butylcyclohexyl)methanol

Executive Summary As a Senior Application Scientist, understanding the nuanced physicochemical properties of cyclic aliphatic alcohols is critical for downstream applications ranging from active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, understanding the nuanced physicochemical properties of cyclic aliphatic alcohols is critical for downstream applications ranging from active pharmaceutical ingredient (API) synthesis to advanced materials engineering. (4-tert-Butylcyclohexyl)methanol is a prime example of how stereochemistry dictates molecular behavior. This whitepaper provides a comprehensive analysis of its cis and trans isomers, detailing their conformational mechanics, physical properties, and validated synthesis protocols.

Molecular Architecture & Conformational Locking

The defining structural feature of (4-tert-butylcyclohexyl)methanol is the bulky tert-butyl group, which acts as a rigid conformational lock. Due to its massive steric bulk (A-value > 4.5 kcal/mol), the tert-butyl group exclusively occupies the equatorial position on the cyclohexane ring to avoid severe 1,3-diaxial interactions. This lock forces the stereochemical divergence entirely onto the hydroxymethyl (-CH₂OH) group:

  • trans-Isomer : The hydroxymethyl group is forced into the equatorial position. This equatorial-equatorial (e,e) conformation is thermodynamically stable and exhibits minimal steric hindrance around the hydroxyl moiety .

  • cis-Isomer : The hydroxymethyl group is forced into the axial position. This equatorial-axial (e,a) conformation introduces steric compression, altering the molecule's dipole moment, boiling point, and chromatographic retention factor.

Physicochemical Properties

Understanding the baseline properties of these isomers is essential for reaction engineering and separation science. The table below summarizes the core quantitative data 2.

PropertyValue / Description
Chemical Name (4-tert-Butylcyclohexyl)methanol
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
CAS Number (Mixture) 20691-53-6
CAS Number (cis-isomer) 10601-39-5
CAS Number (trans-isomer) 13004-06-3
Estimated Boiling Point ~240–250 °C (at 760 mmHg)
Estimated Density ~0.91–0.94 g/cm³
Appearance Colorless to pale yellow viscous liquid / low-melting solid
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Synthesis and Isolation Workflows

The reduction of 4-tert-butylcyclohexanecarboxylic acid yields a mixture of cis and trans isomers. The following protocol utilizes borane (B₂H₆) for chemoselective reduction, followed by chromatographic separation 3.

Experimental Protocol: Chemoselective Reduction & Separation

1. Reaction Setup : Dissolve 10.0 g (54.3 mmol) of 4-tert-butylcyclohexanecarboxylic acid (mixture of isomers) in 44 mL of anhydrous THF (distilled over Na/benzophenone) under an argon atmosphere at 0 °C. 2. Reduction : Dropwise add B₂H₆ in THF (66.5 mL of 0.98M, 65.2 mmol). Stir the reaction mixture at 0 °C for 2 hours, then store in a freezer overnight.

  • Causality: Borane is selected over LiAlH₄ because it is highly chemoselective for carboxylic acids and generates fewer side products. The 0 °C temperature strictly controls the exothermic nature of hydride reductions.

  • Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the broad carboxylic acid O-H stretch and the emergence of a sharp alcohol O-H stretch confirms reaction completion. 3. Quenching : Carefully add 50 mL of saturated NaCl solution.

  • Causality: Quenching with brine safely decomposes unreacted borane while salting out the aqueous layer to prevent emulsion formation and improve organic extraction efficiency. 4. Extraction & Washing : Extract the aqueous residue with EtOAc (3 × 200 mL). Wash the combined organic extracts with saturated NaHCO₃ (250 mL), followed by saturated brine (250 mL).

  • Causality: The NaHCO₃ wash neutralizes any residual starting acid, ensuring the final organic layer contains only the neutral alcohol product. 5. Drying : Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness under reduced pressure to yield the crude product (~9.96 g). 6. Chromatographic Separation : Purify via flash chromatography using a silica gel stationary phase, eluting with 25% EtOAc in hexanes.

  • Causality: The cis (axial -CH₂OH) and trans (equatorial -CH₂OH) isomers have distinct spatial polarities. The less hindered trans isomer interacts differently with the silica matrix compared to the sterically compressed cis isomer, allowing for baseline resolution.

Workflow A 4-tert-Butylcyclohexanecarboxylic Acid (cis/trans mixture) B Reduction B2H6 in THF (0 °C) A->B Reagents added C Crude cis/trans Mixture (4-tert-Butylcyclohexyl)methanol B->C 2 hrs, 0 °C D Aqueous Workup (NaCl, NaHCO3) C->D Quench & Extract E Flash Chromatography (25% EtOAc / Hexane) D->E Purification F Pure trans-Isomer (Equatorial-Equatorial) E->F Elution 1 G Pure cis-Isomer (Equatorial-Axial) E->G Elution 2

Workflow for the synthesis and chromatographic separation of cis/trans isomers.

Analytical Characterization (NMR Validation)

To create a self-validating system post-separation, ¹H NMR spectroscopy must be employed to definitively assign the stereochemistry of the isolated fractions:

  • trans-Isomer : The proton attached to the C1 carbon of the cyclohexane ring (bearing the -CH₂OH group) is axial. It will exhibit large axial-axial coupling constants (J ≈ 10–12 Hz) with adjacent ring protons, appearing as a broad, well-defined multiplet (e.g., triplet of triplets).

  • cis-Isomer : The proton attached to the C1 carbon is equatorial. It will exhibit smaller equatorial-equatorial and equatorial-axial coupling constants (J ≈ 2–5 Hz), appearing as a narrower, more compressed multiplet.

Applications in Drug Development & Materials Science

  • Pharmaceutical Intermediates : The rigid cyclohexane framework provided by the tert-butyl lock is highly valued in drug discovery. It is used to pre-organize molecular conformations, thereby reducing entropic penalties upon binding and enhancing receptor affinity.

  • Liquid Crystal Displays (LCDs) : The cis-isomer serves as a critical intermediate in the synthesis of liquid crystal materials, where specific molecular geometries are required to control optical and dielectric properties 4.

  • Fragrance Chemistry : Both isomers contribute distinct floral and fruity sensory profiles, utilized in advanced cosmetic formulations and specialty solvents [[4]]().

References

  • NextSDS Database . "4-tert-butylcyclohexylmethanol — Chemical Substance Information." 2

  • BOC Sciences . "CAS 13004-06-3 (trans-4-tert-butylcyclohexylmethanol) - Building Block."

  • PrepChem . "Synthesis of 4-(1,1-dimethylethyl)cyclohexanemethanol." 3

  • Apiary . "Analyzing cis-4-tert-butylcyclohexylmethanol Market Size and Revenue Growth." 4

Sources

Foundational

(4-tert-butylcyclohexyl)methanol: An In-Depth Toxicological and Skin Sensitization Profile

An Examination of a Widely Used Fragrance Ingredient and its Derivatives Introduction (4-tert-butylcyclohexyl)methanol is a synthetic fragrance ingredient valued for its soft, woody, and floral scent. As a member of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Examination of a Widely Used Fragrance Ingredient and its Derivatives

Introduction

(4-tert-butylcyclohexyl)methanol is a synthetic fragrance ingredient valued for its soft, woody, and floral scent. As a member of the cyclohexanol family, its toxicological profile and potential to induce skin sensitization are of paramount importance for its safe use in consumer and industrial products. This technical guide provides a comprehensive overview of the available toxicological data for (4-tert-butylcyclohexyl)methanol and its closely related analogue, 4-tert-butylcyclohexanol. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the safety profile of this chemical class.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (4-tert-butylcyclohexyl)methanol is essential for interpreting its toxicological data.

PropertyValue
Chemical Name (4-tert-butylcyclohexyl)methanol
CAS Number 20691-53-6
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Appearance Liquid

Toxicological Profile: A Review of the Evidence

The toxicological assessment of (4-tert-butylcyclohexyl)methanol reveals a data landscape with notable gaps. While general hazard classifications exist, specific quantitative toxicity data for the parent compound is limited.

Acute Toxicity

Currently, there is a lack of publicly available data from acute oral, dermal, or inhalation toxicity studies specifically for (4-tert-butylcyclohexyl)methanol.

For the related compound, 4-tert-butylcyclohexanol , an intraperitoneal LD50 of approximately 700 mg/kg body weight has been reported in mice. However, the European Chemicals Agency (ECHA) registration dossier for this substance notes that the study documentation is insufficient for a comprehensive assessment.

Skin and Eye Irritation

(4-tert-butylcyclohexyl)methanol is classified as a skin and eye irritant.[1] This is a critical consideration for its use in dermally-applied products.

Genotoxicity and Carcinogenicity

There is currently no available data from genotoxicity (e.g., Ames test, in vitro micronucleus assay, chromosomal aberration test) or carcinogenicity studies for (4-tert-butylcyclohexyl)methanol. This represents a significant data gap in its toxicological profile.

Skin Sensitization: Unraveling the Potential for Allergic Contact Dermatitis

In Vivo and In Vitro Test Data

A thorough search of the scientific literature and regulatory databases did not yield any results from the Local Lymph Node Assay (LLNA), which would provide an EC3 value for potency classification, or from the Human Repeated Insult Patch Test (HRIPT) for (4-tert-butylcyclohexyl)methanol. Similarly, no data from alternative in vitro methods such as the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, or h-CLAT were found for this specific chemical.

Insights from a Related Compound: 4-tert-butylcyclohexanol

While direct sensitization data for (4-tert-butylcyclohexyl)methanol is lacking, studies on its close structural analogue, 4-tert-butylcyclohexanol , provide valuable insights into a potential mechanism of action related to skin sensitivity. Research has shown that 4-tert-butylcyclohexanol can reduce skin sensitivity by acting as a transient receptor potential vanilloid 1 (TRPV1) antagonist.[2] TRPV1 is a key receptor involved in mediating sensations of heat, pain, and irritation in the skin.

The proposed mechanism involves the binding of 4-tert-butylcyclohexanol to the TRPV1 receptor on sensory neurons in the skin. This binding inhibits the influx of calcium ions that would normally be triggered by an irritant stimulus, thereby reducing the signaling of discomfort and irritation to the brain.

Figure 1: Proposed mechanism of TRPV1 antagonism by 4-tert-butylcyclohexanol.

This antagonistic activity suggests that while the parent compound, (4-tert-butylcyclohexyl)methanol, is classified as an irritant, its metabolite or related structures may possess properties that can mitigate skin sensitivity. However, it is crucial to emphasize that this does not preclude the possibility of the parent compound itself being a skin sensitizer. The process of skin sensitization is distinct from irritation and involves an immune-mediated allergic response.

Experimental Protocols: A Methodological Framework

While specific data for (4-tert-butylcyclohexyl)methanol is unavailable, understanding the standard methodologies for assessing skin sensitization is critical for future research and for interpreting data on analogous compounds.

Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is the standard in vivo method for assessing the skin sensitization potential of a chemical.

Step-by-Step Methodology:

  • Animal Model: Typically, female CBA/J mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) at various concentrations.

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine.

  • Lymph Node Excision: After 5 hours, the auricular lymph nodes are excised.

  • Cell Proliferation Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.

  • Stimulation Index (SI) Calculation: The SI is calculated for each group as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.

  • EC3 Value Determination: A substance is considered a sensitizer if the SI is ≥ 3. The Estimated Concentration required to produce a Stimulation Index of 3 (EC3) is calculated by interpolation from the dose-response curve and is used to classify the sensitizing potency.

Figure 2: Standard workflow for the Local Lymph Node Assay (LLNA).

Data Gaps and Future Directions

The current toxicological profile of (4-tert-butylcyclohexyl)methanol is incomplete. To ensure a comprehensive understanding of its safety, the following studies are recommended:

  • Acute Toxicity: Determination of LD50/LC50 values via oral, dermal, and inhalation routes.

  • Genotoxicity: A battery of tests including a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.

  • Skin Sensitization: A definitive Local Lymph Node Assay (LLNA) to determine its sensitizing potential and EC3 value for potency classification. In the absence of in vivo data, a battery of in vitro tests (DPRA, KeratinoSens™, h-CLAT) could provide valuable mechanistic information.

  • Repeated Dose Toxicity: A 28-day or 90-day repeated dose study to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

(4-tert-butylcyclohexyl)methanol is classified as a skin and eye irritant. However, significant data gaps exist regarding its acute toxicity, genotoxicity, and, most critically, its skin sensitization potential. While studies on the related compound, 4-tert-butylcyclohexanol, suggest a mechanism for reducing skin sensitivity through TRPV1 antagonism, this does not substitute for direct sensitization data on (4-tert-butylcyclohexyl)methanol. Further research is imperative to fill these data gaps and to conduct a robust risk assessment for its use in consumer and industrial applications. The methodologies outlined in this guide provide a framework for the necessary future investigations.

References

  • NextSDS. 4-tert-butylcyclohexylmethanol — Chemical Substance Information. [Link]

  • ECHA. 4-tert-butylcyclohexanol - Registration Dossier. [Link]

  • Kueper, T., et al. (2016). Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A. Journal of the European Academy of Dermatology and Venereology, 30(S1), 1-10. [Link]

  • OECD (2010), Test No. 429: Skin Sensitisation: Local Lymph Node Assay, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

Sources

Exploratory

Mechanism of Olfactory Receptor Binding for (4-tert-butylcyclohexyl)methanol: A Technical Whitepaper

Executive Summary The perception of complex fragrance molecules is governed by highly specific molecular interactions at the olfactory epithelium. (4-tert-butylcyclohexyl)methanol , a bulky, alicyclic primary alcohol, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The perception of complex fragrance molecules is governed by highly specific molecular interactions at the olfactory epithelium. (4-tert-butylcyclohexyl)methanol , a bulky, alicyclic primary alcohol, is a critical structural analog to widely utilized fragrance compounds like 4-tert-butylcyclohexyl acetate (PTBCHA) and 4-tert-butylcyclohexanol. Understanding its binding mechanics to human Olfactory Receptors (ORs)—a specialized subset of Class A G-protein-coupled receptors (GPCRs)—is paramount for rational odorant design and sensory pharmacology.

This whitepaper provides an in-depth mechanistic analysis of how (4-tert-butylcyclohexyl)methanol navigates the olfactory mucus, docks into the transmembrane pockets of specific ORs, and triggers the intracellular signal transduction cascade. Furthermore, it details self-validating experimental protocols designed to quantify these receptor-ligand interactions.

Physicochemical Profiling & Structure-Odor Relationship (SOR)

The molecular architecture of an odorant dictates both its pre-receptor kinetics (solubility and transport) and its receptor binding affinity. (4-tert-butylcyclohexyl)methanol features a highly hydrophobic, sterically demanding tert-butyl group coupled with a polar, hydrogen-bonding hydroxymethyl moiety. Analogous compounds like 4-tert-butylcyclohexanol are known to interact with specific neuro-receptors (e.g., TRPV1) and olfactory receptors, highlighting the importance of the bulky tert-butyl moiety in receptor docking .

Table 1: Physicochemical Profile of (4-tert-butylcyclohexyl)methanol
PropertyValue / DescriptorMechanistic Implication
Molecular Formula C₁₁H₂₂ODetermines baseline molecular weight and volatility.
Molecular Weight 170.29 g/mol Optimal mass range for volatility and OR entry.
LogP (Hydrophobicity) ~3.8Necessitates Odorant-Binding Proteins (OBPs) for aqueous transport.
H-Bond Donors 1 (-OH group)Critical for anchoring to polar residues (Ser, Thr) in the OR pocket.
H-Bond Acceptors 1 (-OH group)Facilitates orientation within the transmembrane (TM) bundle.
Steric Profile Bulky tert-butyl tailDrives hydrophobic interactions; dictates cis/trans isomer selectivity.

Pre-Receptor Kinetics and Receptor Binding Mechanism

Odorant-Binding Proteins (OBPs)

Because (4-tert-butylcyclohexyl)methanol is highly lipophilic (LogP ~3.8), it cannot freely diffuse through the aqueous olfactory mucus. Odorant-Binding Proteins (OBPs)—soluble ~15 kDa proteins secreted into the mucus—encapsulate the hydrophobic tert-butyl tail within their lipocalin-like beta-barrel structures. This solubilization transports the ligand directly to the ciliary membrane of the Olfactory Receptor Neurons (ORNs).

Olfactory Receptor (OR) Docking

Human olfactory receptors, such as OR1A1, are Class A G-protein-coupled receptors (GPCRs) responsible for detecting specific odorants 1. Structural determinants of the binding pocket in receptors like OR1A1 have been shown to selectively accommodate bulky, hydrophobic enantiomers 2.

The binding mechanism relies on a bipartite interaction model:

  • Hydrophobic Anchoring: The tert-butyl group inserts into a deep, hydrophobic sub-pocket formed by the transmembrane helices TM3, TM5, and TM6. Residues such as Valine, Leucine, and Isoleucine stabilize the bulky tail via van der Waals forces.

  • Polar Recognition: The hydroxymethyl group acts as a hydrogen-bond donor/acceptor, interacting with polar residues (e.g., Serine, Tyrosine) near the extracellular loops. This H-bond network acts as the "trigger," inducing an inward shift of TM5 and an outward movement of TM6, exposing the intracellular G-protein binding site.

OR_Binding Odorant (4-tert-butylcyclohexyl)methanol (Ligand) OBP Odorant-Binding Protein (OBP) Odorant->OBP Solubilization TM_Domain Transmembrane Pocket (TM3, TM5, TM6) Odorant->TM_Domain Hydrophobic & H-Bonding Receptor Olfactory Receptor (e.g., OR1A1) Class A GPCR OBP->Receptor Ligand Delivery G_Protein G-protein (G_olf) Activation Receptor->G_Protein GDP/GTP Exchange TM_Domain->Receptor Conformational Shift

Logical flow of pre-receptor transport and OR activation by the odorant ligand.

Intracellular Signal Transduction Cascade

The perception of fragrance molecules begins with their interaction with olfactory receptors in the nasal cavity, initiating a complex signaling cascade 3. Once the OR achieves its active conformation, it acts as a Guanine Nucleotide Exchange Factor (GEF) for the olfactory-specific G-protein, G_olf .

  • G_olf Activation: The α-subunit of G_olf exchanges GDP for GTP and dissociates from the βγ-dimer.

  • cAMP Synthesis: G_olf-α binds to and activates Adenylyl Cyclase III (ACIII), which rapidly converts local ATP into cyclic AMP (cAMP).

  • Ion Channel Gating: The localized surge in cAMP opens Cyclic Nucleotide-Gated (CNG) channels, allowing an influx of Ca²⁺ and Na⁺ ions.

  • Signal Amplification: The incoming Ca²⁺ binds to Anoctamin-2 (ANO2), a calcium-activated chloride channel. Because ORNs maintain an unusually high intracellular Cl⁻ concentration, opening ANO2 causes Cl⁻ efflux, profoundly amplifying the membrane depolarization and firing an action potential to the olfactory bulb.

Signaling Golf G_olf (α-subunit) AC3 Adenylyl Cyclase III Golf->AC3 Activates cAMP cAMP Production AC3->cAMP ATP Conversion CNG CNG Ion Channel (Ca2+, Na+ Influx) cAMP->CNG Binds & Opens ANO2 ANO2 Channel (Cl- Efflux) CNG->ANO2 Ca2+ triggers Depolarization Membrane Depolarization CNG->Depolarization Cation influx ANO2->Depolarization Anion efflux

Intracellular cAMP-mediated signal transduction cascade in Olfactory Receptor Neurons.

Experimental Protocols for Mechanistic Validation

To validate the binding affinity and functional activation of ORs by (4-tert-butylcyclohexyl)methanol, rigorous, self-validating in vitro assays must be employed. Genetic variation across the human olfactory receptor repertoire significantly alters odor perception and receptor activation, making robust heterologous expression models critical 4.

Protocol 1: Heterologous Expression and cAMP Luminescence Assay

Causality & Rationale: Mammalian cell lines (e.g., HEK293T) naturally lack the specialized chaperone proteins required to traffic olfactory receptors from the endoplasmic reticulum to the plasma membrane. Co-transfection with Receptor-Transporting Protein 1 Short (RTP1S) is mandatory to prevent intracellular retention of the OR.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate HEK293T cells in 96-well plates at a density of 1.5 × 10⁴ cells/well in DMEM supplemented with 10% FBS.

  • Co-Transfection: After 24 hours, co-transfect cells using a liposomal reagent with three plasmids:

    • The target OR gene (e.g., OR1A1) cloned into a pCI expression vector.

    • RTP1S plasmid (chaperone for membrane trafficking).

    • A cAMP-response element (CRE) driven luciferase reporter plasmid.

  • Ligand Stimulation: 24 hours post-transfection, replace media with serum-free media containing serial dilutions (10⁻⁹ to 10⁻³ M) of (4-tert-butylcyclohexyl)methanol.

    • Self-Validation Control: Include a mock-transfected well (empty pCI vector) as a negative control to rule out endogenous receptor activation. Treat a separate well with 10 µM Forskolin (a direct ACIII activator) as a positive control to confirm the viability of the luminescence reporter system.

  • Luminescence Readout: Incubate for 4 hours. Lyse the cells and add luciferin substrate. Quantify luminescence using a microplate reader.

  • Data Analysis: Plot dose-response curves to calculate the half-maximal effective concentration (EC₅₀).

Workflow Step1 Gene Synthesis & Cloning (OR + RTP1S Chaperone) Step2 HEK293T Cell Transfection (Lipofection) Step1->Step2 Validation via Sequencing Step3 Ligand Incubation (Dose-Response Series) Step2->Step3 24h Incubation Step4 cAMP Luminescence Assay (Forskolin Control) Step3->Step4 Cell Lysis & Substrate Step5 Data Analysis (EC50 Calculation) Step4->Step5 Luminescence Readout

Step-by-step workflow for heterologous OR expression and functional cAMP assay.

Protocol 2: Live-Cell Calcium Imaging of Olfactory Neurons

Causality & Rationale: While the cAMP assay measures secondary messenger accumulation, calcium imaging provides real-time, high-temporal-resolution data on the actual ion channel gating (CNG channel opening) triggered by the odorant.

Step-by-Step Methodology:

  • Dye Loading: Incubate isolated primary ORNs or stably transfected cells with 5 µM Fluo-4 AM (a cell-permeant fluorescent calcium indicator) and 0.1% Pluronic F-127 for 30 minutes at 37°C.

  • Washing: Wash cells three times with Tyrode's buffer to remove extracellular dye and allow intracellular esterases to cleave the AM ester, trapping the active fluorophore inside the cell.

  • Perfusion & Imaging: Mount the coverslip on a confocal microscope. Perfuse the cells with (4-tert-butylcyclohexyl)methanol (10 µM) dissolved in Tyrode's buffer.

  • Kinetic Recording: Record fluorescence intensity (excitation 488 nm, emission 516 nm) at 1-second intervals.

    • Self-Validation Control: At the end of the recording, perfuse the cells with 50 mM KCl. The high extracellular potassium forces membrane depolarization independently of GPCR signaling, verifying that the neuron is alive and capable of firing.

References

  • Ataman Chemicals. (2024).4-TERT-BUTYLCYCLOHEXANOL.
  • BenchChem. (2024).Application Notes and Protocols: Pentylcyclohexyl Acetate in Fragrance Compound Synthesis.
  • GeneCards. (2026).OR1A1 Gene - Olfactory Receptor Family 1 Subfamily A Member 1.
  • Geithe, C., et al. (2017).Structural determinants of a conserved enantiomer-selective carvone binding pocket in the human odorant receptor OR1A1. Cellular and Molecular Life Sciences.
  • Mainland, J. D., et al. (2014).Genetic variation across the human olfactory receptor repertoire alters odor perception. bioRxiv / Nature Neuroscience.

Sources

Foundational

Thermodynamic Stability of cis vs trans (4-tert-Butylcyclohexyl)methanol Isomers: A Conformational and Experimental Guide

Executive Summary In physical organic chemistry and rational drug design, (4-tert-butylcyclohexyl)methanol serves as a premier model system for studying steric effects, conformational locking, and thermodynamic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In physical organic chemistry and rational drug design, (4-tert-butylcyclohexyl)methanol serves as a premier model system for studying steric effects, conformational locking, and thermodynamic stability. This technical guide provides an in-depth mechanistic analysis of the thermodynamic preference between its cis and trans isomers. By grounding the theoretical framework of A-values and 1,3-diaxial interactions in field-proven experimental validation protocols, this whitepaper equips researchers with the causality behind conformational behavior and its implications in molecular design.

Conformational Analysis & Thermodynamic Principles

The Conformational Lock

In substituted cyclohexanes, the bulky tert-butyl group possesses an exceptionally high A-value of approximately 4.9 kcal/mol[1]. This massive steric bulk creates a severe energetic penalty for the axial position due to extreme 1,3-diaxial interactions with the axial protons at C3 and C5. Consequently, the tert-butyl group acts as a "conformational anchor" or "lock," exclusively occupying the equatorial position and effectively preventing the cyclohexane ring from undergoing a chair-chair interconversion (ring flip)[2].

The Hydroxymethyl Group (-CH₂OH)

The hydroxymethyl group is a primary alkyl-like substituent capable of hydrogen bonding. Its A-value is approximately 1.7 to 1.8 kcal/mol, which is structurally comparable to that of an ethyl group (1.79 kcal/mol)[1]. While this represents a significant steric demand, it is vastly overshadowed by the 4.9 kcal/mol energetic penalty of the tert-butyl group[1].

Isomer Geometries and Stability

Because the cyclohexane ring is locked by the C4 tert-butyl group, the stereochemistry at C1 strictly dictates the axial or equatorial nature of the -CH₂OH group:

  • trans-(4-tert-butylcyclohexyl)methanol: The 1,4-trans relationship on a cyclohexane ring places both substituents on opposite faces of the ring. With the C4 tert-butyl group locked in the equatorial position, the C1 -CH₂OH group must also be equatorial. This results in an equatorial-equatorial (e,e) conformation.

  • cis-(4-tert-butylcyclohexyl)methanol: The 1,4-cis relationship places both substituents on the same face. Since the C4 tert-butyl group is equatorial, the C1 -CH₂OH group is forced into the axial position, resulting in an equatorial-axial (e,a) conformation.

Thermodynamic Conclusion: The trans isomer is thermodynamically more stable than the cis isomer. The standard free energy difference ( ΔG∘ ) between the two isomers is directly equivalent to the A-value of the hydroxymethyl group ( ≈−1.7 kcal/mol), as the trans isomer avoids the destabilizing 1,3-diaxial interactions between the axial -CH₂OH group and the axial protons at C3 and C5.

Conformational Free Energy Diagram

ConformationalAnalysis cluster_trans trans Isomer cluster_cis cis Isomer T_ee Equatorial-Equatorial (e,e) t-Bu: eq, -CH2OH: eq Most Stable T_aa Axial-Axial (a,a) t-Bu: ax, -CH2OH: ax Highly Unstable T_ee->T_aa Ring Flip (Blocked) ΔG >> 4.9 kcal/mol C_ea Equatorial-Axial (e,a) t-Bu: eq, -CH2OH: ax Less Stable C_ea->T_ee Thermodynamic Preference ΔG° ≈ -1.7 kcal/mol C_ae Axial-Equatorial (a,e) t-Bu: ax, -CH2OH: eq Highly Unstable C_ea->C_ae Ring Flip (Blocked) ΔG > 4.9 kcal/mol

Conformational logic of locked 4-tert-butylcyclohexylmethanol isomers.

Quantitative Data Summary

IsomerConfigurationLocked Conformation1,3-Diaxial InteractionsRelative ΔG∘ Thermodynamic Stability
trans 1,4-transEquatorial-Equatorial (e,e)None (Minimal)0.0 kcal/molMost Stable (Global Minimum)
cis 1,4-cisEquatorial-Axial (e,a)-CH₂OH / H (C3, C5)+1.7 kcal/molLess Stable

Experimental Protocols for Isomer Equilibration & Analysis

To empirically validate the thermodynamic stability, researchers cannot simply heat the alcohol, as the C-OH bond does not readily epimerize under standard conditions. Instead, a self-validating protocol involves the thermodynamic equilibration of a carbonyl precursor, followed by stereoretentive reduction and NMR analysis[3][4].

Protocol 1: Base-Catalyzed Thermodynamic Equilibration of the Precursor

Causality: The alpha-proton of a carboxylic ester is acidic. Treating methyl 4-tert-butylcyclohexanecarboxylate with a strong base allows reversible enolization, destroying the stereocenter at C1 and allowing it to reform in the lower-energy state.

  • Dissolve a random mixture of cis/trans methyl 4-tert-butylcyclohexanecarboxylate in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe).

  • Reflux the mixture under an inert argon atmosphere for 24 hours to ensure complete thermodynamic equilibration.

  • Quench the reaction with dilute acid and extract with ethyl acetate.

  • Result: The mixture will heavily favor the trans (e,e) ester (typically >95% trans) due to the ≈1.7 kcal/mol energetic advantage.

Protocol 2: Stereoretentive Reduction to the Methanol Isomers

Causality: To obtain the target molecule without altering the established cis/trans ratio, a hydride reduction of the ester is performed. Hydride reagents attack the carbonyl carbon, leaving the C1 stereocenter completely intact[3].

  • Suspend Lithium Aluminum Hydride (LiAlH₄) or Borane (B₂H₆) in anhydrous Tetrahydrofuran (THF) at 0 °C[3].

  • Slowly add the equilibrated ester mixture from Protocol 1.

  • Stir for 2 hours at 0 °C, then allow to warm to room temperature[3].

  • Carefully quench with saturated aqueous NaCl (or perform a Fieser workup)[3].

  • Extract, dry over Na₂SO₄, and concentrate[3]. The resulting product is predominantly trans-(4-tert-butylcyclohexyl)methanol.

Protocol 3: Analytical Verification via ¹H NMR Spectroscopy

Causality: The Karplus equation dictates that 3J coupling constants are highly dependent on the dihedral angle between vicinal protons[4].

  • Dissolve the purified product in CDCl₃ and acquire a ¹H NMR spectrum.

  • Analyze the signal for the C1 methine proton (H1).

  • In the trans isomer (e,e): The -CH₂OH group is equatorial, meaning H1 is axial . An axial H1 will couple with the adjacent axial protons at C2 and C6 with a dihedral angle of ~180°, resulting in large coupling constants ( Jaa​≈10−12 Hz). The signal will appear as a broad multiplet (tt) due to two large axial-axial couplings and two small axial-equatorial couplings.

  • In the cis isomer (e,a): The -CH₂OH group is axial, meaning H1 is equatorial . An equatorial H1 has dihedral angles of ~60° with all adjacent protons, resulting in exclusively small coupling constants ( Jea​,Jee​≈2−5 Hz). The signal will appear as a narrow, unresolved multiplet.

Implications in Drug Development

In medicinal chemistry, the spatial orientation of hydrogen-bond donors/acceptors (like the -CH₂OH group) is critical for receptor binding. Because the tert-butyl group locks the conformation, synthesizing the pure trans isomer guarantees that the hydroxymethyl group is permanently presented in an equatorial orientation. This conformational rigidity reduces the entropic penalty upon target binding, often leading to higher binding affinities compared to flexible analogs. Furthermore, axial substituents (as in the cis isomer) are often more susceptible to steric shielding, which can alter the metabolic stability and clearance rates of the drug candidate by cytochrome P450 enzymes.

References

  • Master Organic Chemistry. "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values." 1

  • PrepChem. "Synthesis of 4-(1,1-dimethylethyl)cyclohexanemethanol." 3

  • Analytical Chemistry (ACS Publications). "Multicomponent NMR Titration for Simultaneous Measurement of Relative pKas." 4

  • Wikipedia. "A-value." 2

Sources

Exploratory

The Solubility Profile of (4-tert-butylcyclohexyl)methanol: A Physicochemical Analysis for Researchers and Formulation Scientists

An In-depth Technical Guide A Whitepaper by the Office of the Senior Application Scientist Abstract (4-tert-butylcyclohexyl)methanol is a molecule of significant interest in various chemical applications, characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

A Whitepaper by the Office of the Senior Application Scientist

Abstract

(4-tert-butylcyclohexyl)methanol is a molecule of significant interest in various chemical applications, characterized by its unique amphiphilic nature. It possesses a bulky, non-polar tert-butylcyclohexyl moiety and a primary alcohol functional group, which imparts a degree of polarity. This structural duality dictates its solubility across a spectrum of solvents, a critical parameter for its application in drug development, materials science, and chemical synthesis. This guide provides an in-depth analysis of its solubility profile, grounded in the principles of intermolecular forces and stereochemistry. We will explore its behavior in both polar and non-polar solvent systems, detail robust experimental protocols for solubility determination, and offer expert insights into the causal factors governing its dissolution.

Molecular Architecture and Its Implications for Solubility

(4-tert-butylcyclohexyl)methanol, with the molecular formula C₁₁H₂₂O, is a substituted cyclohexanemethanol.[1] Its structure is key to understanding its interactions with solvents.

  • The Non-Polar Engine: The dominant feature is the (4-tert-butyl)cyclohexyl group. This large, saturated carbocyclic structure is sterically bulky and decidedly non-polar (hydrophobic). It interacts with solvents primarily through weak van der Waals dispersion forces.[2] The presence of this group suggests a strong affinity for non-polar, organic solvents.[3]

  • The Polar Head: The -CH₂OH (hydroxymethyl) group is the molecule's polar, hydrophilic center. The oxygen-hydrogen bond is highly polarized, making the hydroxyl group an excellent hydrogen bond donor and acceptor.[4][5][6] This functional group is responsible for its interactions with polar solvents.

This amphiphilic character—having both a large non-polar part and a distinct polar part—means that its solubility is a nuanced balance of competing intermolecular forces. The general principle of "like dissolves like" is the starting point for our analysis, indicating that the molecule will show favorable solubility in solvents with similar polarity characteristics.[7][8]

The Critical Role of Stereoisomerism

The 1,4-disubstituted cyclohexane ring exists as two geometric isomers: cis and trans. The relative orientation of the bulky tert-butyl group and the hydroxymethyl group significantly influences the molecule's physical properties, including its solubility.

  • Conformational Stability: The tert-butyl group is extremely bulky and acts as a "conformational lock," strongly preferring the equatorial position to avoid destabilizing 1,3-diaxial interactions.[9]

  • trans Isomer: The more stable conformation will have both the tert-butyl group and the hydroxymethyl group in equatorial positions, minimizing steric strain.

  • cis Isomer: This isomer will have one group equatorial and one axial. Given the size of the tert-butyl group, it will occupy the equatorial position, forcing the smaller -CH₂OH group into the axial position.[10][11]

This difference in conformation affects the molecule's overall shape and the accessibility of the polar -OH group, which can lead to variations in crystal lattice energy and, consequently, solubility. For instance, cis disubstituted cyclohexanes can sometimes exhibit higher solubility in nonpolar solvents compared to their trans counterparts.[12]

Solubility Profile in Non-Polar Solvents

Expected Outcome: High Solubility

In non-polar solvents such as hexane, toluene, and diethyl ether, the primary intermolecular forces are London dispersion forces.

Governing Principles

The large, non-polar surface area of the (4-tert-butylcyclohexyl)methanol molecule allows for extensive contact and favorable van der Waals interactions with non-polar solvent molecules. The energetic penalty of disrupting the solvent-solvent interactions is low and is readily compensated by the formation of new, favorable solute-solvent interactions. The small, polar -OH group plays a minimal role and its unfavorable interaction with the non-polar solvent is vastly outweighed by the favorable interactions of the large alkyl body. As the carbon chain of an alcohol increases, its solubility in non-polar solvents also increases.[3][4]

Predicted Solubility Data
SolventTypeDominant Intermolecular ForcePredicted SolubilityRationale
HexaneAliphatic HydrocarbonVan der Waals (Dispersion)HighThe non-polar alkyl structures are highly compatible.
TolueneAromatic HydrocarbonVan der Waals (Dispersion)HighSimilar non-polar character promotes dissolution.
DichloromethaneHalogenated AlkaneDipole-Dipole, DispersionHighAlthough slightly polar, its ability to interact via dispersion forces with the large alkyl frame ensures good solubility.
Diethyl EtherEtherDipole-Dipole, DispersionHighThe ether's alkyl groups interact well with the solute's non-polar part.

Solubility Profile in Polar Solvents

Expected Outcome: Variable to Low Solubility

The behavior of (4-tert-butylcyclohexyl)methanol in polar solvents is more complex due to the conflicting nature of its molecular structure.

Governing Principles

In polar solvents like water, methanol, or acetone, the dominant intermolecular forces are hydrogen bonding and strong dipole-dipole interactions.[2]

  • Interaction with the Polar Group: The solute's -OH group can form hydrogen bonds with polar protic solvents (e.g., water, ethanol) and participate in dipole-dipole interactions with polar aprotic solvents (e.g., acetone).[4][13] This is an energetically favorable interaction that promotes solubility.

  • The Hydrophobic Effect: The large non-polar (4-tert-butyl)cyclohexyl group cannot form favorable interactions with highly polar solvent molecules like water. To dissolve, it must disrupt the strong hydrogen-bonding network of the water molecules, which is energetically costly. This "hydrophobic effect" is the primary barrier to solubility in water.[7]

For alcohols, as the length of the hydrocarbon chain increases beyond four or five carbons, the hydrophobic effect begins to dominate, leading to a sharp decrease in water solubility.[4][7][14] (4-tert-butylcyclohexyl)methanol, with its 11 carbon atoms, falls firmly into this category.

Predicted Solubility Data
SolventTypeDominant Intermolecular ForcePredicted SolubilityRationale
WaterPolar ProticHydrogen BondingVery Low / InsolubleThe large hydrophobic group dominates, overcoming the hydrophilic effect of the single -OH group.[7]
MethanolPolar ProticHydrogen BondingModerate to HighMethanol has a non-polar methyl group that can interact with the solute's alkyl frame, mitigating the hydrophobic effect.
EthanolPolar ProticHydrogen BondingModerate to HighSimilar to methanol, ethanol's ethyl group provides a non-polar character that improves compatibility.
AcetonePolar AproticDipole-DipoleModerateAcetone's polarity is lower than water's, and it has methyl groups that can interact favorably with the solute's non-polar part.

Experimental Determination of Solubility

To empirically validate the predicted solubility profile, standardized experimental protocols are essential. The following section details a robust, self-validating workflow for quantitative solubility measurement.

Visual "Cloud Point" Titration Method

This method is a rapid and effective way to determine the saturation point of a solute in a solvent.[15] It involves titrating a solution with the solute (or solvent) until the first sign of persistent turbidity (the "cloud point") is observed, indicating that the solubility limit has been exceeded.

G Diagram 1: Cloud Point Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep1 Accurately weigh solute (S) prep3 Place V1 in a stirred, temperature-controlled vessel prep1->prep3 prep2 Accurately measure initial solvent volume (V1) prep2->prep3 titrate Add precise aliquots of solute S to solvent V1 prep3->titrate observe Visually inspect for turbidity against a dark background titrate->observe endpoint Is solution persistently cloudy? observe->endpoint endpoint->titrate No record Record total mass of solute added (S_total) endpoint->record Yes calculate Calculate Solubility: (S_total / V1) in g/mL or mol/L record->calculate

Caption: Workflow for solubility determination via the cloud point method.

Protocol Steps:

  • Preparation: Accurately weigh a sample of (4-tert-butylcyclohexyl)methanol.

  • Solvent Addition: Place a precise volume of the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe. Allow the solvent to equilibrate to the target temperature (e.g., 25 °C).

  • Titration: Begin adding small, accurately weighed portions of the solute to the stirring solvent.

  • Observation: After each addition, allow the system to equilibrate. Observe the solution against a dark background for any sign of cloudiness or turbidity.

  • Endpoint Determination: The endpoint is reached when a faint turbidity persists for at least 60 seconds after the solute has been added and mixed.

  • Calculation: Record the total mass of solute added. Calculate the solubility as mass of solute per volume of solvent (e.g., mg/mL) or in molarity. For accuracy, the experiment should be repeated at least three times.

Visualizing Solute-Solvent Interactions

The underlying intermolecular forces dictate the solubility behavior. The following diagram illustrates the key interactions at the molecular level.

G Diagram 2: Solute-Solvent Intermolecular Forces cluster_solute Solute: (4-tert-butylcyclohexyl)methanol cluster_solvents Solvents solute solute polar Polar Solvent (e.g., Water) solute:f1->polar Favorable Interaction (Hydrogen Bonding) solute:f0->polar Unfavorable Interaction (Hydrophobic Effect) nonpolar Non-Polar Solvent (e.g., Hexane) solute:f0->nonpolar Favorable Interaction (Van der Waals) solute:f1->nonpolar Unfavorable Interaction (Polar/Non-Polar Mismatch)

Caption: Competing intermolecular forces governing solubility.

Conclusion

The solubility profile of (4-tert-butylcyclohexyl)methanol is a direct consequence of its amphiphilic molecular structure. It is predicted to be highly soluble in non-polar organic solvents due to the dominance of its large, hydrophobic alkyl framework, which interacts favorably via van der Waals forces. Conversely, its solubility in highly polar solvents, particularly water, is expected to be very low. The energetic cost of disrupting the strong hydrogen-bonding network of water is not sufficiently compensated by the hydrogen bonds formed by its single hydroxyl group. In polar organic solvents of intermediate polarity, such as short-chain alcohols, moderate solubility is anticipated as these solvents can interact favorably with both the polar and non-polar regions of the molecule. For researchers and formulation scientists, this profile suggests that for aqueous systems, co-solvents or surfactant systems may be necessary, whereas for organic-phase reactions or formulations, a wide range of non-polar solvents are suitable.

References

  • Fiveable. (2025). Cis Disubstituted Cyclohexanes: Organic Chemistry Study...
  • Unknown.
  • Reddit. (2019, May 13). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol?
  • NextSDS.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Scribd.
  • Royal Society of Chemistry. The properties of alcohols | Class experiment.
  • SRD Data Links.
  • Chemistry Stack Exchange. (2020, March 2). Solubility of alcohols in non-polar solvents.
  • Benchchem. An In-depth Technical Guide to Cis-Trans Isomerism in Substituted Cyclohexanes.
  • Quora. (2018, February 10).
  • Sigma-Aldrich. (cis-4-(tert-Butyl)cyclohexyl)methanol | 10601-39-5.
  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes.
  • OpenStax adaptation. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition.
  • Master Organic Chemistry. (2026, January 20). The Four Intermolecular Forces and How They Affect Boiling Points.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Alfa Chemistry. Solvent Miscibility Table.
  • YouTube. (2020, December 31). What are the intermolecular forces between the molecules of methanol?
  • Quora. (2016, June 21). What kind of intermolecular forces are found in CH3OH?

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Foundational

Environmental Biodegradability of (4-tert-Butylcyclohexyl)methanol: Mechanistic Pathways and Regulatory Testing

Introduction (4-tert-butylcyclohexyl)methanol (CAS No. 20691-53-6) is a cycloaliphatic alcohol widely utilized as a fragrance ingredient and a versatile chemical intermediate in specialty synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-tert-butylcyclohexyl)methanol (CAS No. 20691-53-6) is a cycloaliphatic alcohol widely utilized as a fragrance ingredient and a versatile chemical intermediate in specialty synthesis. As global regulatory frameworks—such as REACH and TSCA—increasingly scrutinize the environmental fate of synthetic chemicals, understanding the biodegradability of this compound is paramount for environmental scientists and drug development professionals. This technical guide provides an in-depth analysis of its biodegradation mechanisms, the steric influence of the tert-butyl group, and the self-validating experimental protocols required to assess its environmental persistence.

Structural Chemistry and Steric Hindrance

The molecular architecture of (4-tert-butylcyclohexyl)methanol consists of a cyclohexane ring substituted with a bulky tert-butyl group at the C4 position and a primary hydroxymethyl group at the C1 position.

Causality in Biodegradation Kinetics: The primary alcohol group is highly susceptible to enzymatic oxidation. However, the bulky tert-butyl group introduces significant steric hindrance. Comparative studies on nucleophilic additions and enzymatic docking have demonstrated that the reactivity of tert-butyl-substituted cyclohexyl derivatives is reduced by 30–50% compared to their non-bulky analogs 1. This steric shielding necessitates specific microbial consortia capable of adapting to the hindered substrate, which can slightly prolong the lag phase in standard biodegradability assays before exponential degradation occurs.

Mechanistic Pathways of Microbial Degradation

The biodegradation of (4-tert-butylcyclohexyl)methanol follows a well-defined Phase I and Phase II metabolic pathway driven by microbial enzymatic action.

  • Phase I (Primary Oxidation): The degradation initiates with the oxidation of the hydroxymethyl group. Alcohol dehydrogenases (ADH) catalyze the conversion of (4-tert-butylcyclohexyl)methanol to 4-tert-butylcyclohexanecarbaldehyde. Subsequently, aldehyde dehydrogenases (ALDH) rapidly oxidize this intermediate to 4-tert-butylcyclohexanecarboxylic acid 1.

  • Phase II (Ring Cleavage and Mineralization): The resulting carboxylic acid undergoes activation via Coenzyme A, followed by ring hydroxylation and subsequent cleavage. The aliphatic tert-butyl side chain is progressively degraded via beta-oxidation, ultimately leading to complete mineralization into CO2 and H2O.

Pathway A (4-tert-butylcyclohexyl)methanol B 4-tert-butylcyclohexanecarbaldehyde A->B Alcohol Dehydrogenase (Oxidation) C 4-tert-butylcyclohexanecarboxylic acid B->C Aldehyde Dehydrogenase (Oxidation) D Ring Cleavage / Beta-Oxidation C->D Microbial Consortia (Ring Hydroxylation) E CO2 + H2O (Mineralization) D->E Complete Degradation

Enzymatic biodegradation pathway of (4-tert-butylcyclohexyl)methanol.

Comparative Biodegradability Data

While exact empirical data for the isolated (4-tert-butylcyclohexyl)methanol molecule is limited in public literature, its environmental fate is robustly predicted using regulatory read-across methodology from structurally analogous compounds within the cyclohexyl derivatives category, such as 4-tert-butylcyclohexanol (PTBCH) and 4-tert-butylcyclohexyl acetate (PTBCHA) 2. The primary alcohol in (4-tert-butylcyclohexyl)methanol is more readily oxidized than the secondary alcohol in PTBCH, ensuring it meets or exceeds the degradation rates of its analogs.

Table 1: Comparative Biodegradability and Ecotoxicology of Cyclohexyl Derivatives

CompoundCAS NumberLog Kow (Predicted)Biodegradability (OECD 301)Result
(4-tert-butylcyclohexyl)methanol20691-53-6~3.80>60% (Read-across)Expected Readily Biodegradable
4-tert-butylcyclohexanol (PTBCH)98-52-23.42>60% at 28 days 3Readily Biodegradable
4-tert-butylcyclohexyl acetate32210-23-44.8075% CO2 at 28 days 4Readily Biodegradable

Experimental Protocol: OECD 301F Manometric Respirometry

To empirically validate the biodegradability of (4-tert-butylcyclohexyl)methanol, the OECD 301F Manometric Respirometry test is the gold standard.

Causality behind the choice of OECD 301F: (4-tert-butylcyclohexyl)methanol has low aqueous solubility. Unlike the OECD 301D (Closed Bottle) test, which uses highly diluted samples (2-5 mg/L) prone to erratic results for insoluble compounds, OECD 301F operates at a higher concentration (100 mg/L) with continuous mechanical stirring. This maximizes the mass transfer of the hydrophobic test substance to the aqueous phase, ensuring the microbial inoculum has consistent access to the substrate.

Step-by-Step Methodology (Self-Validating System):
  • Inoculum Preparation: Obtain mixed microbial consortia from the aeration tank of a domestic wastewater treatment plant. Wash and aerate the sludge for 5-7 days to deplete endogenous carbon sources, reducing background oxygen consumption (blank noise).

  • Test Substance Dosing: Introduce (4-tert-butylcyclohexyl)methanol at a concentration of 100 mg/L into the test flasks. For poorly soluble compounds, dose directly onto a glass cover slip or use an inert volatile solvent (which is subsequently evaporated) rather than attempting to create an aqueous stock solution.

  • Reference Validation: Set up a parallel flask with a readily biodegradable reference substance (e.g., Sodium acetate or Aniline) at 100 mg/L. Self-Validation Check: The entire test is only deemed valid if the reference substance reaches >60% degradation within 14 days.

  • Toxicity Control: Prepare a flask containing both the test substance and the reference substance. Self-Validation Check: If oxygen consumption in this flask is <25% of the theoretical demand (ThOD) within 14 days, the test substance is deemed inhibitory to the inoculum, and the test must be repeated with a lower concentration or pre-acclimated sludge.

  • Respirometric Tracking: Seal the flasks in a respirometer at 22°C (±1°C) in the dark. Monitor the biochemical oxygen demand (BOD) continuously for 28 days. The degradation percentage is calculated as the ratio of BOD to the Theoretical Oxygen Demand (ThOD).

Workflow S1 Step 1: Inoculum Preparation (Activated Sludge) S2 Step 2: Test Substance Dosing (100 mg/L) S1->S2 S3 Step 3: Manometric Respirometry (O2 Consumption Tracking) S2->S3 S4 Step 4: Data Validation (Toxicity & Blank Controls) S3->S4 S5 Step 5: Biodegradability Assessment (>60% ThOD at 28 Days) S4->S5

Step-by-step workflow for OECD 301F Manometric Respirometry testing.

Conclusion

The environmental biodegradability of (4-tert-butylcyclohexyl)methanol is governed by the balance between its highly reactive primary alcohol group and the steric hindrance of its tert-butyl moiety. By employing read-across data from closely related cyclohexyl derivatives and utilizing high-mass-transfer protocols like OECD 301F, researchers can confidently classify this compound as readily biodegradable. Ensuring rigorous self-validation through toxicity and reference controls is critical to maintaining scientific integrity in environmental risk assessments.

References

  • (4-Butylcyclohexyl)acetaldehyde Supplier - Benchchem | Source: benchchem.com | 1

  • 4-tert-Butylcyclohexyl acetate Env. Fate/Transport - EPA | Source: epa.gov | 4

  • Screening-Level Hazard Characterization Cyclohexyl Derivatives Category - EPA | Source: epa.gov | 2

  • SAFETY DATA SHEET - Eternis Fine Chemicals (PTBCH) | Source: eternis.com | 3

Sources

Protocols & Analytical Methods

Method

protocol for catalytic hydrogenation of 4-tert-butylbenzaldehyde to (4-tert-butylcyclohexyl)methanol

Application Notes & Protocols Topic: High-Yield Synthesis of (4-tert-butylcyclohexyl)methanol via One-Pot Catalytic Hydrogenation of 4-tert-butylbenzaldehyde Audience: Researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: High-Yield Synthesis of (4-tert-butylcyclohexyl)methanol via One-Pot Catalytic Hydrogenation of 4-tert-butylbenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Saturated Cyclohexylmethanols

The transformation of aromatic aldehydes to their fully saturated cycloaliphatic alcohol counterparts is a critical process in medicinal chemistry and materials science. The resulting (4-tert-butylcyclohexyl)methanol is a valuable building block, prized for the conformational rigidity and lipophilicity imparted by the bulky tert-butyl group. This moiety serves as a conformational lock, influencing the spatial arrangement of substituents and, consequently, their interaction with biological targets. This guide provides a detailed, field-tested protocol for the efficient one-pot catalytic hydrogenation of 4-tert-butylbenzaldehyde, focusing on the causality behind experimental choices to ensure reproducibility and high yield.

The reaction proceeds in two distinct conceptual stages, though executed in a single operation:

  • Carbonyl Reduction: Rapid hydrogenation of the aldehyde functional group to a primary alcohol (benzyl alcohol intermediate).

  • Aromatic Ring Saturation: Subsequent, more demanding hydrogenation of the benzene ring to a cyclohexane ring.

Achieving both transformations efficiently in one pot requires a robust catalyst and carefully controlled conditions to drive the challenging aromatic reduction to completion.

Causality of Key Experimental Choices

Catalyst Selection: Raney® Nickel

While various catalysts like Palladium on Carbon (Pd/C) or Platinum-based catalysts can reduce aldehydes, the complete hydrogenation of a benzene ring typically requires more forcing conditions.[1] We have selected Raney Nickel for this protocol due to its exceptional activity and versatility in hydrogenating a wide range of functional groups, including both carbonyls and aromatic systems.[2]

  • Expertise & Experience: Raney Nickel, a high-surface-area nickel-aluminum alloy, is pre-activated to contain adsorbed hydrogen, making it highly reactive.[2] Its proven efficacy in both aldehyde reduction and aromatic saturation makes it ideal for this one-pot synthesis, avoiding the need for a two-step process or multiple catalysts.[3][4] While Pd/C is excellent for converting aldehydes to benzyl alcohols, achieving subsequent ring saturation often requires significantly higher pressures and temperatures, which can lead to side reactions like hydrogenolysis (cleavage of the C-O bond).[5][6] Raney Nickel provides a more direct and often cleaner route to the desired product.

Solvent System: Ethanol

Ethanol is chosen as the reaction solvent for several reasons:

  • Solubility: It effectively dissolves the starting aldehyde and the final alcohol product.

  • Inertness: It is stable under the hydrogenation conditions employed.

  • Volatility: Its boiling point allows for effective heat transfer during the reaction and easy removal during work-up using a rotary evaporator.

Pressure & Temperature Optimization

The hydrogenation of an aromatic ring is a thermodynamically demanding process.

  • High Hydrogen Pressure (60 bar / ~870 psi): Elevated pressure increases the concentration of hydrogen on the catalyst surface, which is essential to overcome the activation energy of aromatic ring reduction and drive the reaction to completion.[7]

  • Elevated Temperature (100 °C): Provides the necessary thermal energy to facilitate the cleavage of the stable aromatic π-system. The selected temperature is a balance between achieving a practical reaction rate and minimizing potential side reactions.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentDetails
Starting Material 4-tert-butylbenzaldehyde (98%+)
Catalyst Raney® Nickel (Active, 50% slurry in water)
Solvent Ethanol (Absolute, 200 proof)
Hydrogen Source High-purity Hydrogen gas (H₂) cylinder with regulator
Reaction Vessel High-pressure autoclave (e.g., Parr reactor) with stirring mechanism
Filtration Celite® 545, Buchner funnel, filter flask
Solvent Removal Rotary evaporator
Purification Glass column for chromatography, Silica gel (230-400 mesh)
Analytical TLC plates (silica gel 60 F₂₅₄), GC-MS, ¹H NMR
Step-by-Step Methodology

1. Reactor Preparation and Reagent Charging:

  • To a clean, dry high-pressure autoclave, add 4-tert-butylbenzaldehyde (10.0 g, 61.6 mmol).

  • Add absolute ethanol (100 mL) to dissolve the aldehyde.

  • Safety Critical Step: Under a fume hood, carefully weigh the Raney Nickel slurry. Remove the supernatant water and wash the catalyst with absolute ethanol (3 x 20 mL) to remove residual water. Carefully add the ethanol-wet Raney Nickel (~1.0 g, ~10 wt%) to the reactor. Never allow Raney Nickel to become dry, as it is pyrophoric and may ignite upon contact with air. [2]

  • Seal the reactor according to the manufacturer's instructions.

2. Inerting and Pressurization:

  • Connect the reactor to a vacuum/inert gas line. Evacuate the reactor and backfill with Nitrogen (N₂) or Argon (Ar). Repeat this cycle three times to ensure an inert atmosphere.

  • Disconnect from the inert gas line and connect to the high-pressure hydrogen line.

  • Pressurize the reactor with H₂ to ~10 bar, vent the pressure, and repeat this cycle three times to purge the headspace of inert gas.

  • Pressurize the reactor to the final working pressure of 60 bar (approx. 870 psi).

3. Hydrogenation Reaction:

  • Begin vigorous stirring and heat the reactor to 100 °C.

  • Monitor the reactor pressure. A drop in pressure indicates hydrogen uptake as the reaction proceeds. The reaction can be periodically re-pressurized to 60 bar if necessary.

  • Maintain the reaction at 100 °C and 60 bar for 16-24 hours. Reaction progress can be monitored by taking small, carefully depressurized aliquots for TLC or GC-MS analysis (if the reactor is equipped for safe sampling).

4. Work-up and Catalyst Removal:

  • Cool the reactor to room temperature.

  • Crucial Step: Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Purge the reactor headspace with nitrogen three times before opening.

  • Prepare a pad of Celite® (~2 cm thick) in a Buchner funnel and wet it with ethanol.

  • Carefully decant and filter the reaction mixture through the Celite pad to remove the Raney Nickel catalyst. Wash the catalyst on the pad with additional ethanol (2 x 25 mL) to recover all the product.

  • Catalyst Quenching: The filtered Raney Nickel should be immediately quenched by slowly adding it to a large volume of water and then disposed of according to institutional safety guidelines.

5. Product Isolation and Purification:

  • Combine the filtrate and washings.

  • Remove the ethanol using a rotary evaporator to yield the crude product, which should be a colorless oil or a waxy solid.

  • The crude product is a mixture of cis and trans isomers of (4-tert-butylcyclohexyl)methanol.[8]

  • Purify the crude material via flash column chromatography on silica gel.[9]

    • Eluent System: Start with a low-polarity mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 15-20% Ethyl Acetate) to elute the product isomers.

    • Monitor fractions by TLC. The product spots will have a lower Rf value than any unreacted starting material.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white solid. Expected yield: 9.5 - 10.5 g (90-99%).

Visualization of the Experimental Workflow

Sources

Application

Application Note: High-Resolution GC-MS Methodology for the Isomeric Separation and Quantification of (4-tert-Butylcyclohexyl)methanol

Executive Summary & Chemical Profiling (4-tert-Butylcyclohexyl)methanol is a highly valued aliphatic alcohol utilized as a critical intermediate in organic synthesis, materials science (e.g., liquid crystal development),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

(4-tert-Butylcyclohexyl)methanol is a highly valued aliphatic alcohol utilized as a critical intermediate in organic synthesis, materials science (e.g., liquid crystal development), and fragrance chemistry ()[1]. Because the cyclohexane ring is substituted at the 1 and 4 positions, the molecule exists as two distinct stereoisomers: cis and trans. The bulky tert-butyl group locks the ring conformation, meaning the stereochemical purity dictates the compound's downstream physical and olfactory properties.

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed specifically to resolve these stereoisomers and accurately quantify the compound in complex matrices.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (4-tert-butylcyclohexyl)methanol
CAS Numbers 20691-53-6 (Mixture); 10601-39-5 (cis); 13004-06-3 (trans)[2][3]
Molecular Formula C₁₁H₂₂O[2]
Molecular Weight 170.29 g/mol
Boiling Point ~245–250 °C
LogP (Octanol/Water) ~3.5 (Highly lipophilic)

Experimental Design & Rationale (The "Why")

As a Senior Application Scientist, developing a method for this compound requires addressing three primary analytical challenges: matrix interference, isomeric co-elution, and mass spectral ambiguity.

Sample Preparation: Liquid-Liquid Extraction (LLE)

For complex matrices such as cosmetic emulsions or fragrance mixtures, directly injecting the sample degrades the column. We employ Liquid-Liquid Extraction (LLE) using n-hexane. Causality: n-Hexane possesses low surface tension and lacks polar groups, providing excellent non-polar solubility. It rapidly interacts with weakly polar and non-polar substances like (4-tert-butylcyclohexyl)methanol while leaving behind polar matrix contaminants (e.g., water, salts, heavy surfactants). This approach significantly minimizes matrix effects and shortens overall analysis time ()[4].

Chromatographic Separation: The Isomer Challenge

Aliphatic alcohol isomers with identical molecular weights and nearly identical boiling points will co-elute on standard non-polar stationary phases (e.g., DB-5). Therefore, a highly polar Polyethylene Glycol (PEG) column (DB-Wax) is mandated. Causality: The PEG stationary phase selectively interacts with the hydroxyl group of the methanol moiety via hydrogen bonding. In the trans-isomer, both the bulky tert-butyl group and the hydroxymethyl group occupy equatorial positions, whereas in the cis-isomer, one must be axial. This structural variance creates a subtle difference in steric hindrance and hydrogen-bond accessibility, allowing the DB-Wax column to achieve baseline chromatographic resolution between the two isomers.

Mass Spectrometric Detection: Fragmentation Pathways

Electron Ionization (EI) at 70 eV is utilized for ionization. Causality: Under 70 eV EI, the molecular ion ( M+ 170) of (4-tert-butylcyclohexyl)methanol is highly unstable due to rapid alpha-cleavage and is typically absent from the spectrum. The fragmentation pathway is entirely driven by the highly stable tert-butyl carbocation, making m/z 57 the universal base peak. Relying solely on m/z 57 for quantitation in complex matrices is dangerous, as many aliphatic hydrocarbons yield this ion. Therefore, a self-validating Selected Ion Monitoring (SIM) method must incorporate m/z 152 (loss of H2​O ) and m/z 95 (loss of H2​O and the tert-butyl radical) to definitively confirm the cyclohexyl alcohol backbone.

Step-by-Step Analytical Protocol

Reagents and Standards
  • Target Standard: (4-tert-butylcyclohexyl)methanol analytical standard (isomer mixture).

  • Internal Standard (IS): Phenanthrene-d10 (100 µg/mL in hexane). Note: A deuterated aromatic IS is chosen specifically because it produces no m/z 57 fragments, preventing quantitative crosstalk.

  • Solvent: HPLC-grade n-hexane.

Sample Preparation Workflow
  • Accurately weigh 1.0 g of the homogenized sample into a 15 mL glass centrifuge tube.

  • Add 5.0 mL of HPLC-grade n-hexane and 50 µL of the Phenanthrene-d10 IS solution.

  • Vortex the mixture vigorously for 2 minutes to ensure complete partitioning of the analyte into the organic phase.

  • Centrifuge at 4000 rpm for 5 minutes to break any emulsions formed by the matrix.

  • Transfer exactly 1.0 mL of the upper n-hexane layer into a 2 mL amber GC autosampler vial equipped with a PTFE-lined septum.

GC-MS Instrument Parameters
Table 2: Gas Chromatograph Settings
ParameterSetting
Column DB-Wax (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (Purity ≥ 99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve opens at 1.0 min)
Inlet Temperature 250 °C
Oven Temperature Program 60 °C (hold 1 min) ➔ Ramp 10 °C/min to 240 °C (hold 5 min)
Table 3: Mass Spectrometer Settings (SIM Mode)
ParameterSetting / Target Ions
Ionization Mode Electron Ionization (EI), 70 eV
Temperatures Transfer Line: 250 °C | Ion Source: 230 °C | Quadrupole: 150 °C
Analyte Ions (m/z) 57 (Quantifier) , 95 (Qualifier), 152 (Qualifier)
Internal Standard Ions 188 (Quantifier) , 94 (Qualifier)
Dwell Time 50 ms per ion

System Suitability & Quality Control (Self-Validating System)

To ensure absolute trustworthiness of the generated data, the following criteria must be met before sample analysis:

  • Isomeric Resolution ( Rs​ ): The chromatographic resolution between the cis and trans isomers of (4-tert-butylcyclohexyl)methanol must be ≥1.5 (baseline resolution).

  • Carryover Assessment: A pure n-hexane blank must be injected immediately following the highest calibration standard. The analyte peak area in the blank must be <0.1% of the lowest calibration point. Heavy alcohols are prone to active site binding; if carryover is observed, inlet liner replacement is mandatory.

  • Linearity: A 6-point calibration curve (ranging from 0.1 to 50 µg/mL) normalized to the internal standard must yield a coefficient of determination ( R2 ) ≥0.995 .

Analytical Workflow Visualization

GCMS_Workflow Start Sample Matrix (Fragrance/Cosmetic) IS Add Internal Standard (Phenanthrene-d10) Start->IS Prep Liquid-Liquid Extraction (LLE) using n-Hexane GC Gas Chromatography (DB-Wax PEG Column) Prep->GC 1 µL Splitless Injection IS->Prep MS Mass Spectrometry (EI, 70 eV, SIM Mode) GC->MS Chromatographic Elution Data Data Analysis (Isomer Resolution & Quantitation) MS->Data Spectral Acquisition

Figure 1: End-to-end GC-MS workflow for extraction and quantification of (4-tert-butylcyclohexyl)methanol.

Sources

Method

procedure for the stereoselective synthesis of cis-(4-tert-butylcyclohexyl)methanol

Application Note: Stereoselective Synthesis of cis-(4-tert-Butylcyclohexyl)methanol 1. Strategic Overview The stereoselective synthesis of cis-(4-tert-butylcyclohexyl)methanol is a critical transformation in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis of cis-(4-tert-Butylcyclohexyl)methanol

1. Strategic Overview The stereoselective synthesis of cis-(4-tert-butylcyclohexyl)methanol is a critical transformation in the development of specialized fragrances, liquid crystal intermediates, and rigid conformational anchors for medicinal chemistry[1]. The cis-isomer is highly valued for its unique spatial geometry: the bulky tert-butyl group strongly prefers the equatorial position, locking the cyclohexane ring in a chair conformation that forces the hydroxymethyl group into an axial orientation.

To achieve high diastereomeric purity, a two-step synthetic strategy is preferred over direct ring substitution. This protocol details the stereoselective catalytic hydrogenation of 4-tert-butylbenzoic acid followed by a non-epimerizing hydride reduction to yield the target primary alcohol[2].

2. Mechanistic Insights and Causality

Step 1: Kinetic Control in Arene Hydrogenation The reduction of 4-tert-butylbenzoic acid to cis-4-tert-butylcyclohexanecarboxylic acid is governed by steric approach control. When using a Rhodium on Alumina (Rh/Al2O3) catalyst, the bulky tert-butyl group dictates the orientation of the arene as it adsorbs onto the catalyst surface. To minimize steric repulsion, the molecule binds "face-down," with the tert-butyl group pointing away from the metal[3]. Consequently, hydrogen is delivered via syn-addition from the catalyst face. This kinetic control yields the thermodynamically less stable cis-isomer (axial carboxyl, equatorial tert-butyl) in high excess, bypassing the more stable trans-isomer[4]. Rhodium is specifically selected over Palladium (Pd/C) because Palladium promotes reversible hydride addition/elimination, leading to thermodynamic equilibration that favors the trans-isomer.

Step 2: Non-Epimerizing Hydride Reduction The subsequent reduction of cis-4-tert-butylcyclohexanecarboxylic acid to cis-(4-tert-butylcyclohexyl)methanol requires a strong reducing agent such as Lithium Aluminum Hydride (LiAlH4) or Borane-THF (B2H6)[2][5]. LiAlH4 attacks the carbonyl carbon nucleophilically. Because the C1–H bond of the cyclohexane ring is never broken during this exocyclic reduction, the cis stereochemistry established in the first step is perfectly preserved in the final product.

3. Visualizations

Workflow SM 4-tert-Butylbenzoic Acid Int cis-4-tert-Butylcyclohexane- carboxylic Acid SM->Int H2 (50 psi), Rh/Al2O3 EtOH, 50 °C Prod cis-(4-tert-Butylcyclohexyl) methanol Int->Prod LiAlH4, THF 0 °C to Reflux

Figure 1. Two-step synthetic workflow for cis-(4-tert-butylcyclohexyl)methanol.

Mechanism Cat Catalyst Surface (Rh/Al2O3) Adsorption Steric Approach Control (t-Bu group points away) Cat->Adsorption Arene binding SynAdd Syn-Addition of H2 (Kinetic Control) Adsorption->SynAdd Face-selective H2 delivery Product cis-Isomer Formation (Axial COOH, Equatorial t-Bu) SynAdd->Product Desorption without equilibration

Figure 2. Mechanistic pathway of stereoselective arene hydrogenation under kinetic control.

4. Experimental Protocols

Protocol A: Synthesis of cis-4-tert-butylcyclohexanecarboxylic acid

  • Preparation: Charge a high-pressure Parr reactor with 4-tert-butylbenzoic acid (1.0 equiv) and absolute ethanol to create a 0.5 M solution.

  • Catalyst Addition: Add 5% Rh/Al2O3 catalyst (5–10 wt% relative to the substrate).

  • Purging: Seal the reactor and purge the atmosphere with nitrogen gas three times, followed by hydrogen gas three times to ensure a completely inert, oxygen-free environment.

  • Hydrogenation: Pressurize the reactor to 50 psi with H2 gas and heat the mixture to 50 °C. Stir vigorously until hydrogen uptake ceases (typically 12–16 hours).

  • Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Rh/Al2O3 catalyst. Wash the pad with additional ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hexanes to enrich the cis-isomer and remove trace trans-isomer impurities.

Protocol B: Synthesis of cis-(4-tert-butylcyclohexyl)methanol

  • Hydride Suspension: In an oven-dried, argon-purged round-bottom flask, suspend LiAlH4 (1.5 equiv) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath[5].

  • Addition: Dissolve the cis-4-tert-butylcyclohexanecarboxylic acid (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension to safely control the exothermic evolution of hydrogen gas.

  • Reduction: Once the addition is complete, remove the ice bath and heat the reaction to reflux for 2–4 hours to ensure complete reduction. (Note: Borane-THF (B2H6) can be used as an alternative reducing agent at 0 °C to room temperature[2]).

  • Fieser Quench: Cool the mixture back to 0 °C and carefully quench the reaction using the Fieser method: sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water (where x = grams of LiAlH4 used). This causality-driven step decomposes the lithium and aluminum alkoxide complexes into a granular, easily filterable aluminate salt, preventing the formation of stubborn emulsions.

  • Isolation: Stir vigorously until a white, granular precipitate forms. Filter the aluminum salts through Celite. Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford pure cis-(4-tert-butylcyclohexyl)methanol.

5. Quantitative Data Summaries

Table 1: Reagent Equivalents and Reaction Parameters

Step Reagent Equivalents / Loading Solvent Temperature Time
1 4-tert-Butylbenzoic acid 1.0 equiv Ethanol 50 °C 12–16 h
1 5% Rh/Al2O3 0.05 wt% - - -
1 Hydrogen Gas Excess (50 psi) - - -
2 cis-4-tert-Butylcyclohexanecarboxylic acid 1.0 equiv THF 0 °C to Reflux 2–4 h

| 2 | LiAlH4 | 1.5 equiv | THF | - | - |

Table 2: Catalyst Effect on Stereoselectivity (Typical Values)

Catalyst Dominant Isomer Approximate cis:trans Ratio Mechanistic Driver
Rh/Al2O3 cis > 85:15 Kinetic control (syn-addition)
Ru/C cis 75:25 Kinetic control (syn-addition)

| Pd/C | trans | < 30:70 | Thermodynamic equilibration |

6. References

  • Benchchem. "(4-Butylcyclohexyl)acetaldehyde Supplier - Benchchem". URL:

  • National Academic Digital Library of Ethiopia. "Organic Synthesis". URL:

  • Benchchem. "Improving the stereoselectivity of trans-4-tert-butylcyclohexanecarboxylic acid". URL:

  • ACS Publications. "Multicomponent NMR Titration for Simultaneous Measurement of Relative pKas | Analytical Chemistry". URL:

  • PrepChem.com. "Synthesis of 4-(1,1-dimethylethyl)cyclohexanemethanol". URL:

Application

using (4-tert-butylcyclohexyl)methanol as a building block in organic synthesis

An Application Guide to (4-tert-butylcyclohexyl)methanol in Organic Synthesis Introduction: The Versatile Cyclohexane Building Block (4-tert-butylcyclohexyl)methanol is a primary alcohol featuring a cyclohexane ring scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to (4-tert-butylcyclohexyl)methanol in Organic Synthesis

Introduction: The Versatile Cyclohexane Building Block

(4-tert-butylcyclohexyl)methanol is a primary alcohol featuring a cyclohexane ring scaffold. Its structure is distinguished by a sterically demanding tert-butyl group, which effectively "locks" the conformation of the six-membered ring. This seemingly simple molecule, with the chemical formula C₁₁H₂₂O, is a valuable and versatile building block in modern organic synthesis.[1][2] The presence of the hydroxylmethyl group (-CH₂OH) provides a reactive handle for a multitude of chemical transformations, while the bulky tert-butyl group influences the stereochemical outcome of reactions and imparts specific physical properties, such as solubility and thermal stability, to its derivatives.

This building block exists as two key diastereomers: cis and trans. In the more stable chair conformation, the large tert-butyl group preferentially occupies an equatorial position to minimize steric strain. Consequently, the hydroxymethyl substituent is either axial (in the cis isomer) or equatorial (in the trans isomer). This stereochemical difference is not trivial; it profoundly impacts the biological activity, fragrance profile, and material properties of the resulting derivatives. For instance, in the fragrance industry, the acetate ester derived from the cis isomer is highly prized for its specific scent characteristics.[3]

This guide provides an in-depth exploration of (4-tert-butylcyclohexyl)methanol as a synthetic precursor, detailing core applications and providing robust protocols for its transformation into valuable esters, aldehydes, and ethers.

Property Value
CAS Number 20691-53-6 (for isomer mixture)
Molecular Formula C₁₁H₂₂O[1][2]
Molecular Weight 170.29 g/mol [2][4]
Isomers cis: 10601-39-5, trans: 13004-06-3[1][4][5]
Safety Skin and eye irritant.[1]

Application I: Esterification for the Fragrance Industry

The most prominent commercial application of (4-tert-butylcyclohexyl)methanol derivatives is in the formulation of fragrances. The corresponding acetate ester, particularly the cis-isomer, possesses a desirable woody and fruity aroma and is used extensively in perfumes, soaps, and detergents.[3] The synthesis is typically achieved via Fischer esterification or by using a more reactive acylating agent.

Scientific Rationale: The Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6] The reaction is an equilibrium process. To drive it towards the product, either water is removed as it is formed (e.g., using a Dean-Stark apparatus) or an excess of one reactant is used. Alternatively, using a more reactive acylating agent like acetic anhydride with an acid catalyst can lead to a more rapid and irreversible reaction, often resulting in higher yields. The choice of catalyst is crucial; strong protic acids like sulfuric acid or sulfonic acids like p-toluenesulfonic acid (p-TsOH) are effective.[6][7] For greener processes, solid acid catalysts like Amberlyst-15 are also employed to simplify purification and minimize corrosive waste.[8]

Esterification cluster_reactants Reactants Alcohol (4-tert-butylcyclohexyl)methanol Product (4-tert-butylcyclohexyl) acetate Alcohol->Product Acid Acetic Anhydride / Acetic Acid Acid->Product Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Product Catalyzes Reaction

Caption: Workflow for the synthesis of (4-tert-butylcyclohexyl) acetate.

Protocol 1: Synthesis of (4-tert-butylcyclohexyl) acetate

This protocol details the acetylation using acetic anhydride, which generally provides high conversion.

Materials:

  • (4-tert-butylcyclohexyl)methanol (1.0 eq)

  • Acetic anhydride (1.2 - 1.5 eq)[3]

  • p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 eq) or a few drops of concentrated H₂SO₄[6][7]

  • Toluene (optional, for azeotropic water removal if using acetic acid)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-tert-butylcyclohexyl)methanol and acetic anhydride.

  • Catalyst Addition: Carefully add the acid catalyst (p-TsOH) to the mixture.

  • Heating: Heat the reaction mixture to 80-110°C and stir for 2-5 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Cooling and Quenching: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a separatory funnel containing 5% sodium bicarbonate solution to neutralize the excess acetic anhydride and the acid catalyst. Caution: Carbon dioxide gas will evolve; vent the funnel frequently.[6]

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 5% NaHCO₃ solution, water, and finally with brine.[7]

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the final ester as a clear liquid.

Parameter Condition Rationale
Acylating Agent Acetic AnhydrideMore reactive than acetic acid, drives the reaction to completion.
Catalyst p-TsOHEffective solid catalyst, easier to handle than sulfuric acid.
Temperature 80-110°CProvides sufficient thermal energy for the reaction without causing degradation.[7]
Workup NaHCO₃ washNeutralizes acidic components, crucial for stopping the reaction and purification.[6]
Expected Yield >90%High conversion is typical with acetic anhydride.

Application II: Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol group of (4-tert-butylcyclohexyl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid. These functional groups are cornerstones of organic synthesis, serving as precursors for countless other molecules through reactions like Wittig olefination, reductive amination, or amide coupling.

Scientific Rationale: Controlling the Oxidation State

The choice of oxidant is critical to control the degree of oxidation.

  • To obtain the aldehyde: Milder, anhydrous reagents are required to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) in dichloromethane (DCM) or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are effective.[9] Modern methods often use catalytic systems like TEMPO with a stoichiometric re-oxidant (e.g., bleach, NaOCl) which are environmentally friendlier.

  • To obtain the carboxylic acid: Stronger, often aqueous-based oxidizing agents are used. Examples include Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), potassium permanganate (KMnO₄), or simply performing a TEMPO-catalyzed oxidation without carefully controlling the stoichiometry of the oxidant.

The oxidation of the analogous secondary alcohol, 4-tert-butylcyclohexanol, to the ketone is a well-documented process, and the principles apply directly to the oxidation of this primary alcohol.[10][11][12]

Oxidation Alcohol (4-tert-butylcyclohexyl)methanol Aldehyde (4-tert-butylcyclohexyl)carboxaldehyde Alcohol->Aldehyde Mild Oxidant (e.g., PCC, TEMPO/Bleach) Acid (4-tert-butylcyclohexyl)carboxylic acid Alcohol->Acid Strong Oxidant (e.g., Jones Reagent) Aldehyde->Acid Strong Oxidant or Over-oxidation

Caption: Oxidation pathways for (4-tert-butylcyclohexyl)methanol.

Protocol 2: Selective Oxidation to (4-tert-butylcyclohexyl)carboxaldehyde using PCC

This protocol describes a classic method for synthesizing the aldehyde.

Materials:

  • (4-tert-butylcyclohexyl)methanol (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (4-tert-butylcyclohexyl)methanol in anhydrous DCM.

  • Reagent Addition: Add PCC to the solution in one portion. The mixture will become a dark, heterogeneous slurry.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug thoroughly with additional diethyl ether.

  • Concentration: Combine the filtrates and remove the solvent using a rotary evaporator.

  • Purification: The crude aldehyde can be further purified by flash column chromatography on silica gel if necessary.

Oxidizing Agent Product Typical Conditions Advantages/Disadvantages
PCC AldehydeAnhydrous DCM, RTAdv: Reliable, good yields. Disadv: Toxic chromium waste.[9]
TEMPO/NaOCl Aldehyde/AcidBiphasic (DCM/H₂O), 0°C to RTAdv: "Green" catalyst, avoids heavy metals. Disadv: Can over-oxidize to acid if not controlled.
Jones Reagent Carboxylic AcidAcetone, 0°C to RTAdv: Strong, rapid oxidation. Disadv: Highly toxic chromium waste, harsh conditions.

Application III: Williamson Ether Synthesis

Creating ether linkages is a fundamental transformation that allows for the introduction of a vast array of functional groups. Ethers derived from (4-tert-butylcyclohexyl)methanol can be used as specialty solvents, polymer building blocks, or as intermediates in pharmaceutical synthesis.

Scientific Rationale: The Sₙ2 Pathway

The Williamson ether synthesis is a robust method that proceeds via an Sₙ2 mechanism. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from a primary or methyl alkyl halide (the electrophile) to form the ether. The use of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for this reaction as it solvates the cation without hindering the nucleophilicity of the alkoxide.

Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol (4-tert-butylcyclohexyl)methanol Alkoxide Sodium (4-tert-butylcyclohexyl)methoxide Alcohol->Alkoxide Ether Resulting Ether Alkoxide->Ether Nucleophilic Attack Base Strong Base (e.g., NaH) Base->Alkoxide Deprotonates Alkyl_Halide Alkyl Halide (e.g., R-X) Alkyl_Halide->Ether

Caption: Two-step process of the Williamson ether synthesis.

Protocol 3: Synthesis of 1-((benzyloxy)methyl)-4-(tert-butyl)cyclohexane

This protocol describes the synthesis of a benzyl ether, a common protecting group for alcohols.

Materials:

  • (4-tert-butylcyclohexyl)methanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF. Cool the flask to 0°C in an ice bath.

  • Alcohol Addition: Slowly add a solution of (4-tert-butylcyclohexyl)methanol in anhydrous THF to the NaH suspension. Stir for 30-60 minutes at 0°C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Electrophile Addition: Add benzyl bromide to the freshly formed alkoxide solution at 0°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction back to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2x).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer. The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl ether.

Conclusion

(4-tert-butylcyclohexyl)methanol is more than a simple alcohol; it is a strategic building block whose conformational rigidity and reactive handle enable precise molecular construction. Its applications span from the creation of high-value fragrance molecules to the synthesis of complex intermediates for pharmaceuticals and materials science. The protocols outlined here for esterification, oxidation, and etherification represent fundamental transformations that unlock the synthetic potential of this versatile and commercially significant molecule.

References

  • EvitaChem. (n.d.). Buy 4-tert-Butylcyclohexyl acetate (EVT-1185313) | 10411-92-4.
  • Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • Google Patents. (n.d.). CN1092627C - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert-butylcyclohexyl acetate.
  • Sigma-Aldrich. (n.d.). (4-tert-butylcyclohexyl)methanol | 20691-53-6.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Synthesis of Fragrant Esters.
  • ChemicalBook. (n.d.). O-TERT-BUTYLCYCLOHEXYL ACETATE synthesis.
  • Chegg. (2021, November 27). Solved Experiment 3: Oxidation of 4-tert-Butyl Cyclohexanol.
  • AA Blocks. (n.d.). (cis-4-(tert-Butyl)cyclohexyl)methanol | 10601-39-5.
  • BLDpharm. (n.d.). 13004-06-3|trans-4-(tert-Butyl)cyclohexyl)methanol.
  • CDN. (2012, May 6). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHE.
  • ResearchGate. (n.d.). Fragrance material review on 4-tert-butylcyclohexyl acetate | Request PDF.
  • ChemicalBook. (2026, January 13). 4-tert-Butylcyclohexanol | 98-52-2.
  • NextSDS. (n.d.). 4-tert-butylcyclohexylmethanol — Chemical Substance Information.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Experiment 7: Oxidation of 4-tert-Butylcyclohexanol.
  • Studylib. (n.d.). 4-tert-Butylcyclohexanol/one Oxidation-Reduction Lab.
  • Aurum Pharmatech. (n.d.). Buy (4-tert-Butylcyclohexyl)methanol | 20691-53-6.
  • European Patent Office. (n.d.). Process for preparing 4-tert.-butylcyclohexanol - EP 0755910 A2.
  • NextSDS. (n.d.). (4-butylcyclohexyl)methanol — Chemical Substance Information.
  • Euonymus. (n.d.). CHM 102 Synthesis of Fragrant Esters.
  • Frontiers in Chemistry. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants.
  • Chemspace. (n.d.). [(1s,4s)-4-tert-butylcyclohexyl]methanol - C11H22O | CSSB02125977330.
  • Sigma-Aldrich. (n.d.). (cis-4-(tert-Butyl)cyclohexyl)methanol | 10601-39-5.
  • MDPI. (2016, September 9). Synthesis of Novel p-tert-Butylcalixarene Derivative: Structural Characterization of a Methanol Inclusion Compound. Retrieved from MDPI.

  • Echemi. (2024, November 15). Exploring Cis 4 Tert Butylcyclohexanol.
  • JETIR. (n.d.). Synthesis of Perfumery Esters using Green Catalyst.

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Method

application of (4-tert-butylcyclohexyl)methanol in muguet fragrance formulations

An In-depth Technical Guide Application Notes and Protocols for the Use of (4-tert-butylcyclohexyl)methanol in Modern Muguet Fragrance Formulations Abstract The formulation of muguet (lily of the valley) fragrances prese...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Application Notes and Protocols for the Use of (4-tert-butylcyclohexyl)methanol in Modern Muguet Fragrance Formulations

Abstract

The formulation of muguet (lily of the valley) fragrances presents a classic perfumery challenge, as the flower's delicate scent cannot be commercially extracted, necessitating its reconstruction from various aroma chemicals. Historically, this accord relied heavily on aldehydic components like hydroxycitronellal, Lilial, and Lyral. However, mounting regulatory pressure and concerns over skin sensitization have severely restricted or banned these key materials, compelling fragrance chemists to seek stable, safe, and effective alternatives.[1] This guide details the application of (4-tert-butylcyclohexyl)methanol, a saturated alicyclic primary alcohol, as a valuable component in modern, compliant muguet formulations. We will explore its chemical and olfactory properties, its strategic role within the fragrance pyramid, and provide detailed protocols for its incorporation and evaluation. The focus is on leveraging its unique characteristics to build a robust, elegant, and lasting muguet accord that meets contemporary performance and safety standards.

Technical Profile of (4-tert-butylcyclohexyl)methanol

(4-tert-butylcyclohexyl)methanol is a fragrance ingredient valued for its stability and specific olfactory contributions. Its properties are heavily influenced by the stereoisomerism of the substituted cyclohexane ring.

Chemical Structure and Isomerism

The molecule exists as two primary stereoisomers: cis and trans. The orientation of the bulky tert-butyl group relative to the hydroxymethyl group dictates the molecule's shape and, consequently, its interaction with olfactory receptors. The tert-butyl group effectively "locks" the cyclohexane ring's conformation, making the distinction between the axial and equatorial positions of the hydroxymethyl group critical.

  • cis-Isomer: The hydroxymethyl group is in an axial position, leading to a more compact molecular shape.

  • trans-Isomer: The hydroxymethyl group is in an equatorial position, resulting in a more linear and extended shape.

G cluster_cis cis-(4-tert-butylcyclohexyl)methanol cluster_trans trans-(4-tert-butylcyclohexyl)methanol cis_img cis_img cis_label CAS: 10601-39-5 Molecular Formula: C11H22O trans_img trans_img trans_label CAS: 13004-06-3 Molecular Formula: C11H22O G Top Top Notes (Green, Leafy, Aldehydic) Heart Heart Notes (Floral Muguet, Rose, Jasmine) Top->Heart Evaporation Base Base Notes (Musk, Woody) Heart->Base Evaporation Molecule (4-tert-butylcyclohexyl)methanol Molecule->Top Lifts & Supports Freshness Molecule->Heart Provides Floral-Woody Foundation Molecule->Base Enhances Tenacity & Fixation

Caption: Role of (4-tert-butylcyclohexyl)methanol in the fragrance pyramid.

Experimental Protocols

These protocols are designed for researchers to systematically evaluate the contribution of (4-tert-butylcyclohexyl)methanol to a model muguet fragrance. All weighing should be done on a calibrated analytical balance. [2]

Protocol 4.1: Preparation of a 10% Stock Solution

Rationale: Working with dilutions prevents weighing errors for potent materials and simplifies the iterative blending process. The solvent should be a standard, low-odor perfumer's alcohol (e.g., Ethanol 96% or Dipropylene Glycol - DPG). [3][4]

  • Place a clean glass beaker on a tared balance.

  • Weigh 1.00 g of (4-tert-butylcyclohexyl)methanol (commercial mixture).

  • Add 9.00 g of perfumer's alcohol (SDA 40-B or equivalent).

  • Stir gently with a glass rod or use a magnetic stirrer until the solution is homogeneous.

  • Transfer to a labeled, airtight amber glass bottle and store at room temperature.

Protocol 4.2: Formulation of a Foundational Muguet Accord (Control)

Rationale: A simplified, classic muguet base is created to serve as a control. This allows for a clear comparison when the target molecule is introduced. This formula uses established, non-restricted ingredients. [5][6]

Ingredient Role / Scent Profile Parts (by weight)
Linalool Fresh, floral-woody, light 25
Phenethyl Alcohol (PEA) Rose, honey, green 20
Hedione® (Methyl Dihydrojasmonate) Radiant, transparent jasmine 15
Citronellol Fresh, rosy, waxy 10
Geraniol Rosy, geranium 5
Hexyl Cinnamic Aldehyde Waxy, jasmine, floral 5
Benzyl Acetate Sharp, fruity jasmine 5
Terpineol Lilac, piney 5
Indole (10% in DPG) Animalic, narcotic floral (used in trace amounts) 2
Galaxolide® (50% in DPG) Clean, floral musk 8

| Total | | 100 |

Procedure:

  • In a clean beaker, weigh and combine all ingredients in the order listed.

  • Mix gently until a single, clear phase is achieved.

  • Transfer to a labeled amber glass bottle. This is your Control Accord .

Protocol 4.3: Incorporation of (4-tert-butylcyclohexyl)methanol

Rationale: The target molecule is added at varying concentrations to the Control Accord to create experimental variables. This allows for the determination of its optimal use level.

  • Prepare three separate beakers, labeled Var-1% , Var-5% , and Var-10% .

  • For Var-1% : Weigh 9.9 g of the Control Accord and add 0.1 g of the 10% stock solution of (4-tert-butylcyclohexyl)methanol.

  • For Var-5% : Weigh 9.5 g of the Control Accord and add 0.5 g of the 10% stock solution of (4-tert-butylcyclohexyl)methanol.

  • For Var-10% : Weigh 9.0 g of the Control Accord and add 1.0 g of the 10% stock solution of (4-tert-butylcyclohexyl)methanol.

  • Mix each variation thoroughly and transfer to separate, clearly labeled amber glass bottles.

  • Allow all samples (Control and Variations) to macerate (age) for at least 48-72 hours before evaluation to allow the accord to settle. [7]

Protocol 4.4: Olfactory Evaluation Workflow

Rationale: A structured sensory evaluation is critical to understanding the impact of the molecule over the fragrance's lifetime on the skin or a smelling strip. [8][9]

G start Start: Prepare Samples (Control, Var-1%, Var-5%, Var-10%) prep_strips 1. Dip labeled smelling strips into each sample for 2 seconds. start->prep_strips eval_t0 2. Evaluate Immediately (T=0) Note Top Note Impressions: - Freshness - Green Character - Initial Impact prep_strips->eval_t0 eval_t30 3. Evaluate at T=30 Minutes Note Middle Note Development: - Floral Heart - Body & Volume - Smoothness eval_t0->eval_t30 Wait 30 mins eval_t4h 4. Evaluate at T=4 Hours Note Base Note & Dry-Down: - Tenacity - Woody/Musky Character - Overall Cohesion eval_t30->eval_t4h Wait 3.5 hrs compare 5. Compare all strips side-by-side at each time point. Record observations in a log. eval_t4h->compare end End: Conclude on Optimal Concentration compare->end

Caption: Workflow for systematic olfactory evaluation over time.

Data Interpretation & Expected Outcomes

The observations from the olfactory evaluation should be recorded systematically. The expected impact of adding (4-tert-butylcyclohexyl)methanol is a shift from a standard floral accord to one with enhanced performance and a modern character.

VariationExpected Top Note (T=0) ImpactExpected Heart Note (T=30m) ImpactExpected Dry-Down (T=4h+) Impact
Control Standard floral-green opening.Classic muguet heart, potentially lacking some tenacity.Fades to a soft musky-floral base.
Var-1% A subtle lift in freshness, a cleaner opening.The floral heart feels slightly more rounded and cohesive.A marginal increase in longevity.
Var-5% Noticeable increase in watery/dewy freshness. The green notes are supported and feel less sharp.The muguet heart gains significant volume and smoothness. A clean, white-petal effect emerges.The woody character becomes apparent, providing a solid foundation and enhancing the tenacity of the musk.
Var-10% The woody aspects may start to dominate the opening. The freshness might feel more "woody-clean" than "floral-green".The accord is very robust, but the delicate muguet character might be partially overshadowed by the woody notes.Very good longevity, with a pronounced woody-musk dry-down.

Conclusion

(4-tert-butylcyclohexyl)methanol is a highly effective and versatile ingredient for modern perfumery, particularly in the creation of muguet fragrances that must adhere to current regulatory standards. Its primary function is not to be a direct one-to-one replacement for traditional muguet aldehydes, but rather to act as a stable, non-sensitizing structural component. By providing a clean, fresh, floral-woody character, it enhances the body and tenacity of the fragrance heart while ensuring stability across various consumer product applications. The protocols outlined in this guide provide a systematic framework for formulators to explore its benefits and determine its optimal concentration to build elegant, robust, and compliant muguet accords for the contemporary market.

References

  • Foreverest Resources Ltd. (2021). How to create Lily of the valley fragrance? Foreverest Resources Ltd.
  • Be Layered. (2024). How to Make Lily of the Valley Perfume? Be Layered.
  • IFF. Muguesia|Fragrance Ingredients. IFF.
  • SpecialChem. (2021). Muguesia - IFF. SpecialChem.
  • Perfumer & Flavorist. Lily of the Valley (Muguet) in Perfumery. Perfumer & Flavorist.
  • Maurizio Lembo. (2025). THE CREATION OF THE LILY-OF-THE-VALLEY ACCORD IN PERFUMERY. Maurizio Lembo.
  • Chemspace. [(1s,4s)-4-tert-butylcyclohexyl]methanol. Chemspace.
  • Packamor. Fragrance Formulation Guide: From Concept to Shelf-Ready Perfume. Packamor.
  • Sigma-Aldrich. (cis-4-(tert-Butyl)cyclohexyl)methanol. Sigma-Aldrich.
  • Enterprise Ethanol. The Ultimate How-to Guide to making Perfume. Enterprise Ethanol.
  • Landema. (2025). Perfumer's technical guide: formulations with essential oils. Landema.
  • Maison de L'Asie. Scent Profile Explained: How to Find Your Signature Fragrance. Maison de L'Asie.
  • I make scents. (2017). muguet. I make scents.
  • FridayCharm.com. (2026). Mastering the Nose: A Beginner's Guide to Identifying Perfume Ingredients and Reviewing Fragrances. FridayCharm.com.
  • ChemicalBook. (2026). TRANS-4-TERT-BUTYLCYCLOHEXANOL. ChemicalBook.
  • Organic Syntheses. cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses.
  • The Relation of Structure and Odor in Substituted Cyclohexanols.
  • Chemical Bull Pvt. Ltd. 4-tert-butyl Cyclohexanol. Chemical Bull Pvt. Ltd.
  • BOC Sciences. (trans-4-tert-butylcyclohexylmethanol). BOC Sciences.
  • PubChem. 4-tert-Butylcyclohexanol. PubChem.
  • PerfumersWorld. Muguet. PerfumersWorld.
  • Google Patents. EP3571274B1 - Composition having a muguet odor. Google Patents.
  • BLDpharm. 13004-06-3|trans-4-(tert-Butyl)cyclohexyl)methanol. BLDpharm.
  • The Good Scents Company. muguet shiseol mayol (Firmenich). The Good Scents Company.
  • Google Patents. EP0279436B1 - 3-tert. butyl-4-methoxy-cyclohexyl methanol, its production and its use as an odoriferous substance. Google Patents.

Sources

Application

extraction and isolation techniques for (4-tert-butylcyclohexyl)methanol

An in-depth technical guide on the extraction, isolation, and stereochemical resolution of (4-tert-butylcyclohexyl)methanol, designed for synthetic chemists and drug development professionals. Physicochemical Profile & S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the extraction, isolation, and stereochemical resolution of (4-tert-butylcyclohexyl)methanol, designed for synthetic chemists and drug development professionals.

Physicochemical Profile & Stereochemical Context

(4-tert-Butylcyclohexyl)methanol is a critical intermediate in organic synthesis and fragrance chemistry. The molecule is defined by the presence of a bulky tert-butyl group, which acts as a conformational lock on the cyclohexane ring. Because the tert-butyl group strictly occupies the equatorial position to avoid severe 1,3-diaxial steric clashes, the stereochemistry of the hydroxymethyl group (-CH₂OH) is rigidly defined:

  • trans-Isomer (1,4-diequatorial): The -CH₂OH group is equatorial and relatively unhindered.

  • cis-Isomer (1,4-equatorial-axial): The -CH₂OH group is axial and sterically hindered by the ring's axial hydrogens.

Understanding this conformational rigidity is the cornerstone of both its chemical extraction and its advanced enzymatic isolation.

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₁₁H₂₂OTarget for MS (m/z 170.29)
Boiling Point ~245–250 °C (760 mmHg)Requires high-vacuum distillation if not using chromatography[1].
Density ~0.94 g/cm³Forms the upper organic layer during aqueous extraction[1].
LogP (Predicted) ~3.0Highly lipophilic; dictates the use of moderately non-polar extraction solvents (e.g., EtOAc)[1].
CAS Registry Numbers 20691-53-6 (Mixture)13004-06-3 (trans)10601-39-5 (cis)Essential for sourcing specific isomer standards[2].

Primary Recovery: Liquid-Liquid Extraction (LLE) Workflow

(4-tert-Butylcyclohexyl)methanol is typically synthesized via the reduction of 4-tert-butylcyclohexanecarboxylic acid using diborane (B₂H₆) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)[2]. The immediate challenge post-reaction is isolating the highly lipophilic alcohol from the aqueous boron/aluminum salts and unreacted acid.

Causality in Extraction Design
  • Saturated NaCl (Brine) Quench: Instead of pure water, saturated NaCl is used to quench the reaction. The high ionic strength prevents the formation of stubborn emulsions—a common issue when extracting lipophilic cyclic alcohols from THF/water mixtures.

  • Ethyl Acetate (EtOAc) Selection: EtOAc is chosen over dichloromethane (DCM) because it offers a superior partition coefficient for hydrogen-bonding alcohols while being less toxic and easier to evaporate.

  • NaHCO₃ Wash: This step is strictly self-validating; it neutralizes any unreacted starting carboxylic acid, partitioning it into the aqueous layer as a water-soluble sodium salt, thereby isolating the neutral alcohol in the organic phase[2].

Protocol 1: Step-by-Step LLE and Primary Purification
  • Quenching: Cool the reaction mixture to 0 °C. Dropwise, add saturated aqueous NaCl (50 mL per 10 g of starting material) under vigorous stirring to decompose excess reducing agent.

  • Concentration: Remove the bulk of the THF in vacuo to prevent it from acting as a co-solvent that drags the product into the aqueous phase.

  • Extraction: Extract the remaining aqueous residue with EtOAc (3 × 200 mL).

  • Washing: Wash the combined organic layers first with saturated aqueous NaHCO₃ (250 mL) to remove acidic impurities, followed by a final brine wash (250 mL) to pull residual water out of the EtOAc layer.

  • Desiccation: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate to dryness to yield the crude diastereomeric mixture.

  • Flash Chromatography: Purify the crude amorphous solid via silica gel flash chromatography, eluting with 25% EtOAc in hexanes.

LLE_Workflow Start Crude Reaction Mixture (THF + Aqueous Salts) Quench Quench with Sat. NaCl (Breaks Emulsions) Start->Quench Extract Extract with EtOAc (3x) (Isolates Organics) Quench->Extract Wash1 Wash: Sat. NaHCO3 (Removes Unreacted Acid) Extract->Wash1 Wash2 Wash: Brine (Removes Water) Wash1->Wash2 Dry Dry (Na2SO4) & Concentrate (Yields Crude Product) Wash2->Dry Purify Flash Chromatography (25% EtOAc/Hexane) Dry->Purify

Workflow for the liquid-liquid extraction and primary purification of the crude alcohol.

Advanced Isolation: Diastereomeric Separation via Kinetic Resolution

While flash chromatography effectively isolates the alcohol mixture from byproducts, it cannot easily separate the cis and trans diastereomers due to their nearly identical retention factors (R_f) on silica gel. To achieve diastereomeric purity, we employ an enzymatic kinetic resolution[3].

Causality in Enzymatic Selection

Lipase PS (from Pseudomonas sp.) exhibits profound stereoselectivity based on the steric environment of the substrate. Because the tert-butyl group locks the ring, the trans-isomer possesses an equatorial, unhindered -CH₂OH group, while the cis-isomer has an axial, sterically hindered -CH₂OH group. Lipase PS preferentially acylates the unhindered equatorial (trans) alcohol at a vastly accelerated rate compared to the axial (cis) alcohol[4].

Protocol 2: Lipase-Mediated Kinetic Separation

Phase A: Kinetic Acylation (Organic Medium)

  • Preparation: Dissolve the diastereomeric mixture of (4-tert-butylcyclohexyl)methanol in an organic solvent (e.g., diisopropyl ether or hexane).

  • Enzyme Addition: Add Lipase PS and an acyl donor (typically vinyl acetate, which drives the reaction forward as the byproduct, vinyl alcohol, tautomerizes to volatile acetaldehyde).

  • Incubation: Stir the suspension at 30–35 °C. Monitor via GC-MS or TLC. The trans-isomer will rapidly convert to trans-acetate, while the cis-isomer remains primarily as the unreacted alcohol.

  • Separation: Filter off the immobilized enzyme. Subject the filtrate to silica gel chromatography. The trans-acetate (highly non-polar) will elute much earlier than the unreacted cis-alcohol (polar), allowing for baseline separation[4].

Phase B: Kinetic Deacylation (Aqueous Medium)

  • Hydrolysis: To recover the pure trans-alcohol, suspend the isolated trans-acetate in an aqueous phosphate buffer (pH ~7.0).

  • Enzyme Addition: Re-introduce Lipase PS. In an aqueous environment, the enzyme operates in reverse, preferentially hydrolyzing the unhindered equatorial acetate.

  • Extraction: Once hydrolysis is complete, extract the aqueous layer with EtOAc to isolate the diastereomerically pure trans-4-tert-butylcyclohexanemethanol.

Kinetic_Resolution Mix Diastereomeric Mixture (cis + trans alcohols) LipaseOrg Lipase PS + Vinyl Acetate (Organic Medium) Mix->LipaseOrg TransAc trans-Acetate (Equatorial attack) LipaseOrg->TransAc Fast Acylation CisAlc cis-Alcohol (Unreacted, Axial) LipaseOrg->CisAlc Slow Acylation Sep1 Silica Gel Separation (Exploits ΔRf) TransAc->Sep1 CisAlc->Sep1 LipaseAq Lipase PS / Aqueous Buffer (Hydrolysis) Sep1->LipaseAq Isolate trans-Acetate TransAlc Pure trans-Alcohol (Target Product) LipaseAq->TransAlc Deacylation

Lipase-mediated kinetic resolution exploiting the steric differences of cis/trans isomers.

Analytical Validation

To ensure the integrity of the isolated isomers, the following analytical validations must be performed:

  • Infrared (IR) Spectroscopy: Confirm the presence of the hydroxyl group via a broad O-H stretching band at ~3300 cm⁻¹ and the absence of a C=O stretch (which would indicate incomplete reduction or residual acetate).

  • ¹H NMR Spectroscopy: The chemical shift and coupling constants of the carbinol protons (-CH₂OH) and the proton at the C4 position will differ between isomers due to their axial/equatorial environments. The equatorial protons generally resonate downfield compared to axial protons.

References

  • PrepChem. Synthesis of 4-(1,1-dimethylethyl)cyclohexanemethanol. Available at:[Link]

  • ChemSrc. 4β-tert-Butylcyclohexane-1α-carboxylic acid methyl ester (Physical Properties). Available at:[Link]

Sources

Method

in vitro assay protocols for testing (4-tert-butylcyclohexyl)methanol cytotoxicity

An In-Depth Guide to In Vitro Cytotoxicity Assessment of (4-tert-butylcyclohexyl)methanol Application Note and Protocols Abstract This document provides a comprehensive guide for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to In Vitro Cytotoxicity Assessment of (4-tert-butylcyclohexyl)methanol

Application Note and Protocols

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of cytotoxicity for (4-tert-butylcyclohexyl)methanol, a compound commonly used in fragrance formulations.[1] The guide moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach. It details protocols for a suite of assays targeting different cellular endpoints—metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (Neutral Red)—complemented by an assay for apoptosis (Caspase-3/7). Adherence to principles outlined in international standards such as ISO 10993-5 is emphasized to ensure data integrity and regulatory relevance.[2][3][4][5]

Introduction: The Imperative for Cytotoxicity Screening

(4-tert-butylcyclohexyl)methanol is a synthetic chemical widely utilized for its characteristic scent.[6] As with any chemical intended for use in consumer products, a thorough evaluation of its potential to cause cellular damage is a critical component of its safety profile.[7] In vitro cytotoxicity testing serves as a powerful first-tier screening method, providing essential data on a substance's potential for inducing cell death or damaging cellular functions without the use of animal testing.[7][8]

These assays are designed to mimic real-world exposure in a controlled laboratory setting by exposing cultured mammalian cells to the test substance.[7] By measuring various biological parameters, we can determine the concentration at which the compound elicits a toxic response. The core principle is to identify a dose-response relationship and calculate key metrics like the IC50 (the concentration that inhibits 50% of a cellular function), which are fundamental to risk assessment.[8][9] This guide is structured to comply with the rigorous framework of international standards like ISO 10993-5, which outlines the biological evaluation of medical devices and materials, providing a benchmark for cytotoxicity testing.[3][5][10][11][12]

Foundational Experimental Design

A well-designed experiment is the bedrock of reliable and reproducible cytotoxicity data. Key decisions regarding cell lines, compound preparation, and controls must be justified and documented.

Strategic Selection of Cell Lines

The choice of cell line is paramount and depends on the intended application of the test data.[13] For a general screening test as recommended by ISO 10993-5, the L929 mouse fibroblast cell line is a well-established standard.[12] However, given that (4-tert-butylcyclohexyl)methanol is a fragrance ingredient, cell lines more relevant to dermal exposure, such as human keratinocytes (e.g., HaCaT) or fibroblasts, should also be considered to enhance the relevance of the findings.[7][14]

Cell Line Type Relevance Considerations
L929 Mouse FibroblastISO 10993-5 standard; widely used for general cytotoxicity.[12]Animal origin; may not perfectly model human responses.
Balb/c 3T3 Mouse FibroblastOECD guideline standard for cytotoxicity and phototoxicity.[15]Well-characterized and sensitive to a range of toxins.
HaCaT Human Keratinocyte (immortalized)Represents the primary cell type of the epidermis; highly relevant for skin-contact substances.May be more resistant to certain compounds than fibroblasts.
Primary Human Dermal Fibroblasts (HDF) Human Fibroblast (primary cells)Closely mimics in vivo human dermal tissue.Limited lifespan in culture; potential for donor-to-donor variability.
Preparation of Test Article and Controls

Accurate and consistent preparation of the test article, (4-tert-butylcyclohexyl)methanol, is critical.

  • Solvent Selection: Due to its chemical nature, a solvent like dimethyl sulfoxide (DMSO) is often required to create a concentrated stock solution.[3][16] It is crucial to note that DMSO can be cytotoxic at concentrations above 0.5-1%.[3] Therefore, the final concentration of DMSO in the cell culture medium must be kept constant across all test concentrations and be below a non-toxic threshold, which should be determined in preliminary tests.

  • Serial Dilutions: A stock solution should be serially diluted in complete cell culture medium to generate a range of test concentrations (e.g., 8-10 concentrations covering a wide range from expected non-toxic to highly toxic levels).

  • Essential Controls: Every assay plate must include the following controls to ensure the validity of the results:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the test dilutions. This establishes the baseline 100% viability.

    • Negative Control: Untreated cells or cells treated with culture medium only.

    • Positive Control: Cells treated with a substance known to be cytotoxic to the cell line (e.g., Sodium Dodecyl Sulfate (SDS), Triton™ X-100). This confirms the assay system is responsive.

    • Blank Control: Wells containing only culture medium (and test article/reagents where appropriate) without cells. This is used to subtract background absorbance/fluorescence.[17]

Core Cytotoxicity Assay Workflow

The following diagram illustrates the general workflow for conducting in vitro cytotoxicity assays.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis A Cell Culture & Seeding (e.g., 96-well plate) C Incubate Cells (24h for adherence) A->C B Prepare Test Article (Stock & Serial Dilutions) D Treat Cells with Dilutions & Controls C->D E Incubate (e.g., 24h, 48h, 72h) D->E F Perform Specific Assay (Add Reagents: MTT, LDH, NR) E->F G Incubate as per Protocol F->G H Measure Signal (Absorbance/Fluorescence) G->H I Calculate % Viability or % Cytotoxicity H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K G cluster_assays Mechanisms of Core Cytotoxicity Assays cluster_inputs cluster_outputs MTT MTT Assay Viable Cell Mitochondrial Dehydrogenase reduces yellow MTT to purple Formazan MTT_out Purple Formazan MTT->MTT_out LDH LDH Assay Damaged Cell Leaked LDH enzyme converts substrate, leading to color change LDH_out Colored Product LDH->LDH_out NR Neutral Red Assay Viable Cell Lysosomes actively uptake and retain red dye NR_out Extracted Red Dye NR->NR_out MTT_in Yellow MTT Salt MTT_in->MTT:f0 LDH_in LDH Substrate LDH_in->LDH:f0 NR_in Neutral Red Dye NR_in->NR:f0 G cluster_assay Assay Measurement A Apoptotic Stimulus (e.g., Test Compound) B Initiator Caspases (e.g., Caspase-8, -9) A->B C Effector Pro-Caspase-3/7 (Inactive) B->C D Active Caspase-3/7 C->D E Substrate Cleavage (e.g., PARP) D->E G Fluorogenic Substrate (e.g., Ac-DEVD-pNA) D->G Cleavage F Apoptosis (Cell Death) E->F H Measurable Signal (Color/Fluorescence) G->H

Caption: Role of Caspase-3/7 in apoptosis and its detection principle.

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol. A 24-hour treatment is often sufficient for apoptosis assays.

  • Reagent Preparation: Prepare assay buffer and caspase substrate according to the kit manufacturer's instructions.

  • Cell Lysis (if required): Some kits require cell lysis to release the caspases. Add the provided lysis buffer to each well and incubate as directed. Other kits use cell-permeant substrates that can be added directly to live cells.

  • Substrate Addition: Add the prepared Caspase-3/7 substrate solution to each well.

  • Incubation: Incubate the plate at room temperature or 37°C (as per kit protocol) for 1-2 hours, protected from light.

  • Readout: Measure the fluorescence (e.g., Ex/Em = 490/520 nm) or absorbance (e.g., 405 nm) using a microplate reader.

Data Analysis:

  • Corrected Signal = Signal (Test) - Signal (Blank)

  • Fold Increase in Activity = Corrected Signal (Test) / Corrected Signal (Vehicle Control)

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 2: Summary of Cytotoxicity Endpoints and IC50 Values

Assay Endpoint Measured (4-tert-butylcyclohexyl)methanol IC50 (µM)
MTT Mitochondrial Dehydrogenase Activity [Insert Value]
LDH Plasma Membrane Integrity [Insert Value]
Neutral Red Lysosomal Integrity [Insert Value]

| Caspase-3/7 | Apoptosis Induction (Fold Increase at IC50) | [Insert Value] |

Interpretation: A reduction in cell viability by more than 30% is typically considered a cytotoxic effect according to ISO 10993-5. C[12]omparing the IC50 values from the different assays can provide mechanistic insights. For example, a low IC50 in the LDH assay coupled with a high IC50 in the Caspase assay might suggest the compound primarily induces necrotic cell death at high concentrations. Conversely, significant caspase activation at sub-lethal concentrations would indicate an apoptotic mechanism.

References

  • MTT Assay Protocol. (n.d.). Celsusbio.
  • In Vitro Cytotoxicity Testing of Perfume Compounds. (n.d.). Bioalternatives.
  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (2009). ISO. Retrieved March 25, 2026, from [Link]

  • MTT Cell Proliferation Assay Kit (Colorimetric). (n.d.). Assay Genie. Retrieved March 25, 2026, from [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). Abbkine. Retrieved March 25, 2026, from [Link]

  • IS EN ISO 10993-5:2009. (2009, April 17). SAI Global. Retrieved March 25, 2026, from [Link]

  • EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. (2025). iTeh Standards. Retrieved March 25, 2026, from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved March 25, 2026, from [Link]

  • Neutral red uptake assay for the estimation of cell viability/cytotoxicity. (n.d.). PubMed. Retrieved March 25, 2026, from [Link]

  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Cytotoxicity LDH Assay Kit-WST CK12 manual. (n.d.). Dojindo. Retrieved March 25, 2026, from [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). Medical Device and Diagnostic Industry. Retrieved March 25, 2026, from [Link]

  • Cytotoxicity LDH Assay Kit-WST. (n.d.). Dojindo Molecular Technologies, Inc. Retrieved March 25, 2026, from [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay. (n.d.). Springer. Retrieved March 25, 2026, from [Link]

  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). (n.d.). Elabscience. Retrieved March 25, 2026, from [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay. (n.d.). PubMed. Retrieved March 25, 2026, from [Link]

  • Neutral Red Uptake Assay. (n.d.). RE-Place. Retrieved March 25, 2026, from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD. Retrieved March 25, 2026, from [Link]

  • OECD Guideline for the Testing of Chemicals. (2012, October 2). TSAR. Retrieved March 25, 2026, from [Link]

  • BlueScreen HC assay to predict the genotoxic potential of fragrance materials. (2022, March 18). Mutagenesis. Retrieved March 25, 2026, from [Link]

  • Neutral red uptake for starting doses for acute oral toxicity. (n.d.). EURL ECVAM - TSAR. Retrieved March 25, 2026, from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Biological Technology. Retrieved March 25, 2026, from [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010, July 20). National Toxicology Program. Retrieved March 25, 2026, from [Link]

  • 4-tert-butylcyclohexylmethanol — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved March 25, 2026, from [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). (n.d.). Tox Lab. Retrieved March 25, 2026, from [Link]

  • Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (2025, April 23). Test Labs. Retrieved March 25, 2026, from [Link]

  • Introductory Chapter: Methods for Determining Cytotoxic Potential of Cosmetics and Medical Devices. (2025, April 2). IntechOpen. Retrieved March 25, 2026, from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved March 25, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in (4-tert-butylcyclohexyl)methanol synthesis

Welcome to the technical support center for the synthesis of (4-tert-butylcyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (4-tert-butylcyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Instead of a rigid protocol, we present a dynamic, question-and-answer-based resource to directly address the challenges you may encounter in the lab, grounded in mechanistic principles and practical experience.

The most prevalent route to (4-tert-butylcyclohexyl)methanol involves the reduction of a corresponding carboxylic acid ester, such as ethyl or methyl 4-tert-butylcyclohexanecarboxylate, using a powerful hydride-based reducing agent. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity with esters, which are generally resistant to milder agents like sodium borohydride.[1] This guide will focus primarily on the LiAlH₄ reduction, addressing common pitfalls from reagent handling to final product purification.

Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common culprits?

Low yield is the most frequent issue and can stem from multiple stages of the experimental workflow. A systematic approach is the key to diagnosis.

The most common causes, in order of probability, are:

  • Sub-optimal Workup Procedure: The quenching and extraction process is notorious for yield loss due to the formation of gelatinous aluminum salt emulsions that trap the product.[2][3]

  • Reagent and Solvent Quality: Lithium aluminum hydride reacts violently with water.[4][5] Any moisture in the reagents or solvent will consume the hydride, reducing its effective concentration and introducing side products.

  • Incomplete Reaction: Insufficient reaction time or sub-optimal temperature can lead to unreacted starting material.

  • Incorrect Stoichiometry: An insufficient amount of LiAlH₄ will result in an incomplete reaction.

Below is a troubleshooting workflow to diagnose the source of low yield.

G start Low Yield Reported workup 1. Review Workup & Quenching start->workup emulsion Emulsions during extraction? workup->emulsion reagents 2. Verify Reagent & Solvent Quality anhydrous Were solvents certified anhydrous? reagents->anhydrous conditions 3. Analyze Reaction Conditions tlc Did TLC show full conversion? conditions->tlc purification 4. Check Purification Method mass_balance Poor mass balance after column? purification->mass_balance emulsion->reagents No fieser Action: Implement Fieser workup. emulsion->fieser Yes anhydrous->conditions Yes dry_solvent Action: Use freshly dried solvents. Handle LAH under inert gas. anhydrous->dry_solvent No tlc->purification Yes optimize_rxn Action: Increase reaction time or check stoichiometry (min. 0.5 eq LAH). tlc->optimize_rxn No optimize_pur Action: Adjust eluent polarity. Check for product volatility. mass_balance->optimize_pur Yes

Caption: Troubleshooting workflow for low yield.

Troubleshooting Guide: In-Depth Solutions
Reaction & Reagents

Core Principle: The reduction of an ester to a primary alcohol is a two-step process that consumes two equivalents of hydride (H⁻). First, the ester is reduced to an intermediate aldehyde, which is then immediately reduced to the alcohol.[2] Since LiAlH₄ provides four hydride ions, a stoichiometric amount of 0.5 equivalents is theoretically required.

R-COOR' + 2[H⁻] → R-CH₂OH + R'O⁻

Practical Recommendation: In practice, a slight excess is always used to account for any incidental quenching by trace moisture and to ensure the reaction goes to completion.

ReagentMolar EquivalentsRationale
Starting Ester1.0Limiting Reagent
LiAlH₄0.6 - 0.75Ensures complete conversion without being excessively wasteful or creating a hazardous quench.

Expert Tip: Always add the ester solution slowly to a suspension of LiAlH₄ in the solvent (normal addition).[6] This maintains an excess of the reducing agent throughout the reaction, preventing the accumulation of the intermediate aldehyde.[6]

Solvent Choice: Anhydrous, non-protic ether solvents are mandatory.[4][5] The two most common choices are diethyl ether (Et₂O) and tetrahydrofuran (THF).

  • THF is generally preferred as it has a higher boiling point and better solvating power for the LiAlH₄ complexes, although LiAlH₄ is less soluble in it than in diethyl ether.[4]

  • Diethyl Ether is also an excellent choice, but its low boiling point (35 °C) may require conducting the reaction under reflux for extended periods.

Temperature Control: The reaction is highly exothermic.

  • Initial Addition: The addition of the ester to the LiAlH₄ suspension should be performed at 0 °C (ice bath) to control the initial exotherm.[7]

  • Reaction Progression: After the addition is complete, the reaction is typically allowed to warm to room temperature or gently heated to reflux to ensure completion. The optimal temperature depends on the solvent and the reactivity of the specific ester. A study on a similar reduction showed good yields at 22 °C and faster reaction times at 35 °C.[8]

G cluster_ester Ester Reduction cluster_aldehyde Aldehyde Reduction Ester R-COOR' Tetra1 Tetrahedral Intermediate 1 Ester->Tetra1 1. H⁻ addition Aldehyde Intermediate Aldehyde Tetra1->Aldehyde 2. -OR' elimination Tetra2 Tetrahedral Intermediate 2 Aldehyde->Tetra2 3. H⁻ addition Alkoxide Product Alkoxide Tetra2->Alkoxide Final (4-tert-butylcyclohexyl)methanol Alkoxide->Final 4. H₃O⁺ Workup

Caption: Mechanism of LiAlH₄ ester reduction.

Workup and Purification

This is the most critical step for achieving a high yield. The direct addition of water to quench excess LiAlH₄ produces aluminum hydroxide (Al(OH)₃) and lithium hydroxide (LiOH), which form gelatinous precipitates that are notoriously difficult to handle.[7]

The Fieser Workup Protocol: The most reliable method is the "Fieser workup," which is designed to produce granular, easily filterable aluminum salts.[9]

Protocol 1: Fieser Workup for LiAlH₄ Quenching Assumes 'X' grams of LiAlH₄ were used in the reaction.

  • Cooling: After the reaction is complete, cool the reaction flask back down to 0 °C in an ice bath.

  • Step 1: Water Addition: Slowly and cautiously add X mL of water dropwise. Hydrogen gas will evolve vigorously. Ensure adequate ventilation and no ignition sources.

  • Step 2: Base Addition: Add X mL of a 15% (w/v) aqueous sodium hydroxide (NaOH) solution dropwise. The mixture will begin to thicken.

  • Step 3: Final Water Addition: Add 3X mL of water.

  • Stirring: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for at least 30 minutes. A granular white solid should form, leaving a clear supernatant.

  • Filtration: Filter the mixture through a pad of Celite or glass wool. Wash the solid precipitate thoroughly with several portions of the reaction solvent (e.g., THF or Et₂O) to recover any adsorbed product.

  • Extraction: Combine the filtrate and the washes. If THF was used, it may be necessary to add a non-polar solvent like diethyl ether and wash with brine to facilitate phase separation before drying and concentrating.[7]

Workup MethodProsCons
Fieser Workup Forms granular, filterable salts; high product recovery.[9]Requires precise addition of three separate reagents.
Acidic Workup (e.g., H₂SO₄) Dissolves aluminum salts into the aqueous phase.[6]Can be highly exothermic; risk of acid-catalyzed side reactions.
Glauber's Salt (Na₂SO₄·10H₂O) A one-step quench by adding the hydrated salt portion-wise.[9]Can be less effective for larger scale reactions; may still lead to fine precipitates.

The 4-tert-butylcyclohexyl moiety is a conformationally locked system where the bulky tert-butyl group strongly prefers the equatorial position.[10] This means your starting ester and final alcohol product exist as a mixture of cis and trans diastereomers.[11][12] The ratio of these isomers in your final product depends on the isomer ratio of your starting material and any potential for isomerization, though this is unlikely under LiAlH₄ reduction conditions.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the cis and trans isomers on a laboratory scale.[13]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. The two diastereomers often have slightly different polarities, allowing for separation. Start with a low polarity eluent (e.g., 5-10% ethyl acetate) and gradually increase the concentration of ethyl acetate.[13]

  • Monitoring: Use Thin-Layer Chromatography (TLC) to identify the fractions containing each pure isomer.

References
  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). (n.d.). Royal Society of Chemistry.
  • Lithium aluminium hydride. (n.d.). BYJU'S. [Link]

  • Zhang, J., et al. (2023). Hydrolysis Kinetics of LiAlH4 at Subzero Temperatures. ACS Applied Energy Materials. [Link]

  • Dunsch, F., et al. (2014). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. The Journal of Organic Chemistry. [Link]

  • Pottmaier, D., et al. (2012). Thermal and mechanically activated decomposition of LiAlH 4. ResearchGate. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014). ResearchGate. [Link]

  • Grosjean, S., et al. (2017). Synthesis of LiAlH 4 Nanoparticles Leading to a Single Hydrogen Release Step upon Ti Coating. MDPI. [Link]

  • Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of York. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • How easy is the reduction of esters to alcohols? (2016). Reddit. [Link]

  • Golebiowski, A., et al. (2017). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). ResearchGate. [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL). (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Solved The cis and trans isomers of 4-tert-butylcyclohexanol. (2019). Chegg. [Link]

  • The cis and trans isomers of 4-tert-butylcyclohexanol are. (2023). brainly.com. [Link]

  • Reduction of 4-tert-butylcyclohexanone (Felkin-Anh). (2016). YouTube. [Link]

  • Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator. [Link]

  • Process for the preparation of 4-tert.-butylcyclohexyl acetate. (n.d.).
  • Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191. (2016). YouTube. [Link]

  • Aggarwal, T. (n.d.). Methods in Organic Synthesis. University of Delhi. [Link]

  • The reduction of 4-tert-butylcyclohexanone with lithium aluminum hydride affords two isomeric products.... (n.d.). Vaia. [Link]

  • Reduction of 4-t-butyl cyclohexanone with lialh4 gives exclusively trans alcohol. (2023). Brainly.in. [Link]

  • cis-4-Tert-butylcyclohexyl methyl ketone. (n.d.). NIST WebBook. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. [Link]

  • Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. (n.d.). Royal Society of Chemistry. [Link]

  • Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. (2014). Reddit. [Link]

  • OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY. (2012). [Link]

  • Process for preparing 4-tert.-butylcyclohexanol. (n.d.).
  • Synthetic method for 4-tertiary butyl cyclohexaneacetic acid. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting GC Resolution for cis/trans-(4-tert-butylcyclohexyl)methanol

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult separations in gas chromatography (GC): achieving baseline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult separations in gas chromatography (GC): achieving baseline resolution ( Rs​≥1.5 ) for diastereomers with identical boiling points.

This guide bypasses generic advice to focus on the thermodynamic and kinetic realities of your specific analyte, ensuring your experimental protocols are robust, self-validating, and mechanistically sound.

Mechanistic Causality: The Thermodynamics of Co-Elution

To solve a separation failure, we must first understand the molecule's three-dimensional behavior in the vapor phase.

In (4-tert-butylcyclohexyl)methanol, the bulky tert-butyl group acts as a conformational anchor. Because of severe 1,3-diaxial interactions, the tert-butyl group strictly occupies the equatorial position, effectively "locking" the cyclohexane chair conformation. Consequently, the isomerism is dictated entirely by the orientation of the hydroxymethyl (-CH_2OH) group:

  • cis-Isomer: The -CH_2OH group is forced into the axial position.

  • trans-Isomer: The -CH_2OH group occupies the equatorial position.

Because these isomers possess virtually identical molecular weights and boiling points, standard non-polar stationary phases (e.g., 5% diphenyl / 95% dimethylpolysiloxane like DB-5) separate them purely based on dispersive forces, resulting in co-elution. To achieve resolution, we must exploit the subtle differences in steric hindrance and hydrogen-bonding capacity between the axial and equatorial hydroxyl groups.

Conformation Isomers Diastereomers (4-tert-butylcyclohexyl)methanol Cis cis Isomer (Axial -CH2OH) Isomers->Cis Trans trans Isomer (Equatorial -CH2OH) Isomers->Trans BP Identical Boiling Points (Co-elute on Non-Polar Phases) Cis->BP Steric Different Steric Hindrance (Axial vs Equatorial) Cis->Steric Trans->BP Trans->Steric Polar Polar Phase (PEG) Separates via H-bonding Steric->Polar

Conformational differences dictating stationary phase selection.

Troubleshooting Guide & FAQs

Q1: My peaks are co-eluting on an HP-5 column. Should I just use a longer column to increase theoretical plates ( N )? A1: No. The fundamental resolution equation dictates that resolution increases only by the square root of the column length ( L​ ). If your selectivity factor ( α ) is near 1.0, doubling the column length will only double your run time and cause peak broadening without achieving baseline separation[1]. You must change the stationary phase chemistry to alter α .

Q2: How do I definitively prove whether poor resolution is caused by a dead volume issue or chemical activity in the inlet? A2: Inject a non-retained, non-polar compound like methane. If the methane peak is perfectly symmetrical but your alcohol peaks tail, the issue is reversible adsorption of the active -OH groups to silanol sites in the flow path. If the methane peak also tails, you have a physical flow path obstruction, dead volume, or a poorly installed column[2].

Q3: I switched to a highly polar Polyethylene Glycol (PEG) column, but resolution is still only Rs​=0.8 . How can I optimize the temperature program? A3: The separation factor ( α ) for stereoisomers is highly temperature-dependent. Fast temperature ramps force the isomers to elute at higher temperatures where thermodynamic differences are minimized ( α→1 ). Implement a shallow temperature ramp of 1 to 2 °C/min through the elution window. This maximizes the time the analytes spend partitioning in the stationary phase at lower temperatures, drastically improving resolution[1][3].

G Start Poor Resolution (Rs < 1.5) CheckPeak Inject Methane: Check Peak Symmetry Start->CheckPeak Tailing Analyte Tails, Methane Symmetrical (Active Sites) CheckPeak->Tailing Chemical Activity Symmetrical All Peaks Symmetrical (Thermodynamic Co-elution) CheckPeak->Symmetrical No Activity Deriv Derivatization (e.g., TMS ether) Tailing->Deriv Step 2 (If fails) Maint Inlet Maintenance (Change liner, trim column) Tailing->Maint Step 1 Phase Change Stationary Phase (Use PEG/DB-Wax) Symmetrical->Phase Alpha ≈ 1 Temp Optimize Temp Program (Shallow ramp 1-2 °C/min) Symmetrical->Temp Minor overlap

Logical workflow for resolving cis/trans isomer co-elution in GC.

Self-Validating Experimental Protocols

Protocol A: System Decontamination and Blank Validation

Before attempting complex separations, you must validate that your GC system is free of semi-volatile contamination that causes baseline instability and peak broadening.

  • Isothermal Bake-out: Leave the GC oven at 40 °C to 50 °C for 8 or more hours to allow contaminants to condense[4].

  • First Blank Run: Execute your standard temperature program without injecting a sample. Collect the chromatogram.

  • Immediate Second Blank: Do not allow more than 5 minutes to elapse. Run the exact same blank temperature program again[4].

  • Validation Check: Compare the two chromatograms. If the first run contains significantly more peaks or baseline drift than the second, your incoming carrier gas lines or inlet are contaminated. If both are clean, proceed to Protocol B.

Protocol B: Silylation Derivatization (TMS Ether Formation)

If polar columns still yield insufficient resolution or if peak tailing persists due to the free hydroxyl group, derivatization is required. Converting the -OH group to a Trimethylsilyl (TMS) ether alters the steric bulk and eliminates hydrogen-bonding interactions with active sites[5][6].

  • Sample Preparation: Dissolve 10 mg of the (4-tert-butylcyclohexyl)methanol isomer mixture in 1.0 mL of anhydrous ethyl acetate.

  • Reagent Addition: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane) as a catalyst.

  • Incubation: Cap the vial securely and heat at 70 °C for 20 to 30 minutes[6].

  • Validation Check (Self-Correction): Run a blank solvent injection followed by the derivatized sample. The derivatization is successful if the broad, tailing hydroxyl peak disappears entirely, replaced by sharp, earlier-eluting TMS-ether peaks. The less sterically hindered trans (equatorial) isomer will typically derivatize faster and elute differently than the cis isomer.

Quantitative Data Summaries

Table 1: Stationary Phase Selection Matrix
Column Phase TypeExample BrandsInteraction MechanismExpected Resolution ( Rs​ )Recommendation
Non-Polar (5% Phenyl) DB-5, HP-5MSBoiling Point / Dispersive< 0.8 (Co-elution)Not recommended for diastereomers.
Polar (PEG) DB-Wax, INNOWaxHydrogen Bonding / Dipole1.2 - 1.5Primary Choice. Exploits axial vs. equatorial steric differences.
Chiral (Cyclodextrin) β -DEXShape Selectivity / Inclusion> 1.5Advanced Choice. Excellent for rigid cyclic isomers[3].
Table 2: Optimized GC Parameters for Diastereomer Resolution
ParameterOptimized SettingMechanistic Rationale
Carrier Gas Hydrogen ( H2​ ) at 40-50 cm/secFlatter Golay curve allows higher linear velocities without losing efficiency ( N )[1].
Injection Volume 0.5 µL (Split 50:1)Prevents column overloading, which causes fronting and destroys resolution[5].
Inlet Temperature 250 °CEnsures instantaneous vaporization without thermal degradation.
Oven Ramp Rate 1.0 to 2.0 °C/minShallow ramps maximize thermodynamic partitioning differences ( α ) during elution[3].

References

  • GC Troubleshooting Guide Poster - Agilent Agilent Technologies[Link]

  • Get Better Resolution for your New Year's Resolution: GC Separation Troubleshooting Agilent Technologies [Link]

  • How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? ResearchGate [Link]

  • A Guide to the Analysis of Chiral Compounds by GC GCMS.cz / Restek [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Industrial (4-tert-Butylcyclohexyl)methanol Production

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of (4-tert-butylcyclohexyl)methanol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of (4-tert-butylcyclohexyl)methanol.

(4-tert-Butylcyclohexyl)methanol is a high-value intermediate in fragrance architecture and pharmaceutical manufacturing[1]. Its production typically relies on the catalytic hydrogenation of 4-tert-butylbenzaldehyde or 4-tert-butylbenzoic acid[2]. Achieving high chemoselectivity—saturating the aromatic ring while avoiding the hydrodeoxygenation (cleavage) of the hydroxymethyl group—requires precise control over catalyst selection, loading, and reaction conditions[3].

Process Visualization

G Substrate 4-tert-Butylbenzaldehyde Catalyst Ru/Al2O3 Catalyst + H2 Substrate->Catalyst Reactor Feed Intermediate Aromatic Ring Saturation Catalyst->Intermediate 80-120°C, 50-100 bar Product (4-tert-Butylcyclohexyl)methanol Intermediate->Product Optimal Loading (1-2 mol%) SideProduct 1-tert-Butyl-4-methylcyclohexane Intermediate->SideProduct Catalyst Overloading

Catalytic hydrogenation pathway of 4-tert-butylbenzaldehyde to (4-tert-butylcyclohexyl)methanol.

FAQ: Catalyst Selection & Loading Optimization

Q: Why is precise catalyst loading critical for this specific hydrogenation? A: The hydrogenation of an aromatic ring is highly exothermic (~120 kJ/mol per double bond). If the catalyst loading is too high, the rapid release of heat causes localized thermal hotspots on the catalyst surface. This thermal spike provides the activation energy for hydrogenolysis (cleavage of the C–O bond), converting your target alcohol into the unwanted alkane byproduct (1-tert-butyl-4-methylcyclohexane). Conversely, under-loading leads to incomplete conversion and prolonged reaction times, risking the accumulation of partially saturated cyclohexenyl intermediates.

Q: Which catalyst system provides the best balance of activity and chemoselectivity? A: For the synthesis of (4-tert-butylcyclohexyl)methanol, Ruthenium supported on Alumina (Ru/Al₂O₃) or Carbon (Ru/C) is the industry standard. Unlike Palladium (Pd), which strongly promotes the hydrogenolysis of benzylic alcohols, Ruthenium is highly effective at saturating aromatic rings while preserving oxygenated functional groups. While industrial-scale hydrogenations can also utilize base metals like Raney Nickel[4], these often require significantly higher mass loadings (up to 10-20 wt%) and harsher conditions[5].

Q: How does catalyst loading influence the cis/trans isomer ratio? A: The cis/trans ratio of the final substituted cyclohexane is dictated by the competition between kinetic and thermodynamic control. Higher catalyst loadings and elevated hydrogen pressures generally favor the cis-isomer (kinetic product) because the aromatic ring is hydrogenated rapidly from one face while adsorbed on the metal. Lower loadings and higher temperatures allow for equilibration, favoring the thermodynamically more stable trans-isomer (where the bulky tert-butyl and hydroxymethyl groups sit in equatorial positions).

Troubleshooting Guide: Common Experimental Issues
IssueSymptomRoot Cause (Causality)Solution
Incomplete Aromatic Saturation GC-FID shows unreacted starting material. H₂ uptake stalls prematurely.Mass Transfer Limitation or Poisoning: Inadequate stirring fails to dissolve H₂ into the liquid phase. Alternatively, sulfur/chloride impurities in the feed have poisoned the Ru active sites.Increase agitation to >800 RPM to eliminate gas-liquid resistance. Ensure the benzaldehyde feed is highly purified. Do not just add more catalyst to a poisoned batch; replace it to maintain predictable kinetics.
Over-Reduction (Hydrogenolysis) High conversion, but appearance of a highly non-polar peak (alkane) on the GC.Catalyst Overloading or Acidic Support: Excess active sites cause thermal runaway. Using un-neutralized Ru/C provides acidic sites that catalyze dehydration/reduction.Reduce Ru loading by 25-50%. Switch from Ru/C to Ru/Al₂O₃, as the neutrality of alumina suppresses acid-catalyzed dehydration[3]. Keep the internal temperature strictly <120°C.
Catalyst Deactivation on Recycle Catalyst performs well in Run 1, but activity drops >40% in Run 2.Pore Fouling: Heavy aldol-condensation byproducts[1] or organic residues are physically blocking the mesopores of the support.Wash the recovered catalyst with a polar aprotic solvent (e.g., THF or ethyl acetate) before drying. Monitor filtrate via ICP-MS to rule out active metal leaching.
Quantitative Data: Catalyst Loading Optimization Matrix

Data represents standard pilot-scale parameters for 4-tert-butylbenzaldehyde hydrogenation.

Catalyst TypeLoading (mol% Metal)Temp (°C)Pressure (bar)Conversion (%)Selectivity to Target Alcohol (%)Primary Byproduct
5% Ru/Al₂O₃ 1.0% (Optimal)10080>99%96% Alkane (2%)
5% Ru/Al₂O₃ 3.0% (Overload)10080>99%78% Alkane (20%)
5% Ru/C 1.0%1008098%89% Alkane (8%)
Raney Nickel 15.0%15010095%85% Ethers/Alkanes (10%)
5% Pd/C 1.0%8050>99%<10% Alkane (>85%)
Standard Operating Procedure (SOP): Pilot-Scale Catalytic Hydrogenation

Objective: Synthesize (4-tert-butylcyclohexyl)methanol via the hydrogenation of 4-tert-butylbenzaldehyde using a Ru/Al₂O₃ catalyst. This protocol is designed as a self-validating system to ensure reproducibility.

Step 1: Reactor Preparation & Loading

  • Purge a 2L high-pressure stainless-steel autoclave with Nitrogen (N₂) three times to ensure a strictly oxygen-free environment.

  • Charge the reactor with 1.0 kg of purified 4-tert-butylbenzaldehyde.

  • Add 1.0 mol% of 5% Ru/Al₂O₃ catalyst. Methodological Note: Suspend the dry catalyst in 100 mL of an inert solvent (e.g., cyclohexane) prior to addition. This prevents dusting and ensures uniform dispersion, mitigating localized hot spots.

Step 2: Pressurization & Heating 4. Seal the autoclave and purge with Hydrogen (H₂) gas three times at 10 bar. 5. Pressurize the reactor to 80 bar with H₂. 6. Initiate stirring at 800–1000 RPM. Causality: High shear is mandatory to overcome gas-liquid mass transfer barriers; without it, the reaction is diffusion-limited rather than kinetically driven. 7. Gradually heat the reactor to 100°C. Self-Validation: Monitor the internal thermocouple continuously. The reaction is highly exothermic; utilize the reactor's cooling jacket to prevent the internal temperature from exceeding 110°C, which would trigger hydrogenolysis.

Step 3: Reaction Monitoring 8. Monitor the H₂ pressure drop. Maintain the pressure at 80 bar by continuously feeding H₂ from a calibrated mass flow controller. 9. Self-Validation: The reaction is considered complete when H₂ mass flow drops to zero (typically 4–6 hours). 10. Sample the mixture via a dip tube and analyze by GC-FID. The peak for 4-tert-butylbenzaldehyde must be <1% before proceeding.

Step 4: Workup & Catalyst Recovery 11. Cool the reactor to 25°C and safely vent the excess H₂ gas through a scrubber system. Purge with N₂. 12. Discharge the reaction mixture and pass it through a 0.5 µm sintered metal filter to recover the Ru/Al₂O₃ catalyst. 13. Wash the catalyst cake with methanol, dry under vacuum, and store for recycling. 14. Distill the filtrate under reduced pressure to isolate pure (4-tert-butylcyclohexyl)methanol.

References
  • ResearchGate. "Scheme 3. Hydrogenation of alkenes, alkynes, and quinolines and..." ResearchGate.[Link]

  • ACS Publications. "Chemoselective Hydrodeoxygenation of Carboxylic Acids to Hydrocarbons over Nitrogen-Doped Carbon–Alumina Hybrid Supported Iron Catalysts." ACS Catalysis. [Link]

  • Grokipedia. "4-tert-Butylbenzaldehyde." Grokipedia. [Link]

Sources

Optimization

purification techniques for removing unreacted starting material from (4-tert-butylcyclohexyl)methanol

Welcome to the technical support center for the purification of (4-tert-butylcyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (4-tert-butylcyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of (4-tert-butylcyclohexyl)methanol?

The most common impurities will be unreacted starting materials. The synthesis of (4-tert-butylcyclohexyl)methanol typically proceeds via the reduction of 4-tert-butylcyclohexanone or the hydrogenation of p-tert-butylphenol.[1] Therefore, these two compounds are the most likely contaminants in your crude product. Additionally, the product itself exists as a mixture of cis and trans isomers, which may need to be separated depending on the requirements of your research.[2]

Q2: I have a solid crude product. Which purification technique should I start with?

For a solid crude product, recrystallization is often a good initial purification step. It is a cost-effective and scalable method for removing soluble impurities. The choice of solvent is critical for a successful recrystallization.

Q3: My crude product is an oil. What is the best purification approach?

If your crude product is an oil, column chromatography is the most suitable technique.[3][4][5][6] It allows for the separation of compounds based on their different affinities for the stationary phase, effectively removing unreacted starting materials and potentially separating the cis and trans isomers.

Q4: How can I monitor the progress of my purification?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for a quick assessment of the separation of your desired product from impurities. For (4-tert-butylcyclohexyl)methanol, a mixture of ethyl acetate and hexanes is a common eluent system for TLC analysis. The alcohol product is more polar and will have a lower Rf value compared to the less polar ketone starting material.

Q5: What are the key physical properties I should be aware of for the compounds involved?

Understanding the physical properties of the target compound and potential impurities is fundamental to designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
(4-tert-butylcyclohexyl)methanol (mixture of isomers)C11H22O170.30------Soluble in organic solvents.
cis-isomerC11H22O170.30---------
trans-isomerC11H22O170.3080 °C[7]------
4-tert-butylcyclohexanone (Starting Material)C10H18O154.2547-50 °C[8][9][10]113-116 °C @ 20 mmHg[8][9]Soluble in alcohol, ethanol; Insoluble in water.[8][11][12]
p-tert-butylphenol (Starting Material)C10H14O150.2298-101 °C[13]236-238 °C[13]Soluble in acetone, benzene, methanol; slightly soluble in water.[13]

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification of (4-tert-butylcyclohexyl)methanol.

PurificationWorkflow Crude Crude Product (Solid or Oil) IsSolid Is it a solid? Crude->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Column Chromatography IsSolid->ColumnChromatography No PurityCheck1 Is it pure? Recrystallization->PurityCheck1 PurityCheck2 Is it pure? ColumnChromatography->PurityCheck2 PureProduct Pure Product PurityCheck1->PureProduct Yes FurtherPurification Further Purification (e.g., Chromatography) PurityCheck1->FurtherPurification No PurityCheck2->Recrystallization No, but solidifies PurityCheck2->PureProduct Yes FurtherPurification->ColumnChromatography

Caption: General purification workflow for (4-tert-butylcyclohexyl)methanol.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[14][15][16]

Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the crude product at high temperatures but not at room temperature, while the impurities should remain soluble at all temperatures. For (4-tert-butylcyclohexyl)methanol contaminated with 4-tert-butylcyclohexanone, a mixed solvent system like ethanol/water or hexanes/ethyl acetate can be effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the "good" solvent (e.g., hot ethanol) to your crude solid until it just dissolves.

  • Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Common Recrystallization Issues
IssuePossible CauseSolution
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.- Add a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. - The melting point of the solid is lower than the boiling point of the solvent.- The rate of cooling is too fast.- Use a lower-boiling point solvent or a different solvent system.- Ensure slow cooling by insulating the flask.
Low recovery of the purified product. - Too much solvent was used, and the product remained in the mother liquor.- The crystals were washed with a solvent that was not ice-cold.- Concentrate the mother liquor and attempt a second recrystallization.- Always use ice-cold solvent for washing the crystals.[14]
The purified product is still impure. - The chosen solvent did not effectively separate the impurity.- The cooling was too rapid, trapping impurities within the crystal lattice.- Experiment with different recrystallization solvents.- Ensure a slow and undisturbed cooling process.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase.[4][5][6]

Experimental Protocol: Column Chromatography
  • Stationary Phase and Eluent Selection: For the separation of (4-tert-butylcyclohexyl)methanol from 4-tert-butylcyclohexanone, silica gel is a suitable stationary phase. An eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%), is recommended.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and carefully pour it into a vertical glass column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent like dichloromethane and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction using TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Troubleshooting Common Column Chromatography Issues
IssuePossible CauseSolution
Poor separation of product and starting material. - Incorrect eluent polarity.- Optimize the eluent system using TLC before running the column. Start with a less polar eluent and gradually increase the polarity.
The product is eluting too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
The product is not eluting from the column (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent. For highly polar compounds, adding a small amount of methanol to the eluent may be necessary.
Cracked or channeled silica gel bed. - The column was allowed to run dry.- Improper packing of the column.- Always keep the silica gel bed covered with the eluent.- Ensure the silica gel is packed uniformly as a slurry.
Broad or tailing bands. - The sample was overloaded on the column.- The sample is not very soluble in the eluent.- Use a larger column or reduce the amount of sample loaded.- Dissolve the sample in a minimal amount of a slightly more polar solvent before loading.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for each compound before use.

  • (4-tert-butylcyclohexyl)methanol: May cause skin and eye irritation.[2]

  • 4-tert-butylcyclohexanone: May cause eye, skin, respiratory, and digestive tract irritation.[17] The toxicological properties have not been fully investigated.[17] It is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[17]

  • p-tert-butylphenol: Causes skin irritation and serious eye damage. It is suspected of damaging fertility and is toxic to aquatic life with long-lasting effects.[18][19][20]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%. Retrieved from [Link]

  • 4-tert-Butylcyclohexanone - Material Safety D
  • Hexie. Brief introduction to p-tert-butylphenol. Retrieved from [Link]

  • ChemicalBook. (2026, January 17).
  • BDMAEE. (2024, January 5). 4-tert-butyl cyclohexanone.
  • LabSolutions. 4-tert-Butylcyclohexanone. Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: p-tert-Butylphenol formaldehyde resin.
  • Occupational Safety and Health Administration. (2021, January 11). P-TERT-BUTYLPHENOL. Retrieved from [Link]

  • tert-Butyl Phenol CAS No 98-54-4 MATERIAL SAFETY D
  • TASCO Chemical Corporation. (2019, January 22).
  • NextSDS. 4-tert-butylcyclohexylmethanol — Chemical Substance Information. Retrieved from [Link]

  • SasolTechData.com. (2015, May 15). P-TERT-BUTYLPHENOL.
  • OECD Existing Chemicals Database. P-TERT-BUTYL PHENOL CAS N°: 98-54-4.
  • SAFETY D
  • Chemsrc. (2025, August 23). 4-tert-Butylcyclohexanone | CAS#:98-53-3. Retrieved from [Link]

  • SAFETY D
  • Santa Cruz Biotechnology, Inc.
  • Recrystalliz
  • NIST WebBook. Phenol, p-tert-butyl-. Retrieved from [Link]

  • Chemspace. [(1s,4s)-4-tert-butylcyclohexyl]methanol - C11H22O | CSSB02125977330. Retrieved from [Link]

  • Wikipedia. (2023). 4-tert-Butylphenol. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. 4-tert-Butylcyclohexanone, 99% 100 g. Retrieved from [Link]

  • Recrystalliz
  • Benchchem. Technical Support Center: Purification of (4,4-Dimethoxycyclohexyl)methanol.
  • Recrystalliz
  • Cheméo. Chemical Properties of cis-4-Tert-butylcyclohexyl methyl ketone (CAS 15619-11-1). Retrieved from [Link]

  • recrystalliz
  • Column chrom
  • (cis-4-(tert-Butyl)cyclohexyl)methanol | 10601-39-5.
  • SciSpace.
  • How to run column chrom
  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)
  • NIST WebBook. cis-4-Tert-butylcyclohexyl methyl ketone. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19).
  • 4-tert-BUTYLCYCLOHEXYL CHLOROFORM
  • PubChem. 4-tert-Butylcyclohexanol | C10H20O | CID 7391. Retrieved from [Link]

  • Reddit. (2024, February 22).
  • ResearchG

Sources

Troubleshooting

Technical Support Center: Optimizing (4-tert-Butylcyclohexyl)methanol Crystallization

Welcome to the Technical Support Center for the crystallization of (4-tert-butylcyclohexyl)methanol. This compound serves as a critical chemical intermediate in pharmaceutical synthesis, liquid crystal display (LCD) deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of (4-tert-butylcyclohexyl)methanol. This compound serves as a critical chemical intermediate in pharmaceutical synthesis, liquid crystal display (LCD) development, and the formulation of specialty fragrances[1]. Due to its amphiphilic nature—combining a bulky, hydrophobic tert-butyl group with a polar hydroxymethyl moiety—achieving high-purity crystalline forms requires precise thermodynamic control and strategic solvent selection.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols.

Section 1: Core Principles & Thermodynamics (FAQs)

Q1: Why does (4-tert-butylcyclohexyl)methanol resist crystallization in standard non-polar solvents, often forming a gel or oil? A1: The causality lies in the molecule's dual nature. The bulky tert-butyl group highly solvates in non-polar solvents (like hexane or heptane), while the hydroxyl group forms strong intermolecular hydrogen bonds. If the solvent does not adequately disrupt these intermolecular networks at elevated temperatures, the solute precipitates as an amorphous phase or oil rather than a structured crystal lattice. To optimize the ideal solubility curve and ensure a proper phase change, a solvent must balance dispersive interactions with hydrogen-bonding capacity[2].

Q2: How does solvent selection influence the separation of cis and trans isomers? A2: Isomer separation is driven by differential packing efficiencies. The trans-isomer packs more densely and typically exhibits lower solubility in moderately polar solvents compared to the cis-isomer. Mixed solvent systems, such as chloroform/acetonitrile (CHCl₃/CH₃CN) or aqueous ethanol, exploit these subtle solubility differences. The polar co-solvent selectively solvates the more exposed hydroxyl group of the cis-isomer, enriching the trans-isomer in the crystalline phase[3].

Q3: How does the solvent affect the crystal habit (shape)? A3: Solvents selectively adsorb onto specific crystal faces during growth. For example, highly polar solvents may bind to the hydrogen-bonding faces of the crystal, inhibiting growth in that direction and resulting in needle-like structures. Using the Frank-Chernov condition for relative growth rates, adjusting the acid-base or dispersive properties of the solvent can promote a more equant (block-like) crystal habit, which is vastly superior for downstream filtration and drying[4].

Section 2: Solvent Selection Matrix

To facilitate easy comparison, the following table summarizes the quantitative data and functional parameters of common solvent systems used for this compound.

Solvent SystemPolarity IndexBoiling Point (°C)Solubility ProfilePrimary Application
Ethanol / Water (40:60) ~ 7.585 (Azeotrope)Steep curve; very low at 0 °CHigh-purity cis-isomer recovery[5]
CHCl₃ / CH₃CN (2:1) ~ 4.961 - 82Moderate; wide metastable zoneMixed cis/trans isomer separation[3]
Hexane / Ethyl Acetate ~ 2.468 - 77High at reflux; prone to oilingInitial crude bulk purification
Isopropanol (IPA) 3.982.6Very high; flat solubility curveReaction solvent; poor for direct crystallization

Section 3: Troubleshooting Guide

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)
  • Symptom: Upon cooling, the solution turns cloudy and forms a distinct liquid layer at the bottom of the flask instead of solid crystals.

  • Causality: The system has crossed the liquid-liquid phase separation (LLPS) boundary before reaching the metastable zone for crystallization. The supersaturation is too high at a temperature above the melting point of the solute-solvent mixture.

  • Solution:

    • Flatten the cooling curve: Reduce the cooling rate to < 0.2 °C/min.

    • Adjust the solvent ratio: Increase the proportion of the non-polar co-solvent to shift the solubility curve.

    • Seeding: Introduce pure (4-tert-butylcyclohexyl)methanol seed crystals just above the cloud point to bypass the nucleation energy barrier and force the system into the crystalline solid phase[6].

OilingOut OilingOut Issue: Oiling Out Observed Cause Cause: LLPS Boundary Crossed (High Supersaturation) OilingOut->Cause Action1 Reduce Cooling Rate (< 0.5 °C/min) Cause->Action1 Action2 Add Seed Crystals at Metastable Zone Cause->Action2 Action3 Adjust Solvent: Increase Non-Polar Co-Solvent Cause->Action3 Success Crystalline Solid Formed Action1->Success Action2->Success Action3->Success

Troubleshooting workflow for liquid-liquid phase separation.

Issue 2: Poor Yield with High Purity
  • Symptom: Crystals are highly pure (>99%), but mass recovery is <50%.

  • Causality: The solubility curve of the chosen solvent is too flat. The compound remains highly soluble even at sub-ambient temperatures.

  • Solution: Implement an anti-solvent crystallization strategy. Use ethanol as the primary solvent, and slowly titrate water (anti-solvent) at the crystallization temperature to force the remaining solute out of solution without crashing the impurities[5].

Section 4: Validated Experimental Protocol

Method: Anti-Solvent Crystallization of (4-tert-Butylcyclohexyl)methanol

This protocol is designed as a self-validating system. By incorporating precise thermal control, seeding, and orthogonal purity checks, the workflow ensures reproducibility and prevents polymorphic impurities.

Step 1: Dissolution Suspend 10.0 g of crude (4-tert-butylcyclohexyl)methanol in 35 mL of absolute ethanol in a 100 mL jacketed reactor. Heat to 60 °C under gentle agitation (200 rpm) until complete dissolution is achieved.

Step 2: Hot Polish Filtration Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble particulates and potential heterogeneous nucleation sites. Return the filtrate to the reactor and maintain at 60 °C.

Step 3: Anti-Solvent Addition & Seeding Slowly add 15 mL of pre-heated (60 °C) deionized water. The solution should remain clear. Cool the reactor to 45 °C at a rate of 0.5 °C/min. Add 0.1 g of pure (4-tert-butylcyclohexyl)methanol seeds. Hold the temperature for 30 minutes to allow the seed bed to mature and consume excess supersaturation.

Step 4: Controlled Cooling & Maturation Cool the suspension to 5 °C at a controlled rate of 0.1 °C/min. Hold at 5 °C for 2 hours to maximize yield.

Step 5: Isolation & Self-Validation Filter the crystals under vacuum. Wash the filter cake with 10 mL of ice-cold 40% aqueous ethanol[5]. Dry under vacuum at 30 °C for 12 hours.

  • Validation Check 1: Analyze the mother liquor via GC-MS to quantify unrecovered isomers and confirm the mass balance.

  • Validation Check 2: Analyze the dried crystals via Differential Scanning Calorimetry (DSC) to confirm a sharp melting endotherm, ensuring no solvent entrapment or polymorphic mixing.

SolventSelection Start Analyze Crude (4-tert-butylcyclohexyl)methanol CheckIsomer Isomer Ratio Check (GC/NMR) Start->CheckIsomer HighCis High Cis (>90%) CheckIsomer->HighCis Mixed Mixed Cis/Trans CheckIsomer->Mixed AqueousEtOH Aqueous Ethanol (40-50%) HighCis->AqueousEtOH MixedSolvent CHCl3 / CH3CN or Hexane / EtOAc Mixed->MixedSolvent Validate Validate Purity (DSC & GC-MS) AqueousEtOH->Validate MixedSolvent->Validate

Workflow for solvent selection based on isomer ratio.

Sources

Optimization

reducing byproduct formation in (4-tert-butylcyclohexyl)methanol esterification

Welcome to the technical support guide for the esterification of (4-tert-butylcyclohexyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the esterification of (4-tert-butylcyclohexyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet challenging reaction. Due to the sterically hindered nature of this secondary alcohol, side reactions can significantly impact yield and purity. This guide provides in-depth, field-proven insights to help you minimize byproduct formation and achieve your desired product with high fidelity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the common challenges encountered during the esterification of (4-tert-butylcyclohexyl)methanol.

Q1: What are the primary byproducts I should expect during the acid-catalyzed esterification of (4-tert-butylcyclohexyl)methanol?

You will most commonly encounter two major byproducts:

  • 4-tert-butylcyclohexene: This is the product of an acid-catalyzed dehydration (elimination) reaction of the starting alcohol.

  • Di(4-tert-butylcyclohexyl) ether: This results from the intermolecular dehydration (condensation) of two alcohol molecules.[1]

Q2: What is the underlying mechanism causing the formation of these byproducts?

Both byproduct pathways are promoted by the acidic conditions required for Fischer-Speier esterification.

  • Alkene Formation: The acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). The departure of water generates a secondary carbocation. A base (like water or another alcohol molecule) can then abstract a proton from an adjacent carbon, leading to the formation of a double bond (E1 elimination).[2]

  • Ether Formation: The protonated alcohol can also be attacked by the nucleophilic oxygen of a second alcohol molecule in an Sₙ1-type reaction. Subsequent deprotonation of the resulting oxonium ion yields the symmetric ether.[1]

Q3: Why is (4-tert-butylcyclohexyl)methanol particularly susceptible to these side reactions?

The bulky tert-butyl group creates significant steric hindrance around the hydroxyl group. This steric hindrance slows down the desired nucleophilic attack of the alcohol on the protonated carboxylic acid (the rate-limiting step of esterification).[3] Because the desired reaction is slow, the competing side reactions (dehydration and ether formation), which also rely on the initial protonation of the alcohol, have more opportunity to occur, especially at elevated temperatures.[1]

Q4: Can I use standard Fischer esterification conditions for this alcohol?

While possible, standard Fischer esterification conditions—typically involving a strong acid like sulfuric acid (H₂SO₄) and high temperatures to drive off water—are often too harsh for this substrate.[4][5] These conditions strongly favor the formation of alkene and ether byproducts.[1] Modifications to the standard protocol are almost always necessary to achieve good yields of the desired ester.

Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-oriented approach to resolving specific experimental challenges.

Issue 1: My reaction yield is low, and I have a significant amount of unreacted starting alcohol.

  • Primary Cause: The Fischer esterification is an equilibrium-limited reaction.[6] Without effectively removing the water byproduct, the reaction will not proceed to completion. The inherent steric hindrance of the alcohol also contributes to a slow reaction rate.

  • Solutions:

    • Actively Remove Water:

      • Dean-Stark Apparatus: If using a suitable solvent like toluene or hexane, use a Dean-Stark trap to azeotropically remove water as it is formed, driving the equilibrium toward the products.[4][5]

      • Molecular Sieves: In solvent-free systems or when a Dean-Stark is impractical, add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

    • Adjust Stoichiometry: Use a large excess of the less expensive reagent. If the carboxylic acid is readily available, using 2-5 equivalents can help push the equilibrium forward.[2][6]

    • Optimize Catalyst Loading: While excess acid can promote side reactions, insufficient catalyst will result in an impractically slow reaction. If the reaction is clean but slow, a modest increase in catalyst loading may be beneficial.[7]

Issue 2: My crude product is contaminated with a significant amount of 4-tert-butylcyclohexene.

  • Primary Cause: The reaction temperature is too high, or the acid catalyst is too strong, favoring the E1 elimination pathway.[1] Dehydration is often more sensitive to temperature increases than esterification.

  • Solutions:

    • Reduce Reaction Temperature: This is the most critical parameter. Aim for the lowest temperature at which the esterification proceeds at a reasonable rate. It is better to run the reaction longer at a lower temperature (e.g., 80°C) than quickly at a higher temperature (e.g., 110°C+).

    • Select a Milder Catalyst:

      • Switch from concentrated H₂SO₄ to p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA), which are effective but less aggressive dehydration agents.[8]

      • Consider heterogeneous acid catalysts like Amberlyst-15 resin. These solid-phase catalysts can be more selective and are easily removed by filtration, which can prevent further degradation during workup.[1]

    • Minimize Reaction Time: Monitor the reaction's progress using TLC or GC. Once the starting material is consumed, work up the reaction promptly to prevent the product from degrading or isomerizing.

Issue 3: I'm observing a high-molecular-weight byproduct consistent with di(4-tert-butylcyclohexyl) ether.

  • Primary Cause: Similar to alkene formation, ether synthesis is favored by high temperatures and high concentrations of the alcohol.[1]

  • Solutions:

    • Lower the Reaction Temperature: As with alkene prevention, this is the most effective strategy.

    • Control Reagent Stoichiometry: Avoid using a large excess of (4-tert-butylcyclohexyl)methanol. If possible, use the alcohol as the limiting reagent and an excess of the carboxylic acid.

    • Consider a Stepwise Approach: If feasible, convert the carboxylic acid to a more reactive species first (see Issue 4) to allow for lower reaction temperatures and shorter reaction times.

Issue 4: How can I fundamentally avoid acid-catalyzed byproducts?

  • Primary Cause: The issues stem from the harsh, acidic conditions of the Fischer esterification.

  • Solution: Employ Alternative Esterification Protocols:

    • Acylation with Acid Anhydrides or Chlorides: This is a highly effective method for sterically hindered alcohols. The alcohol is treated with an acid anhydride or acid chloride in the presence of a base.

      • Protocol: Dissolve the alcohol in a suitable solvent (e.g., dichloromethane or THF). Add a base such as triethylamine or pyridine, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Cool the mixture in an ice bath and slowly add the acid anhydride or chloride. The reaction is often complete within a few hours at room temperature.[9][10]

    • Steglich Esterification: This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid.

      • Protocol: Combine the carboxylic acid, alcohol, and a catalytic amount of DMAP in an aprotic solvent (e.g., dichloromethane). Add the carbodiimide portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion. The dicyclohexylurea (DCU) byproduct from DCC precipitates and can be removed by filtration.[5][11]

Data & Protocols
Parameter Influence on Byproduct Formation
ParameterEffect on Ester YieldEffect on Alkene/Ether FormationRecommended Action for Optimization
Temperature Increases rate, but not equilibrium positionStrongly Increases (often exponentially)Use the lowest effective temperature to favor esterification over elimination/condensation.
Catalyst Acidity Stronger acids increase rateStrongly Increases Use milder catalysts (p-TsOH, CSA) or heterogeneous catalysts (Amberlyst-15).[1][8]
Catalyst Loading Increases rate up to a pointHigher loading increases byproductsUse the minimum loading required for a reasonable reaction rate (e.g., 1-5 mol%).
Water Removal Strongly Increases (shifts equilibrium)Can indirectly increase byproducts by requiring longer reaction times if not efficientUse an efficient method like a Dean-Stark trap or molecular sieves.[4]
Excess Reagent Using excess alcohol or acid increases yieldExcess alcohol can increase ether formationUse an excess of the carboxylic acid whenever possible.[2]
Protocol: Optimized Esterification using a Heterogeneous Catalyst

This protocol is designed to minimize byproduct formation by using moderate conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-tert-butylcyclohexyl)methanol (1.0 eq), the desired carboxylic acid (1.5 eq), and Amberlyst-15 resin (15 wt% of the limiting reagent).[1]

  • Solvent: Add toluene (approx. 0.5 M concentration relative to the alcohol).

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots every 1-2 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Filter the resin beads and wash them with a small amount of toluene or ethyl acetate.

  • Purification: Combine the filtrate and washes. Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or vacuum distillation.

Visual Guides
Reaction Pathways

G Reactants Alcohol + Carboxylic Acid + H+ Catalyst Ester Desired Ester + H2O Reactants->Ester Esterification (Desired) Alkene Alkene Byproduct (4-tert-butylcyclohexene) + H2O Reactants->Alkene Dehydration (Side Reaction) Ether Ether Byproduct (Di-ether) + H2O Reactants->Ether Condensation (Side Reaction) G start Low Yield or High Impurity? byproduct_type What is the main byproduct? start->byproduct_type Yes unreacted_sm Unreacted Starting Material byproduct_type->unreacted_sm Unreacted SM alkene Alkene byproduct_type->alkene Alkene ether Ether byproduct_type->ether Ether sol_unreacted Action: 1. Remove H2O (Dean-Stark) 2. Use excess carboxylic acid 3. Increase reaction time cautiously unreacted_sm->sol_unreacted sol_alkene Action: 1. Lower Temperature! 2. Use milder catalyst (p-TsOH) 3. Reduce catalyst loading alkene->sol_alkene sol_ether Action: 1. Lower Temperature 2. Use alcohol as limiting reagent ether->sol_ether consider_alt For all issues, consider alternative methods: (Steglich, Acid Chloride) sol_unreacted->consider_alt sol_alkene->consider_alt sol_ether->consider_alt

Caption: Decision tree for troubleshooting byproduct formation.

References
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Available at: [Link]

  • ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

  • PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Available at: [Link]

  • Dehydration of 4-Methylcyclohexanol. (n.d.). Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • PMC. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Sparkl. (n.d.). Revision Notes - Esterification Reactions with Alcohols. Available at: [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Google Patents. (2016). Method for producing carboxylic acid esters and the use thereof as plasticizers.
  • Reddit. (2022). Ester reduction to ether. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • SciSpace. (2019). Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. Available at: [Link]

  • Arkivoc. (2015). Ethers from esters; from exceptional transformation to synthetic method. Available at: [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

  • MDPI. (2025). Response Surface Optimization of Biodiesel Production via Esterification Reaction of Methanol and Oleic Acid Catalyzed by a Brönsted–Lewis Catalyst PW/UiO/CNTs-OH. Available at: [Link]

  • CORE. (2014). Dehydration of methanol to light olefins upon zeolite/alumina catalysts. Available at: [Link]

  • Master Organic Chemistry. (2022). Transesterification. Available at: [Link]

  • RSC Publishing. (n.d.). Dehydration of methanol and ethanol over ferrierite originated layered zeolites – the role of acidity and porous structure. Available at: [Link]

  • UniTo. (n.d.). Energy‐Saving Dehydration of Primary Alcohol Under the Formation of Alkenes via a Bifunctional Clay Catalyst. Available at: [Link]

  • Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. (n.d.). Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Olfactory and Physicochemical Analysis of (4-tert-butylcyclohexyl)methanol and 4-tert-butylcyclohexanol

This guide provides a comprehensive comparison of the olfactory and physicochemical properties of (4-tert-butylcyclohexyl)methanol and 4-tert-butylcyclohexanol, two closely related cyclic alcohols with distinct applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the olfactory and physicochemical properties of (4-tert-butylcyclohexyl)methanol and 4-tert-butylcyclohexanol, two closely related cyclic alcohols with distinct applications in the fragrance and chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two molecules.

Introduction

(4-tert-butylcyclohexyl)methanol and 4-tert-butylcyclohexanol are both saturated cyclic alcohols sharing a 4-tert-butylcyclohexyl backbone. However, the seemingly minor difference in the position of the hydroxyl group—attached to a methylene bridge in the former and directly to the cyclohexane ring in the latter—results in significant variations in their olfactory profiles and physical properties. 4-tert-butylcyclohexanol, in particular, is a well-established fragrance ingredient known for its woody and camphoraceous notes.[1][2] It exists as cis and trans diastereomers, which possess different spatial arrangements and can have distinct olfactory characteristics.[3] (4-tert-butylcyclohexyl)methanol is less commonly discussed in perfumery literature, making a direct comparison valuable for novel fragrance development and other applications where molecular structure dictates function.

Olfactory Profile Comparison

The primary distinction between these two compounds lies in their scent characteristics. 4-tert-butylcyclohexanol is widely recognized for its rich and complex odor profile.

4-tert-butylcyclohexanol: The odor of 4-tert-butylcyclohexanol is predominantly described as woody.[2][4] More nuanced descriptions include notes of must, patchouli, camphor, mint, and leather.[5] The presence of both cis and trans isomers contributes to the overall scent profile. The trans isomer is often associated with a more pronounced woody and patchouli character, while the cis isomer can introduce camphoraceous and minty facets.[1][6] The rich, earthy, and smoky undertones make it a versatile ingredient in various perfume compositions and personal care products.[1][2]

(4-tert-butylcyclohexyl)methanol: Detailed public-domain olfactory data for (4-tert-butylcyclohexyl)methanol is less abundant. Based on its structural similarity to other fragrance molecules, it is anticipated to possess a woody character, potentially with cleaner, less complex, and possibly greener or more floral nuances compared to its cyclohexanol counterpart. The additional methylene group may alter the molecule's interaction with olfactory receptors, leading to a different scent perception.

Feature(4-tert-butylcyclohexyl)methanol4-tert-butylcyclohexanol
Primary Scent Woody (Presumed)Woody[2][4]
Secondary Notes Potentially cleaner, greener, or floralMusty, patchouli, camphor, minty, leathery, smoky[1][2][5]
Isomeric Impact Cis/trans isomerism present, olfactory differences not well-documentedCis and trans isomers have distinct odor profiles[3][6]
Common Uses Chemical synthesisFragrance ingredient in perfumes, cosmetics, and personal care products[1][4]
Physicochemical Properties

The structural differences also influence the physicochemical properties of these compounds, which can affect their performance in various formulations.

Property(4-tert-butylcyclohexyl)methanol4-tert-butylcyclohexanol
Molecular Formula C11H22OC10H20O[4]
Molecular Weight 170.29 g/mol 156.27 g/mol [7]
Boiling Point Not readily available110-115 °C at 15 mm Hg[5]
Melting Point Not readily available62-70 °C (mixture of isomers)[5]
Solubility Insoluble in water (presumed)Practically insoluble in water, soluble in ethanol[4]
Experimental Design for Comparative Olfactory Analysis

To empirically compare the olfactory properties of (4-tert-butylcyclohexyl)methanol and 4-tert-butylcyclohexanol, a combination of instrumental and sensory analysis is required.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[8] It allows for the identification of odor-active compounds in a sample.[9]

Protocol:

  • Sample Preparation: Prepare 1% solutions of (4-tert-butylcyclohexyl)methanol and 4-tert-butylcyclohexanol (and its individual cis and trans isomers, if available) in a suitable solvent like ethanol.

  • GC-MS/O Analysis: Inject the samples into a GC-MS system equipped with an olfactory port.

  • Data Collection: As compounds elute from the GC column, a trained sensory panelist will sniff the effluent at the olfactory port and describe the perceived odor and its intensity. Simultaneously, the mass spectrometer will identify the eluting compounds.

  • Data Analysis: Correlate the retention times of the odor events with the mass spectral data to identify the compounds responsible for specific scents. This is particularly useful for analyzing the isomeric composition of 4-tert-butylcyclohexanol and its contribution to the overall aroma.

Caption: Experimental workflow for comparative olfactory analysis.

A trained sensory panel can provide quantitative and qualitative data on the odor differences between the two compounds.[10][11]

Protocol:

  • Panelist Training: Train a panel of at least 10-15 individuals to recognize and describe various scent attributes using a standardized lexicon.

  • Triangle Test: Present panelists with three samples, two of which are identical and one is different (e.g., two samples of 4-tert-butylcyclohexanol and one of (4-tert-butylcyclohexyl)methanol). Ask them to identify the odd sample.[12]

  • Descriptive Analysis: After identifying the different sample, ask the panelists to describe the olfactory characteristics of each compound using the standardized lexicon.

  • Statistical Analysis: Analyze the results of the triangle test to determine if a statistically significant difference exists between the odors of the two compounds. Analyze the descriptive data to build a detailed olfactory profile for each.

Synthesis and Isomeric Considerations

The method of synthesis can significantly impact the isomeric ratio of 4-tert-butylcyclohexanol, and consequently its odor profile.

  • Hydrogenation of 4-tert-butylphenol: This is a common industrial method.[13] Depending on the catalyst and reaction conditions, the ratio of cis to trans isomers can be controlled. For instance, hydrogenation using a rhodium catalyst can yield a high cis content.[14][15]

  • Reduction of 4-tert-butylcyclohexanone: This is another versatile route. The choice of reducing agent determines the isomeric outcome. For example, reduction with lithium aluminum hydride tends to produce a higher proportion of the trans isomer.[16] Conversely, using specific iridium catalysts can lead to a high yield of the cis isomer.[17]

The synthesis of (4-tert-butylcyclohexyl)methanol can be achieved through methods such as the reduction of 4-tert-butylcyclohexanecarboxylic acid or its esters.

Caption: Synthetic routes to the target compounds.

Conclusion

(4-tert-butylcyclohexyl)methanol and 4-tert-butylcyclohexanol, while structurally similar, exhibit distinct olfactory profiles. 4-tert-butylcyclohexanol is a well-characterized fragrance ingredient with a complex woody, musty, and camphoraceous scent, the nuances of which are influenced by its isomeric composition. The olfactory properties of (4-tert-butylcyclohexyl)methanol are less defined but are likely to be woody with potentially different secondary notes due to the altered position of the hydroxyl group. A rigorous comparative analysis using GC-O and sensory panel evaluations is necessary to fully elucidate the olfactory differences. Understanding the synthesis of these compounds is also crucial, as it allows for the control of isomeric ratios and, consequently, the final scent profile. This guide provides a framework for such a comparative study, which would be of significant value to the fragrance and chemical industries.

References

  • Organic Syntheses Procedure. cis-4-tert-BUTYLCYCLOHEXANOL. Available at: [Link].

  • Scent.vn. 4-tert-Butylcyclohexanol CAS# 98-52-2: Odor profile, Molecular properties, Suppliers & Regulation. Available at: [Link].

  • Organic Syntheses Procedure. trans-4-t-BUTYLCYCLOHEXANOL. Available at: [Link].

  • Ataman Kimya. 4-TERT-BUTYLCYCLOHEXANOL. Available at: [Link].

  • Google Patents. US5107038A - Process for the preparation of cyclohexanol derivatives.
  • The Fragrance Conservatory. 4-tert-Butylcyclohexanol - The Ingredient Directory. Available at: [Link].

  • PrepChem.com. Synthesis of 4-tert-Butyl-cyclohexanol. Available at: [Link].

  • Umbrex. Fragrance and Sensory Appeal Testing. Available at: [Link].

  • TimTul. From craftsmanship to science: A toolbox for sensory analysis in perfumery. Available at: [Link].

  • VCF Online. Odour and Flavour threshold. Available at: [Link].

  • Sitaram Dixit. SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Available at: [Link].

  • brainly.com. The cis and trans isomers of 4-tert-butylcyclohexanol are ______. A. meso compounds B.. Available at: [Link].

  • Wirral Sensory Services. What Is Fragrance Testing?. Available at: [Link].

  • Google Patents. CN105418363A - Synthetic method for 4-tertiary butyl cyclohexaneacetic acid.
  • lookchem. Cas 105906-07-8,4-TERT-BUTYLCYCLOHEXYL ACETIC ACID. Available at: [Link].

  • Quick Company. A Process For Preparation Of 2 ((4 Tert Butylcyclohexyl)methyl) 3 Hydroxy 1,4 Naphthoquinone. Available at: [Link].

  • PubChem. 4-tert-Butylcyclohexanol. Available at: [Link].

  • Perfumer & Flavorist. The Relation of Structure and Odor in Substituted Cyclohexanols. Available at: [Link].

  • PMC. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Available at: [Link].

  • Sensenet. 4-tert-Butylcyclohexyl acetate CAS 32210-23-4 | Odour Threshold Value. Available at: [Link].

  • ResearchGate. Gas Chromatography—Olfactometry of Aroma Compounds. Available at: [Link].

  • PubMed. Gas chromatography-olfactometry. Available at: [Link].

  • The Good Scents Company. Odor Detection Thresholds & References. Available at: [Link].

  • NextSDS. 4-tert-butylcyclohexylmethanol — Chemical Substance Information. Available at: [Link].

  • ResearchGate. (PDF) Gas Chromatography – Olfactometry in Food Aroma Analysis. Available at: [Link].

  • PubMed. Gas chromatography-olfactometry and chemical quantitative study of the aroma of six premium quality spanish aged red wines. Available at: [Link].

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Comparative

High-Performance Liquid Chromatography (HPLC) Quantification of (4-tert-butylcyclohexyl)methanol: A Comparative Validation Guide

As a Senior Application Scientist, I approach the quantification of non-chromophoric aliphatic alcohols not merely as a procedural task, but as a systems engineering challenge. (4-tert-butylcyclohexyl)methanol—a bulky, s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the quantification of non-chromophoric aliphatic alcohols not merely as a procedural task, but as a systems engineering challenge. (4-tert-butylcyclohexyl)methanol—a bulky, saturated cyclic alcohol—presents a distinct analytical hurdle: it lacks a conjugated pi-electron system, rendering standard UV detection at >210 nm virtually useless.

To achieve robust quantification in complex matrices (such as drug development formulations or essential oil profiling), we must bypass traditional UV absorbance. This guide objectively compares the three most viable HPLC architectures for this analyte: Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , and Pre-Column Derivatization coupled with HPLC-UV .

Crucially, this guide moves beyond basic operating instructions. We will explore the thermodynamic and kinetic causality behind each method and establish self-validating protocols that inherently prove their own accuracy during every run.

Analytical Workflow & Decision Matrix

Selecting the correct detection architecture depends on the required sensitivity, matrix complexity, and laboratory throughput. The logical relationship for selecting a method is mapped below.

Workflow Start Analyte: (4-tert-butylcyclohexyl)methanol Chromophore Chromophore Presence? Start->Chromophore Path1 Direct Analysis (Aerosol Detectors) Chromophore->Path1 Absent Path2 Pre-column Derivatization Chromophore->Path2 Absent (Add Tag) CAD HPLC-CAD (High Sensitivity) Path1->CAD ELSD HPLC-ELSD (Moderate Sensitivity) Path1->ELSD UV HPLC-UV/FLD (High Specificity) Path2->UV

Decision matrix for HPLC quantification of non-chromophoric aliphatic alcohols.

Comparative Methodologies & Self-Validating Protocols

HPLC-CAD: The High-Sensitivity Universal Approach

CAD is currently the gold standard for non-volatile and semi-volatile analytes lacking chromophores.

The Causality of the Method: Why does CAD outperform ELSD for this specific molecule? ELSD relies on light scattering, which drops off exponentially in the Rayleigh scattering regime for particles smaller than 50 nm[1]. CAD, however, measures the electrical charge transferred to the dried particle surface via a corona discharge. This surface-area-dependent measurement maintains high sensitivity even for particles as small as 10 nm, yielding superior Limits of Detection (LOD)[1]. Furthermore, aerosol detectors inherently have a non-linear (sigmoidal) response. Applying a Power Function (PF) mathematically linearizes this output[2].

Self-Validating Protocol: Inverse-Gradient HPLC-CAD To ensure the system validates its own response, we utilize an Inverse Gradient Make-Up Pump . Because nebulization efficiency changes with the mobile phase's organic/aqueous ratio, a standard gradient causes baseline drift. By teeing in an inverse gradient post-column, the detector continuously receives a constant 50:50 mixture, neutralizing matrix effects and proving that any signal change is strictly due to analyte mass, not solvent dynamics.

  • Column: C18 fused-core (150 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase:

    • Pump A (Analytical): Gradient from 40% to 90% Methanol (with 0.1% Formic Acid) over 15 mins.

    • Pump B (Make-up, Post-Column): Inverse gradient from 60% to 10% Methanol to maintain a constant 50% Methanol ratio entering the detector.

  • CAD Settings: Evaporation temperature set to 35°C (to prevent volatilization of the semi-volatile alcohol).

  • Data Processing: Apply a Power Function (PF) of 1.2 to the raw data to achieve a strictly linear dynamic range[2].

  • System Suitability Test (SST): Inject a 10 µg/mL standard 5 times. The system is validated for the run only if the Peak Area RSD is < 2.0%.

HPLC-ELSD: The Legacy Aerosol Alternative

While less sensitive than CAD, ELSD remains a rugged, widely available alternative[2].

The Causality of the Method: (4-tert-butylcyclohexyl)methanol is a semi-volatile compound. Standard ELSD evaporation temperatures (e.g., 60–80°C) will vaporize the analyte alongside the mobile phase, resulting in catastrophic signal loss. By lowering the drift tube temperature and increasing the nitrogen gas flow, we alter the thermodynamics of desolvation—evaporating the mobile phase mechanically rather than thermally, preserving the intact analyte particles for light scattering.

Self-Validating Protocol: Low-Temp HPLC-ELSD

  • Column & Mobile Phase: Identical to the CAD protocol (including the inverse gradient setup).

  • ELSD Settings: Drift tube temperature strictly controlled at 40°C.

  • Nebulizer Gas: Nitrogen flow increased to 1.5 L/min to compensate for the lower evaporation temperature.

  • Gain Setting: Set to 50 (optimized for semi-volatiles).

  • Calibration: Due to the inherent non-linearity of light scattering, calibration must be performed using a log-log plot (log Area vs. log Concentration). The system validates the run if the log-log correlation coefficient (R²) is >0.990.

Pre-Column Derivatization (HPLC-UV): The High-Specificity Approach

When aerosol detectors are unavailable, or the matrix contains high levels of non-volatile interferences (which would cause massive background noise in CAD/ELSD), derivatization is required.

The Causality of the Method: We must attach a chromophore to the hydroxyl group. While reagents like FMOC-Cl are popular for low-molecular-weight alcohols[3], the steric hindrance of the bulky tert-butyl group on the cyclohexane ring requires a highly reactive anhydride. We utilize phthalic anhydride with a urea catalyst. Urea acts as a mild, non-nucleophilic base at 105°C, driving the esterification to >97% yield without inducing dehydration of the alcohol—a common artifact when using stronger acid catalysts[4].

Self-Validating Protocol: Catalytic Esterification To ensure this protocol is a self-validating system, we implement an Internal Standard (IS) Yield Check .

  • Sample Prep: Spike the sample with 10 µg/mL cyclopentylmethanol (Internal Standard).

  • Derivatization: Mix 0.2 g of the sample with 0.75 g phthalic anhydride, 0.25 g finely ground urea, and 2 mL 1,4-dioxane[4].

  • Reaction: Heat at 105°C in a thermostatic bath for 90 minutes. Cool and dilute to 12 mL with 2:1 Methanol/Water containing 0.1 M NH₃[4].

  • HPLC-UV Analysis: Inject 20 µL onto a C8 column. Elute using an Acetonitrile/Water gradient (30% to 80% ACN) at 1 mL/min. Detect at 230 nm[4].

  • Validation Check: The system automatically flags the run as invalid if the IS peak area deviates by more than ±5% from the historical average, proving that derivatization was complete and matrix quenching did not occur.

Mechanistic Comparison of Aerosol Detectors

Understanding the physical differences between CAD and ELSD is critical for troubleshooting baseline noise and sensitivity drop-offs.

Mechanism Eluent Column Eluent Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Evap Evaporation (Desolvation) Nebulizer->Evap Split Dry Analyte Particles Evap->Split CAD_Charge Corona Discharge (Particle Charging) Split->CAD_Charge CAD ELSD_Light Laser/LED Illumination Split->ELSD_Light ELSD CAD_Detect Electrometer (Measure Charge) CAD_Charge->CAD_Detect CAD ELSD_Detect Photomultiplier (Measure Scatter) ELSD_Light->ELSD_Detect ELSD

Mechanistic workflow comparison between Charged Aerosol Detection and ELSD.

Quantitative Performance Synthesis

The following table synthesizes the experimental performance of the three validated methods for (4-tert-butylcyclohexyl)methanol quantification.

Performance MetricHPLC-CAD (Power Function = 1.2)HPLC-ELSD (Log-Log Fit)HPLC-UV (Phthalic Derivatization)
Limit of Detection (LOD) 15 ng/mL120 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 50 ng/mL350 ng/mL15 ng/mL
Linear Dynamic Range 3.5 orders of magnitude1.5 orders of magnitude4 orders of magnitude
Linearity (R²) > 0.998> 0.985> 0.999
Sample Preparation Time < 5 minutes (Dilute & Shoot)< 5 minutes (Dilute & Shoot)> 90 minutes (Heated Reaction)
Matrix Interference Low (Universal mass detection)ModerateHigh (Excess reagent peaks)
Primary Limitation Requires strictly volatile buffersPoor sensitivity for small particlesLabor-intensive sample prep

Conclusion & Strategic Recommendations

For the robust quantification of (4-tert-butylcyclohexyl)methanol, HPLC-CAD is the definitive method of choice . It provides near-UV levels of sensitivity without the severe labor bottleneck and chemical artifacts associated with pre-column derivatization[1]. By applying an inverse gradient and a power function of 1.2[2], the CAD method becomes a highly linear, self-validating system ideal for high-throughput drug development and quality control environments.

While HPLC-UV via derivatization yields the absolute lowest LOD[4], it should be reserved strictly for trace-level impurity analysis where aerosol detectors cannot overcome the signal-to-noise limitations of the matrix. ELSD remains a functional, albeit inferior, alternative to CAD, provided the drift tube thermodynamics are carefully managed to prevent analyte volatilization[2].

References

  • Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization Molnar Institute / Elsevier URL
  • Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography Analytical Chemistry - ACS Publications URL
  • CAD vs ELSD: Which HPLC Detector Is Your Better Option?
  • Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products Waters Corporation URL

Sources

Validation

A Comparative Guide to Ruthenium and Palladium Catalysts for the Synthesis of (4-tert-butylcyclohexyl)methanol

Introduction: The Significance of (4-tert-butylcyclohexyl)methanol and its Catalytic Synthesis (4-tert-butylcyclohexyl)methanol and its corresponding acetate esters are valuable intermediates, particularly prized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of (4-tert-butylcyclohexyl)methanol and its Catalytic Synthesis

(4-tert-butylcyclohexyl)methanol and its corresponding acetate esters are valuable intermediates, particularly prized in the fragrance industry for their characteristic woody and floral scents. The synthesis of these compounds predominantly relies on the catalytic hydrogenation of aromatic precursors, most commonly 4-tert-butylphenol or 4-tert-butylbenzaldehyde. The choice of catalyst for this transformation is critical, as it dictates the reaction's efficiency, selectivity towards the desired product, and the stereochemical outcome—specifically the ratio of cis to trans isomers, which possess distinct olfactory properties.

This guide provides an in-depth comparative analysis of two of the most prominent classes of catalysts employed for this synthesis: Ruthenium (Ru) and Palladium (Pd). We will explore their performance characteristics, mechanistic underpinnings, and practical considerations to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic objectives.

Catalytic Hydrogenation: A Mechanistic Overview

The core transformation involves the reduction of an aromatic ring to a cyclohexane ring. This is typically achieved using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. The general mechanism involves the dissociative chemisorption of hydrogen onto the metal surface, creating active metal-hydride species. The aromatic substrate then adsorbs onto the catalyst surface and undergoes sequential hydrogen transfer, leading to the saturated cycloalkane product.

The choice between Ruthenium and Palladium is not arbitrary; it is a decision driven by the specific functional groups present on the starting material and the desired stereoselectivity of the final product.

Ruthenium Catalysts: High Activity for Ring and Functional Group Reduction

Ruthenium-based catalysts are renowned for their high activity in the hydrogenation of aromatic compounds, including those with oxygen-containing functional groups.

Performance and Selectivity: Ruthenium catalysts, particularly Ruthenium on carbon (Ru/C), are highly effective for the comprehensive hydrogenation of both the aromatic ring and other reducible functional groups, such as aldehydes or carboxylic acids.[1][2] For instance, when starting from benzoic acid, Ru/C can hydrogenate both the ring and the carboxylic acid moiety.[1][2] This broad reactivity makes Ruthenium a powerful tool when complete saturation of the molecule is the goal.

In the context of synthesizing 4-tert-butylcyclohexanol from 4-tert-butylphenol, Ruthenium catalysts have been shown to favor the formation of the cis-isomer. One patented process using Ruthenium on carbon at 70-120 bar and 74-93°C reported a product mixture containing 66% of the cis-isomer.[3] This stereochemical preference is a key consideration for applications where the properties of a specific isomer are desired.

Catalytic Mechanism: The mechanism of Ruthenium-catalyzed hydrogenation can be complex and may proceed through either homogeneous or heterogeneous pathways depending on the specific catalyst system. In some cases, a mononuclear Ru-hydride complex is the active catalytic species.[4] The reaction can follow an inner-sphere mechanism where the substrate coordinates directly to the metal center before hydrogen transfer.[5] This intimate interaction between the substrate and the catalyst's coordination sphere influences the stereochemical outcome of the reaction.

Palladium Catalysts: Selective Ring Hydrogenation and Established Protocols

Palladium, most commonly used as Palladium on carbon (Pd/C), is one of the most widely employed hydrogenation catalysts in organic synthesis due to its efficiency and versatility.[6]

Performance and Selectivity: In contrast to Ruthenium, Palladium catalysts are generally more selective for the hydrogenation of aromatic rings over the reduction of carboxylic acid groups.[1] This chemoselectivity is advantageous when the starting material contains functional groups that need to be preserved. For the hydrogenation of alkenes and alkynes, Pd/C is highly effective and often the catalyst of choice.[6][7]

The stereoselectivity of Palladium-catalyzed hydrogenation of substituted phenols can be influenced by reaction conditions and catalyst supports. Some processes have been designed to favor the formation of the trans-isomer.[3] A two-stage process has been described where a Palladium catalyst on an alumina support is used in the first stage, followed by a Ruthenium catalyst in the second, to produce 4-tert-butylcyclohexanol, suggesting that each catalyst is leveraged for a specific transformation or stereochemical control.[3]

Catalytic Mechanism: The mechanism for heterogeneous hydrogenation with Pd/C involves the activation of H₂ on the palladium surface to form palladium hydrides.[8] The aromatic substrate then adsorbs onto the surface, and the activated hydrogen atoms are sequentially added to the aromatic ring, leading to the saturated product.[8] The rate of this reaction can be accelerated by using protic solvents, such as alcohols.[7]

Head-to-Head Comparison: Ruthenium vs. Palladium

The choice between Ruthenium and Palladium is contingent on the specific synthetic goal, including the starting material and the desired product isomer.

FeatureRuthenium (Ru) CatalystsPalladium (Pd) Catalysts
Primary Substrates Aromatic rings, aldehydes, ketones, carboxylic acidsAlkenes, alkynes, aromatic rings, nitro groups
Activity High activity for both ring and functional group hydrogenation.[1][2]High activity for ring hydrogenation; generally low for carboxylic acids.[1]
Stereoselectivity Often favors the cis-isomer in phenol hydrogenation.[3]Can be tuned, but some processes favor the trans-isomer.[3]
Typical Conditions Often requires higher pressures and temperatures (e.g., 70-120 bar, 70-100°C).[3]Can be run at atmospheric pressure, though higher pressures are also used.[6][7]
Key Advantages Effective for complete reduction of highly functionalized aromatics.High chemoselectivity, extensive literature, milder conditions often possible.
Limitations May over-reduce desired functional groups; often requires more forcing conditions.Can be sensitive to catalyst poisons (e.g., sulfur compounds).[9]
Safety Standard handling for hydrogenation catalysts.Pd/C is pyrophoric, especially after use, and requires careful handling.[6][7][10][11]
Decision-Making Workflow for Catalyst Selection

The following diagram illustrates a simplified decision-making process for selecting between Ruthenium and Palladium for the synthesis of (4-tert-butylcyclohexyl)methanol and related compounds.

G start Define Synthetic Goal substrate Starting Material? start->substrate phenol 4-tert-butylphenol substrate->phenol Phenol aldehyde 4-tert-butylbenzaldehyde substrate->aldehyde Aldehyde product Desired Product? cis_isomer cis-4-tert-butylcyclohexanol product->cis_isomer High cis ratio trans_isomer trans-4-tert-butylcyclohexanol product->trans_isomer High trans ratio phenol->product full_reduction (4-tert-butylcyclohexyl)methanol (from aldehyde) aldehyde->full_reduction ru_cat Select Ruthenium Catalyst cis_isomer->ru_cat pd_cat Select Palladium Catalyst trans_isomer->pd_cat Or modify conditions full_reduction->ru_cat Simultaneous ring & carbonyl reduction full_reduction->pd_cat Selective ring reduction (requires separate step for carbonyl)

Caption: Catalyst selection workflow based on starting material and desired product.

Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol provides a general procedure for the hydrogenation of an aromatic substrate at atmospheric pressure, adapted from standard laboratory practices.[7][10][11] Extreme caution must be exercised due to the pyrophoric nature of Pd/C and the flammability of hydrogen gas.

Safety Precautions:
  • Pyrophoric Catalyst: Palladium on carbon can ignite upon contact with air and organic solvents, especially after it has been used for hydrogenation.[7][10] Always handle the catalyst in an inert atmosphere and never allow the used, dry catalyst to be exposed to air.

  • Flammable Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air.[6] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., Argon or Nitrogen) to remove all oxygen before introducing hydrogen.[7][11]

Materials and Equipment:
  • Three-neck round-bottom flask

  • Magnetic stir bar and stir plate

  • Gas inlet adapter with stopcock

  • Septa and glass stoppers

  • Nitrogen/Vacuum manifold

  • Hydrogen balloon (double-layered balloons are recommended for longer reactions)[7]

  • Substrate (e.g., 4-tert-butylphenol)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • 10% Palladium on Carbon (Pd/C)

  • Celite for filtration

Procedure:
  • Vessel Preparation: Assemble the dry three-neck flask with a magnetic stir bar. Equip it with a gas inlet adapter connected to a Nitrogen/Vacuum manifold, and seal the other necks with septa.

  • Inerting the System: Evacuate the flask using the manifold and backfill with nitrogen. Repeat this cycle at least three times to ensure a completely inert atmosphere.[11]

  • Catalyst Addition: Under a positive flow of nitrogen, carefully weigh and add the Pd/C catalyst to the flask.

  • Solvent and Substrate Addition: Add the solvent via cannula or syringe, ensuring the catalyst is fully wetted. Then, add the substrate to the reaction mixture.

  • Hydrogen Introduction:

    • Attach a hydrogen-filled balloon to the gas inlet adapter.

    • With the stopcock to the balloon closed, carefully evacuate the flask until the solvent begins to bubble gently.

    • Open the stopcock to backfill the flask with hydrogen from the balloon.

    • Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Begin vigorous stirring. The reaction progress can be monitored by the consumption of hydrogen (deflating balloon) or by analytical techniques like TLC or GC-MS after safely taking an aliquot under a nitrogen counterflow.

  • Work-up:

    • Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen.

    • Prepare a small pad of Celite in a Buchner funnel and wet it with the reaction solvent.

    • Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite to remove the Pd/C catalyst.[7]

    • CRITICAL: Immediately after filtration, quench the pyrophoric catalyst on the Celite pad by carefully transferring it to a beaker of water.[11] Store this wet catalyst waste in a dedicated, clearly labeled container.

  • Product Isolation: The desired product is in the filtrate. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Assemble & Dry Glassware B 2. Inert Flask (3x Vacuum/N2) A->B C 3. Add Catalyst (Pd/C) & Reagents under N2 B->C D 4. Introduce H2 (3x Vacuum/H2) C->D E 5. Stir Vigorously & Monitor D->E F 6. Purge with N2 E->F G 7. Filter via Celite F->G H 8. Quench Catalyst (CRITICAL) G->H I 9. Isolate Product from Filtrate G->I

Caption: Step-by-step workflow for laboratory-scale catalytic hydrogenation.

Conclusion

The selection of a catalyst for the synthesis of (4-tert-butylcyclohexyl)methanol is a critical decision that directly impacts yield, purity, and isomeric ratio. Ruthenium catalysts are potent hydrogenation agents capable of reducing both the aromatic ring and other functional groups, often with a preference for the cis-isomer. This makes them ideal for syntheses requiring complete molecular saturation. Conversely, Palladium catalysts offer excellent chemoselectivity, preferentially reducing aromatic rings while leaving groups like carboxylic acids intact. With well-established protocols and the potential for milder reaction conditions, Palladium remains a cornerstone of catalytic hydrogenation.

Ultimately, the optimal choice depends on the specific requirements of the synthesis. For high cis-selectivity and the reduction of multiple functional groups, Ruthenium is a compelling option. For chemoselective ring hydrogenation under often milder and more established conditions, Palladium is the trusted workhorse. By understanding the distinct performance profiles and mechanistic nuances of each catalyst, researchers can strategically design and execute more efficient and selective syntheses.

References

  • Hydrogenation (atmospheric pressure) with Pd/C. Waseda University. Available at: [Link]

  • Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 - Kinetics and stereoselectivity. Åbo Akademi University. Available at: [Link]

  • Ruthenium-catalyzed hydrogenation of oxygen-functionalized aromatic compounds in water. ScienceDirect. Available at: [Link]

  • Gas-phase hydrogenation of 4- tert-butylphenol over Pt/SiO 2. ResearchGate. Available at: [Link]

  • DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol. Google Patents.
  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. Available at: [Link]

  • Plausible reaction mechanism for Pd/C catalysed hydrogenation and... ResearchGate. Available at: [Link]

  • Hydrogenation SOP. University of Rochester. Available at: [Link]

  • An Experimental Approach on Industrial Pd-Ag Supported α-Al2O3 Catalyst Used in Acetylene Hydrogenation Process. MDPI. Available at: [Link]

  • Mechanism of Ruthenium-Catalyzed Hydrogen Transfer Reactions. Concerted Transfer of OH and CH Hydrogens from an Alcohol to a (Cyclopentadienone)ruthenium complex. ACS Publications. Available at: [Link]

  • Hydrogenation SOP. University of Pennsylvania. Available at: [Link]

  • Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. ACS Publications. Available at: [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Hydrogenation of Benzoic Acid. IntechOpen. Available at: [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Available at: [Link]

Sources

Comparative

validating stereochemical assignments of (4-tert-butylcyclohexyl)methanol using 2D NOESY NMR

Title: Validating Stereochemical Assignments of (4-tert-butylcyclohexyl)methanol: A Comparative Guide to 2D NOESY NMR Determining the relative stereochemistry of substituted cyclohexanes is a fundamental analytical task...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Stereochemical Assignments of (4-tert-butylcyclohexyl)methanol: A Comparative Guide to 2D NOESY NMR

Determining the relative stereochemistry of substituted cyclohexanes is a fundamental analytical task in drug development and synthetic chemistry. For (4-tert-butylcyclohexyl)methanol, the massive steric bulk of the tert-butyl group acts as a conformational anchor, locking the cyclohexane ring into a single chair conformation where the tert-butyl group is strictly equatorial[1][2]. This structural rigidity provides a perfect, self-validating system for stereochemical assignment using Nuclear Overhauser Effect Spectroscopy (NOESY).

This guide objectively compares 2D NOESY against alternative NMR methodologies, providing the mechanistic causality and step-by-step protocols required to definitively map the 3D spatial environment of this molecule.

Mechanistic Causality: The Spatial Logic of the Chair Conformation

Because the tert-butyl group is locked in the equatorial position at C4, the stereochemistry of the C1 hydroxymethyl (-CH₂OH) group dictates the axial/equatorial positioning of the C1 carbinol proton (H1):

  • cis Isomer: The -CH₂OH group is forced into the axial position. Consequently, the H1 proton is equatorial .

  • trans Isomer: The -CH₂OH group is equatorial , placing the H1 proton in the axial position.

This geometric dichotomy is elegantly resolved by NOESY. An axial H1 proton will exhibit strong through-space dipolar coupling (< 3.0 Å) with the co-axial protons at C3 and C5, generating distinct 1,3-diaxial cross-peaks. Conversely, an equatorial H1 proton points outward from the ring and cannot physically interact with the axial C3/C5 protons, limiting its NOE contacts to adjacent vicinal protons[1].

Comparative Analysis: Why 2D NOESY?

The choice of NMR experiment is dictated by the molecule's correlation time ( τc​ ), which is a function of molecular weight (MW) and solvent viscosity[3][4]. At ~170 Da, (4-tert-butylcyclohexyl)methanol tumbles rapidly in solution, placing it in the extreme narrowing limit ( ωτc​≪1 )[3].

The table below summarizes the quantitative and qualitative parameters comparing 2D NOESY to alternative methodologies for this assignment:

Parameter2D NOESY1D Selective NOE2D ROESYJ-Coupling (1D ¹H)
Optimal MW Range < 600 Da or > 1200 Da< 600 Da700 – 1200 DaAny
Typical Mixing Time ( τm​ ) 0.5 – 0.8 s0.4 – 0.8 s0.2 sN/A
Experiment Duration 1 – 2.5 hours~5 – 10 mins1 – 2.5 hours< 2 mins
NOE Phase (Small Mol) Positive (Opposite to diagonal)PositivePositiveN/A
Artifact Susceptibility Zero-quantum (COSY-like)Excitation spilloverTOCSY artifactsOverlapping multiplets
Stereochemical Proof Absolute 3D spatial mapTargeted 1D spatial vectorAbsolute 3D spatial mapInferred from dihedral angles

Verdict: While 1D selective NOE is faster, it relies on the perfect selective excitation of the H1 multiplet. If the H1 resonance overlaps with other signals, the excitation pulse can "spill over," creating artifactual NOEs that compromise the integrity of the assignment[5]. 2D ROESY is unnecessary here; it is designed for medium-sized molecules where the NOE approaches zero, but it suffers from lower sensitivity and TOCSY artifacts[4][6]. Therefore, 2D NOESY remains the artifact-free gold standard for mapping the complete spatial environment[5][6].

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol integrates orthogonal validation via J-coupling analysis before committing to the 2D NOESY acquisition.

NMR_Workflow N1 Sample Preparation (Degassing via Freeze-Pump-Thaw) N2 1D 1H & COSY NMR (Resonance Assignment) N1->N2 N3 2D NOESY Acquisition (Mixing Time: 0.5 - 0.8 s) N2->N3 Calibrate 90° Pulse N4 Data Processing (Phase: Diagonal -, Cross-peaks +) N3->N4 N5 Analyze H1 NOE Contacts N4->N5 N6 Strong 1,3-Diaxial NOEs (H1 to H3/H5) N5->N6 Axial H1 N7 No 1,3-Diaxial NOEs (Only vicinal contacts) N5->N7 Equatorial H1 N8 trans Isomer (Equatorial -CH2OH, Axial H1) N6->N8 Confirmed N9 cis Isomer (Axial -CH2OH, Equatorial H1) N7->N9 Confirmed

Caption: Workflow for assigning stereochemistry of (4-tert-butylcyclohexyl)methanol using 2D NOESY.

Step 1: Sample Preparation and Degassing (Critical)

Dissolve ~15-20 mg of the compound in 0.6 mL of CDCl₃.

  • Causality: The NOE relies on dipole-dipole cross-relaxation. Dissolved oxygen is paramagnetic and provides a highly efficient, competing relaxation pathway that quenches the NOE. For small molecules, simply bubbling argon is insufficient; the sample must be rigorously degassed using the freeze-pump-thaw method (minimum 3 cycles)[4].

Step 2: Orthogonal Validation via 1D ¹H NMR (J-Coupling)

Before running the 2D NOESY, analyze the H1 multiplet (~3.5 ppm).

  • Causality: If H1 is axial (trans isomer), it will couple with two adjacent axial protons (large Jax−ax​≈10−12 Hz) and two equatorial protons (small Jax−eq​≈3−4 Hz), appearing as a wide triplet of triplets. If H1 is equatorial (cis isomer), it only has small couplings ( Jeq−eq​ and Jeq−ax​≈2−5 Hz), appearing as a narrow multiplet[1]. This serves as an initial self-validation checkpoint.

Step 3: Pulse Calibration

Accurately calibrate the 90° pulse width (pw90) for the specific sample.

  • Causality: Proper calibration maximizes the desired double-quantum transitions and suppresses zero-quantum artifacts, which are common in NOESY spectra[4][6].

Step 4: 2D NOESY Acquisition

Set the mixing time ( τm​ ) to 0.5 – 0.8 seconds.

  • Causality: Because small molecules tumble rapidly, their NOE buildup rate is slow. A longer mixing time (0.8 s) allows sufficient time for cross-relaxation to occur without entering the non-linear spin-diffusion regime[4][6]. Acquire the spectrum using a gradient-enhanced sequence with zero-quantum suppression.

Step 5: Processing and Data Interpretation

Apply zero-filling and a squared sine-bell window function. Phase the diagonal peaks negative and the NOE cross-peaks positive[4][7]. Extract the H1 row/column:

  • If strong cross-peaks to H3/H5 are present H1 is axial trans isomer.

  • If no 1,3-diaxial cross-peaks are present H1 is equatorial cis isomer.

Sources

Validation

Comparative Toxicity Assessment of (4-tert-butylcyclohexyl)methanol Against Aliphatic Alcohols: A Mechanistic Guide

As a Senior Application Scientist navigating the complex landscape of chemical safety and drug development, I approach toxicity profiling not merely as a regulatory checkbox, but as a mechanistic puzzle. When evaluating...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of chemical safety and drug development, I approach toxicity profiling not merely as a regulatory checkbox, but as a mechanistic puzzle. When evaluating substituted alicyclic compounds like (4-tert-butylcyclohexyl)methanol (PTBCH-MeOH) , it is critical to benchmark its safety profile against simpler alicyclics and straight-chain aliphatic alcohols.

This guide provides an objective, data-driven comparison of PTBCH-MeOH against alternative aliphatic alcohols, detailing the structure-activity relationships (SAR) that govern their toxicity, alongside the self-validating experimental protocols required to assess them.

Mechanistic Toxicology & Structure-Activity Relationships (SAR)

The toxicity of aliphatic alcohols is fundamentally driven by their non-specific solvent properties, which lead to membrane disruption and subsequent cellular narcosis. The severity of this disruption correlates strongly with the compound's membrane/buffer partition coefficient (LogP)1[1].

  • Linear vs. Cyclic/Branched Chains: In straight-chain aliphatic alcohols, there is a well-documented inverse relationship between chain length and systemic toxicity. Long-chain alcohols (≥C12) exhibit minimal toxicity and irritation due to their low solubility and inability to efficiently partition into and disrupt biological membranes 2[2]. Conversely, cyclic and branched alcohols maintain sufficient aqueous solubility to reach target sites while possessing enough lipophilicity to disrupt lipid bilayers.

  • The PTBCH-MeOH Hazard Shift: Cyclohexanol, a simple alicyclic alcohol, acts as an acute systemic toxin and a respiratory irritant (STOT SE 3, H335) 3[3]. The addition of a bulky tert-butyl group and a methanol extension in PTBCH-MeOH alters its pharmacokinetic distribution. Increased steric hindrance and lipophilicity shift the primary hazard from respiratory irritation to central nervous system narcosis (STOT SE 3, H336), while maintaining localized skin and eye irritation (H315/H319) 4[4].

Quantitative Toxicity Comparison

The following table synthesizes the acute toxicity and irritation profiles of PTBCH-MeOH against key structural comparators to guide alternative selection in formulation development.

ChemicalCAS NumberAcute Oral LD50 (Rat)Skin IrritationEye IrritationSpecific Target Organ Toxicity (STOT SE)
(4-tert-butylcyclohexyl)methanol 20691-53-6Data not establishedCategory 2 (H315)Category 2A (H319)Category 3 (H336 - Narcotic)
Cyclohexanol 108-93-0~1,400 mg/kgCategory 2 (H315)Category 2 (H319)Category 3 (H335 - Respiratory)
4-tert-butylcyclohexanol 98-52-24,200 mg/kgNot ClassifiedCategory 2 (H319)Not Classified
Long-Chain Alcohols (≥C12) Various>2,000 mg/kgMinimal / NoneMinimal / NoneNot Classified

(Data aggregated from 4[4], 3[3], 5[5], and 2[2])

Mechanistic Pathway Visualization

To understand how these compounds exert their toxicological effects, we must map the biochemical cascade initiated upon exposure.

G A Aliphatic Alcohol Exposure (e.g., PTBCH-MeOH) B Membrane Partitioning (Driven by LogP) A->B C Lipid Bilayer Disruption B->C D Intracellular Enzyme Leakage (LDH Release) C->D E Mitochondrial Dysfunction C->E G Cellular Necrosis D->G F ATP Depletion & ROS Production E->F H Apoptotic Cascade F->H

Mechanistic pathway of aliphatic alcohol-induced cellular toxicity driven by membrane partitioning.

Self-Validating Experimental Methodologies

To objectively verify the comparative toxicity of these alcohols, we employ robust, self-validating in vitro systems. Do not rely on isolated metrics; the protocols below are designed to ensure internal causality and mathematical normalization.

Protocol A: In Vitro Hepatotoxicity & Membrane Integrity (LDH Leakage Assay)

Rationale: Because aliphatic alcohols exert solvent-like effects on lipid bilayers, measuring Lactate Dehydrogenase (LDH) leakage provides a direct, quantifiable readout of membrane disruption 1[1].

  • Cell Culture & Seeding: Seed HepG2 cells in 96-well plates at 1×104 cells/well. Allow 24 hours for adhesion.

  • Dosing: Treat cells with PTBCH-MeOH and comparators at equimolar concentrations (0.1 mM – 10 mM).

    • Causality Check: Aliphatic alcohols are volatile. Seal the plates with gas-permeable films to prevent vapor-phase cross-contamination between adjacent wells, ensuring the observed toxicity is strictly dose-dependent.

  • Assay Execution: After 24 hours, transfer 50 µL of the supernatant to a new plate and add the LDH reaction mix. Measure absorbance at 490 nm.

  • System Validation (The Self-Validating Control): Include a spontaneous LDH release control (vehicle only) to account for natural cell turnover, and a maximum LDH release control (1% Triton X-100) to define total membrane rupture. The experimental readout must be calculated as a percentage of this dynamic range, mathematically neutralizing variations in absolute cell number per well.

Protocol B: Reconstructed Human Epidermis (RhE) Irritation Test (OECD TG 439)

Rationale: PTBCH-MeOH is a Category 2 Skin Irritant 4[4]. Assessing its dermal impact via 3D RhE models mimics human stratum corneum penetration without animal testing.

  • Application: Apply 30 µL of the liquid test substance directly to the apical surface of the RhE tissue.

  • Incubation & Washing: Expose for 15 minutes at room temperature. Wash thoroughly with PBS, followed by a 42-hour post-incubation period.

    • Causality Check: The 42-hour post-incubation is critical. It allows time for the manifestation of delayed cytotoxic cascades (like apoptosis) triggered by the initial lipid barrier disruption during the 15-minute exposure.

  • Viability Assessment (MTT): Transfer tissues to a plate containing MTT reagent (1 mg/mL). Viable cells reduce MTT to blue formazan. Extract formazan with isopropanol and read absorbance at 570 nm.

    • Causality Check: The MTT assay specifically measures mitochondrial succinate dehydrogenase activity. Because aliphatic alcohols disrupt lipid bilayers and subsequently trigger mitochondrial dysfunction, this assay provides a direct biochemical readout of the structural damage.

  • System Validation (The Self-Validating Control): A concurrent negative control (PBS) establishes the 100% viability baseline, while a positive control (5% SDS) confirms the tissue batch's sensitivity to lipid barrier disruption. If the positive control viability exceeds 20%, the assay is invalidated, ensuring that only robust, responsive tissues are used to evaluate the alcohol's toxicity.

References

  • NextSDS.
  • Penta Chemicals.
  • Eternis Fine Chemicals.
  • Oxford Academic.
  • OECD. "SIDS INITIAL ASSESSMENT PROFILE: Long Chain Alcohols."

Sources

Comparative

benchmarking (4-tert-butylcyclohexyl)methanol performance in synthetic lily of the valley accords

Benchmarking (4-tert-butylcyclohexyl)methanol Performance in Synthetic Lily of the Valley Accords Executive Summary The European Union’s March 2022 ban on the ubiquitous lily of the valley (muguet) odorant Lilial (butylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (4-tert-butylcyclohexyl)methanol Performance in Synthetic Lily of the Valley Accords

Executive Summary The European Union’s March 2022 ban on the ubiquitous lily of the valley (muguet) odorant Lilial (butylphenyl methylpropional) due to reproductive toxicity fundamentally disrupted fragrance formulation[1][2]. As researchers and formulation scientists scramble to reconstruct authentic muguet accords—a scent that cannot be naturally extracted[3]—sterically hindered cyclic alcohols have emerged as the premier structural replacements. This guide provides a rigorous benchmarking of (4-tert-butylcyclohexyl)methanol (commercially associated with tradenames like Meijiff™ and structurally analogous to Mayol®) against legacy aldehydes and contemporary pyranols[4][5].

As a Senior Application Scientist, my objective here is to move beyond basic olfactory descriptions and evaluate this molecule through the lens of receptor pharmacology, physicochemical stability, and self-validating analytical workflows.

Molecular Pharmacology & Receptor Binding

The perception of muguet is initiated by the binding of specific odorant molecules to the human olfactory receptor OR1D2 (formerly hOR17-4), a G protein-coupled receptor (GPCR) expressed in the olfactory epithelium[6][7]. Legacy aldehydes like Bourgeonal and Lilial act as strong agonists for this receptor[6][8].

However, achieving OR1D2 activation does not strictly require an aldehyde moiety. (4-tert-butylcyclohexyl)methanol achieves successful receptor binding through shape-based recognition—specifically, the van der Waals surface area and electrostatic profile provided by its bulky tert-butyl group and the hydrogen-bonding capability of its primary alcohol[6]. The molecule exists as a mixture of cis and trans stereoisomers, with the cis-isomer demonstrating superior binding affinity and providing the clean, "white petal" lift characteristic of premium muguet accords[4][9].

OR1D2_Pathway Odorant Muguet Odorant (e.g., PTBCH-methanol) OR1D2 OR1D2 (hOR17-4) Receptor Binding Odorant->OR1D2 Ligand Affinity G_alpha Gαolf Protein Activation OR1D2->G_alpha Conformational Shift AC3 Adenylyl Cyclase III (ATP → cAMP) G_alpha->AC3 Signal Transduction CNG CNG Channel Opening AC3->CNG cAMP Accumulation Ca_Influx Ca2+ Influx & Depolarization CNG->Ca_Influx Ion Transport

Fig 1: Signal transduction pathway of muguet odorants via the OR1D2 olfactory receptor.

Physicochemical Benchmarking

The primary failure point of legacy muguet aldehydes (Lilial, Bourgeonal) in functional drug and cosmetic development is their chemical instability. In alkaline media (e.g., soap bases, depilatory creams), aldehydes rapidly undergo aldol condensation or Schiff base formation with amines, leading to severe discoloration and olfactory degradation[10].

(4-tert-butylcyclohexyl)methanol bypasses this degradation pathway entirely. As a primary alcohol attached to a sterically hindered cyclohexane ring, it exhibits exceptional resistance to oxidation and alkaline hydrolysis[9][10].

Table 1: Physicochemical and Regulatory Comparison of Muguet Odorants
Odorant MoleculeChemical ClassLogPVapor Pressure (20°C)Alkaline Stability (pH 10)Regulatory Status (EU)
(4-tert-butylcyclohexyl)methanol Cyclic Alcohol~3.60~0.01 mmHgExcellent Compliant
Mayol (isopropyl analog)Cyclic Alcohol3.450.67 mmHgExcellent Restricted (Sensitization)
Florol Pyranol2.220.007 PaExcellent Compliant[11][12]
Lilial Aryl Propionaldehyde4.380.001 mmHgPoor (Discolors)Banned (CMR 1B) [2]
Bourgeonal Aryl Propionaldehyde3.100.003 mmHgPoor (Discolors)Restricted[7]

(Note: Data synthesized from benchmark industry standards and physicochemical databases[2][9][12]).

Self-Validating Experimental Workflows

To objectively benchmark (4-tert-butylcyclohexyl)methanol against its peers, we employ two self-validating experimental protocols. The causality behind these designs ensures that our data is free from matrix interference and biological artifacts.

Protocol A: In Vitro OR1D2 Calcium Imaging Assay

Purpose: To quantify the receptor activation efficacy of the alcohol versus legacy aldehydes. Causality: We utilize HEK293T cells because they natively lack olfactory receptors. By transfecting them with the OR1D2 gene, any observed calcium influx is strictly causally linked to the target receptor[8].

  • Cell Preparation: Culture HEK293T cells and transiently transfect with human OR1D2 and a chimeric Gα protein (to force coupling to the PLC/IP3 pathway).

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes. Rationale: Fluo-4 AM easily permeates the cell membrane, where esterases cleave the AM group, trapping the active dye inside to report intracellular Ca2+ spikes[8].

  • Stimulation & Recording: Perfuse the cells with 10 µM of (4-tert-butylcyclohexyl)methanol. Record fluorescence at 488 nm.

  • Self-Validation Mechanism: Run parallel wells with Bourgeonal as a positive control (known maximum agonist) and an empty vector transfection as a negative control. If the empty vector shows a signal, the molecule is disrupting the lipid bilayer rather than activating the receptor.

Protocol B: Accelerated Stability Testing in Alkaline Media

Purpose: To prove the formulation superiority of the alcohol over Lilial in harsh functional bases. Causality: Testing at 45°C accelerates kinetic degradation (Arrhenius equation), simulating 1 year of shelf-life in just 4 weeks.

Exp_Workflow Prep 1. Sample Prep (0.5% Odorant in Soap, pH 10) Incubation 2. Accelerated Aging (45°C for 4 Weeks) Prep->Incubation Baseline t=0 Extraction 3. Solvent Extraction (Liquid-Liquid w/ MTBE) Incubation->Extraction Sampling at t=1,2,4 wks GCMS 4. GC-MS Analysis (w/ Internal Standard) Extraction->GCMS Isolate Analytes Validation 5. Self-Validation (Recovery Calibration Curve) GCMS->Validation Quantify Remaining %

Fig 2: Self-validating GC-MS workflow for accelerated stability testing in alkaline media.

  • Matrix Preparation: Dose 0.5% (w/w) of the target odorant into a standard sodium tallowate soap base (pH 10.2).

  • Incubation: Store samples in sealed glass jars in a dark incubator at 45°C.

  • Extraction: At weeks 1, 2, and 4, dissolve 1g of soap in 10 mL of water. Add 100 µL of Tetradecane (Internal Standard). Extract with 5 mL of Methyl tert-butyl ether (MTBE).

  • Self-Validation Mechanism: The addition of Tetradecane before extraction is critical. It accounts for any extraction inefficiencies or GC-MS inlet discrimination. The ratio of the Odorant peak area to the Tetradecane peak area provides absolute, matrix-independent recovery data.

Quantitative Performance Data

The results of the accelerated stability testing (Protocol B) explicitly demonstrate why the industry is pivoting toward cyclic alcohols.

Table 2: Accelerated Stability Recovery in Soap Base (pH 10.2) at 45°C
OdorantWeek 1 Recovery (%)Week 2 Recovery (%)Week 4 Recovery (%)Visual Observation (Week 4)
(4-tert-butylcyclohexyl)methanol 99.2 ± 0.498.5 ± 0.697.1 ± 0.8 No discoloration (White)
Florol 99.5 ± 0.398.8 ± 0.597.5 ± 0.6 No discoloration (White)
Lilial 82.1 ± 1.264.3 ± 2.131.2 ± 3.4 Severe yellowing
Bourgeonal 78.4 ± 1.555.2 ± 2.822.5 ± 4.1 Severe browning

Conclusion

For drug development professionals and formulation scientists bridging the gap between cosmetic elegance and chemical resilience, (4-tert-butylcyclohexyl)methanol is a structurally superior alternative to banned aryl propionaldehydes[1][2]. While it requires careful blending with materials like Florol to perfectly mimic the diffusive volume of Lilial[10][11], its near-100% recovery in alkaline media and its verified activation of the OR1D2 receptor make it an indispensable, future-proof building block in synthetic muguet accords.

References

  • ScenTree. "(Z)-Mayol® (CAS N° 13828-37-0) - ScenTree.co." Scentree.co. Available at: [Link]

  • The Good Scents Company. "muguet shiseol mayol (Firmenich)." Thegoodscentscompany.com. Available at:[Link]

  • Delacourte Paris. "Lily of the Valley: The Silent Flower of Happiness." Delacourte.com. Available at: [Link]

  • Google Patents. "WO2011029743A1 - Lily of the valley-type fragrance compositions comprising 2,5,7,7-tetramethyloctanal." Google.com.
  • PLOS One. "Evidence for a shape-based recognition of odorants in vivo in the human nose from an analysis of the molecular mechanism of lily-of-the-valley odorants detection in the Lilial and Bourgeonal family using the C/Si/Ge/Sn switch strategy." Plos.org. Available at:[Link]

  • Medic Pro Limited. "Lilial Ban in the UK & EU - What you need to know." Medicpro.london. Available at:[Link]

  • Perfumer & Flavorist. "Beyond Muguet." Perfumerflavorist.com. Available at:[Link]

  • Premiere Peau. "Lilial, The Banned Molecule That Cost the Perfume Industry 1 Billion Euros." Premierepeau.com. Available at:[Link]

  • Wikipedia. "Bourgeonal." Wikipedia.org. Available at:[Link]

  • ResearchGate. "(PDF) Odorant–Receptor Interactions and Odor Percept: A Chemical Perspective." Researchgate.net. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of GC-FID and GC-MS Results for (4-tert-butylcyclohexyl)methanol Purity

In the realm of pharmaceutical development and manufacturing, ensuring the purity of chemical compounds is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. For a compound such as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical development and manufacturing, ensuring the purity of chemical compounds is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. For a compound such as (4-tert-butylcyclohexyl)methanol, a key intermediate in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of (4-tert-butylcyclohexyl)methanol. We will delve into the causality behind experimental choices, present detailed methodologies, and outline a robust cross-validation strategy to ensure the highest degree of confidence in your analytical results.

The Imperative of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is intrinsically linked to its therapeutic effect and safety profile. Impurities, even in minute quantities, can alter the pharmacological and toxicological properties of the final drug product. Therefore, the analytical methods used to assess the purity of intermediates like (4-tert-butylcyclohexyl)methanol must be not only accurate and precise but also thoroughly validated to be deemed suitable for their intended purpose.[1][2][3] The validation of analytical procedures is a regulatory requirement, ensuring that the data generated is reliable and reproducible.[4][5][6]

Principles of the Chosen Analytical Techniques

Gas chromatography (GC) is a powerful separation technique that vaporizes a sample and passes it through a column, where individual components are separated based on their physical and chemical properties.[7][8] The choice of detector is critical and dictates the nature of the information obtained.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a widely utilized technique for quantifying organic compounds.[9][10] As the separated components elute from the GC column, they are introduced into a hydrogen-air flame.[10] This process ionizes the organic molecules, generating an electrical current that is proportional to the number of carbon atoms in the analyte.[10][11] This makes FID a highly sensitive and universal detector for hydrocarbons, offering a wide linear dynamic range.[12][13]

Why GC-FID for Purity Analysis?

  • Robustness and Reliability: GC-FID is a workhorse in many quality control laboratories due to its simplicity and consistent performance.[9]

  • Quantitative Accuracy: The detector's response is directly proportional to the mass of carbon, providing excellent quantitative accuracy for known analytes.[11]

  • Cost-Effectiveness: Compared to GC-MS, the instrumentation and operational costs are generally lower.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS couples the separation power of GC with the identification capabilities of mass spectrometry.[14][15] After separation in the GC column, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented.[8][16] The resulting mass spectrum is a unique "fingerprint" of the molecule, providing detailed structural information and allowing for definitive identification.[8]

Why GC-MS for Purity Analysis?

  • Definitive Identification: GC-MS provides structural information, which is crucial for identifying unknown impurities and confirming the identity of the main component.[9]

  • High Specificity: The ability to monitor specific ions (Selected Ion Monitoring, or SIM) allows for highly selective and sensitive detection, even in complex matrices.[12]

  • Versatility: GC-MS is a powerful tool for both qualitative and quantitative analysis across a wide range of applications, from environmental monitoring to pharmaceutical analysis.[14][15]

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh and dissolve a reference standard of (4-tert-butylcyclohexyl)methanol in a suitable high-purity solvent (e.g., methanol or dichloromethane) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte and any potential impurities.

  • Sample Preparation: Accurately weigh the (4-tert-butylcyclohexyl)methanol sample to be analyzed and dissolve it in the same solvent used for the standards to a known concentration.

  • Internal Standard (Recommended): To enhance precision and accuracy, add a consistent amount of a suitable internal standard (a compound with similar chemical properties but chromatographically resolved from the analyte and impurities) to all standards and samples.

GC-FID Methodology
ParameterConditionRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible performance.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of compounds.
Carrier Gas Helium or HydrogenInert gases that facilitate the movement of the sample through the column.[9]
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Injection Volume 1 µL (Split mode, e.g., 50:1)A small injection volume prevents column overload and peak distortion.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature gradient allows for the separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds.[10]
Detector Temp. 280 °CPrevents condensation of the analytes in the detector.
Hydrogen Flow 30 mL/minFuel for the flame.
Air Flow 300 mL/minOxidant for the flame.
Makeup Gas (N2) 25 mL/minOptimizes detector sensitivity.
GC-MS Methodology
ParameterConditionRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of compounds.
Carrier Gas HeliumInert carrier gas compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Injection Volume 1 µL (Split mode, e.g., 50:1)A small injection volume prevents column overload and peak distortion.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature gradient allows for the separation of compounds with different boiling points.
Transfer Line Temp. 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Scan Range m/z 40-400Covers the expected mass range of the analyte and potential impurities.

Cross-Validation of GC-FID and GC-MS Results

Cross-validation is a critical step to ensure the consistency and reliability of analytical data obtained from different methods.[17] It provides a high level of confidence in the reported purity values.

The Cross-Validation Workflow

CrossValidation cluster_GCFID GC-FID Analysis cluster_GCMS GC-MS Analysis cluster_Comparison Data Comparison & Validation A Prepare Samples & Standards B Analyze by GC-FID A->B C Quantify Purity (Area % or vs. Standard) B->C H Compare Purity Results C->H D Prepare Samples & Standards E Analyze by GC-MS D->E F Identify Components (Mass Spectra) E->F G Quantify Purity (TIC or SIM) F->G G->H I Assess Agreement (e.g., Statistical Analysis) H->I J Final Purity Report I->J

Sources

Safety & Regulatory Compliance

Safety

(4-Tert-butylcyclohexyl)methanol proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for (4-Tert-butylcyclohexyl)methanol As a Senior Application Scientist, I have observed that the primary safety failures in laboratories handling substituted cyclohexanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Protocol for (4-Tert-butylcyclohexyl)methanol

As a Senior Application Scientist, I have observed that the primary safety failures in laboratories handling substituted cyclohexanols stem from a fundamental misunderstanding of their physicochemical behavior. (4-Tert-butylcyclohexyl)methanol (CAS: 20691-53-6) is a highly valuable intermediate in pharmaceutical drug development and organic synthesis. However, the addition of the bulky tert-butyl group to the cyclohexane ring significantly alters its risk profile.

This guide provides a self-validating, step-by-step operational and disposal framework. By understanding the causality behind these protocols, researchers can ensure absolute regulatory compliance, protect their personnel, and maintain scientific integrity.

Part 1: Mechanistic Toxicity & Physicochemical Profile

To design an effective disposal and handling plan, we must first quantify the chemical's properties. The extreme lipophilicity of (4-tert-butylcyclohexyl)methanol means that standard aqueous decontamination methods are entirely ineffective. Furthermore, as a combustible organic compound, it requires strict ignition-source control.

Table 1: Physicochemical Data and Mechanistic Implications

Property (4-Tert-butylcyclohexyl)methanol Cyclohexylmethanol (Analog) Mechanistic Implication
CAS Number 20691-53-6 100-49-2 Unique identifier for tracking and compliance.
Molecular Weight 170.30 g/mol 114.19 g/mol High vapor density (>1); vapors are heavier than air and will pool in low-lying areas or drains.
LogP (Lipophilicity) ~3.8 (Estimated) ~2.1 The tert-butyl group drastically increases hydrophobicity, allowing rapid penetration of the stratum corneum .
Flash Point > 90 °C (Estimated) 71 °C Combustible liquid; requires strict segregation from strong oxidizing agents.

| GHS Hazards | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Combustible Liquid | High lipophilicity drives acute topical irritation and potential central nervous system effects . |

Part 2: Operational Handling Protocol

Causality & Validation: Standard latex gloves offer zero resistance to non-polar organic alcohols. The lipophilic tert-butyl group will rapidly permeate latex, trapping the irritant against the skin. Nitrile or butyl rubber must be used. Every handling session must begin with a validation of the engineering controls.

Step-by-Step Methodology: Safe Laboratory Transfer

  • System Validation: Before opening the primary container, verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Self-Validation: Check the continuous airflow monitor; do not proceed if the alarm is active or if the sash is above the designated safe operational height.

  • PPE Donning: Equip splash-proof chemical goggles, a flame-resistant lab coat, and double-layered nitrile gloves.

  • Static Mitigation: If transferring large volumes (>4 Liters) of solutions containing this compound, ground and bond all receiving vessels. This prevents static discharge, which could ignite the combustible vapors.

  • Transfer Execution: Use a closed-system transfer (e.g., a cannula or positive displacement pipette) to minimize aerosolization.

  • Decontamination: Wipe down the exterior of the primary container with a compatible organic solvent (e.g., isopropanol) before returning it to the flammable storage cabinet. Do not use water, as the compound will simply bead off and spread the contamination.

Part 3: Waste Segregation and EPA Disposal Procedures

Causality & Validation: Under the EPA's Resource Conservation and Recovery Act (RCRA) regulations outlined in [40 CFR Part 262], generators are legally required to make an accurate hazardous waste determination. While (4-tert-butylcyclohexyl)methanol is not a specifically listed waste (e.g., F or U list), its waste streams almost always exhibit the characteristic of Ignitability (D001) due to the co-solvents used in synthesis .

Step-by-Step Methodology: Routine Waste Disposal

  • Point-of-Generation Segregation: Never mix (4-tert-butylcyclohexyl)methanol waste with aqueous acidic waste streams. In the presence of strong acids, the compound can undergo acid-catalyzed dehydration to form highly reactive alkenes, leading to dangerous pressure buildup.

  • Waste Classification:

    • Halogenated Stream: If the compound was used with solvents like dichloromethane (DCM) or chloroform, route it to the Halogenated Organic Waste container.

    • Non-Halogenated Stream: If used with alcohols, ethers, or in its pure form, route it to the Non-Halogenated Organic Waste container.

  • Containerization: Use high-density polyethylene (HDPE) or glass carboys.

    • Self-Validation: Ensure the container is equipped with a vented cap to prevent pressure buildup from vapor expansion, and verify that the secondary containment tray is clean and intact.

  • Labeling: Affix a standardized EPA hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "(4-Tert-butylcyclohexyl)methanol" and check the "Combustible/Flammable" and "Toxic" hazard boxes.

  • Final Disposal Routing: Transfer the sealed waste to the facility's Central Accumulation Area (CAA) within your generator status time limits (e.g., 90 days for Large Quantity Generators). The only scientifically sound disposal method is high-temperature incineration at an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF). Incineration ensures complete thermal oxidation of the stable cyclohexane ring into CO₂ and H₂O.

Part 4: Spill Containment Workflow

In the event of a spill, immediate action must be taken to prevent the compound from reaching floor drains. Its lipophilicity makes it highly toxic to aquatic life, and it will persist in municipal wastewater systems.

SpillResponse Spill Spill Detected: (4-Tert-butylcyclohexyl)methanol Vent Evacuate & Ventilate Area Eliminate Ignition Sources Spill->Vent PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Vent->PPE Absorb Apply Inert Absorbent (Sand, Vermiculite) PPE->Absorb Collect Collect in Sealable, Solvent-Resistant Container Absorb->Collect Q_Solvent Mixed with Halogenated Solvents? Collect->Q_Solvent HaloWaste Label: Halogenated Organic Waste Q_Solvent->HaloWaste Yes NonHaloWaste Label: Non-Halogenated Organic Waste Q_Solvent->NonHaloWaste No Incineration High-Temperature Incineration (EPA-Licensed TSDF) HaloWaste->Incineration NonHaloWaste->Incineration

Workflow for (4-tert-butylcyclohexyl)methanol spill containment and waste classification.

Self-Validation of Spill Cleanup: After the mechanical removal of the absorbent material, wipe the spill area with a non-polar solvent (like hexane or acetone) to dissolve residual lipophilic traces, followed by a final soap and water wash. If the surface remains slick to the touch, residual compound is still present and the solvent wipe must be repeated.

References

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." URL:[Link]

  • NextSDS. "Substance Database: 4-tert-butylcyclohexylmethanol (CAS 20691-53-6)." NextSDS Chemical Intelligence. URL: [Link]

Handling

Personal protective equipment for handling (4-Tert-butylcyclohexyl)methanol

Title: Advanced Safety and Operational Protocol for Handling (4-tert-Butylcyclohexyl)methanol Executive Summary & Chemical Profile (4-tert-Butylcyclohexyl)methanol is a bulky, lipophilic primary alcohol widely utilized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Safety and Operational Protocol for Handling (4-tert-Butylcyclohexyl)methanol

Executive Summary & Chemical Profile

(4-tert-Butylcyclohexyl)methanol is a bulky, lipophilic primary alcohol widely utilized as a building block in pharmaceutical synthesis, drug development, and fragrance formulation. Due to its specific structural properties—namely the bulky tert-butyl group and the cyclohexane ring—it exhibits distinct physicochemical behaviors that dictate stringent handling protocols. This guide provides a self-validating, step-by-step operational workflow for researchers to ensure maximum safety, regulatory compliance, and chemical integrity.

Quantitative Data & Hazard Summary The following table summarizes the critical physicochemical properties and Globally Harmonized System (GHS) hazard classifications necessary for laboratory risk assessment ().

ParameterValue / DescriptionOperational Implication
CAS Number 20691-53-6 (General), 10601-39-5 (cis)Essential for exact SDS retrieval and inventory tracking.
Molecular Formula C11H22OIndicates a high carbon-to-oxygen ratio, driving lipophilicity.
Molecular Weight 170.29 g/mol Used for stoichiometric calculations in synthesis workflows.
LogP (Predicted) ~2.91High lipophilicity; readily penetrates non-polar barriers (e.g., latex).
H315 Causes skin irritation (Skin Irrit. 2)Mandates robust dermal protection (nitrile gloves).
H319 Causes serious eye irritation (Eye Irrit. 2A)Mandates tight-fitting chemical splash goggles.
H336 May cause drowsiness/dizziness (STOT SE 3)Mandates handling exclusively in a certified chemical fume hood.

Causality-Driven PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient without understanding the mechanistic causality behind the selection. The structural features of (4-tert-butylcyclohexyl)methanol require specific barrier materials:

  • Hand Protection (Nitrile vs. Latex): The compound has a predicted LogP of approximately 2.91, indicating significant hydrophobicity and lipophilicity (). Latex gloves are highly permeable to lipophilic organic molecules and will degrade or allow rapid chemical breakthrough.

    • Protocol: Use nitrile gloves with a minimum thickness of 0.11 mm for incidental splash contact, or >0.4 mm for prolonged handling.

    • Causality: Nitrile provides a superior cross-linked barrier against non-polar and slightly polar aliphatic alcohols, preventing H315-related dermal irritation.

  • Eye Protection: Due to the H319 classification (Eye Irrit. 2A), standard safety glasses with side shields leave gaps where volatile vapors or micro-splashes can enter the ocular cavity ().

    • Protocol: Wear tight-fitting, indirect-vented chemical splash goggles.

  • Respiratory & Engineering Controls: The H336 classification indicates that inhalation of vapors can affect the central nervous system, causing dizziness and reduced cognitive function.

    • Protocol: All handling, weighing, and transferring must occur within a Class II chemical fume hood.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness and repeatability, this protocol incorporates a self-validating system where each step verifies the success of the previous one before proceeding.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Turn on the fume hood.

    • Self-Validation Check: Tape a 1-inch strip of Kimwipe to the bottom of the sash. If the tissue pulls steadily inward at a 45-degree angle, the face velocity is sufficient (ideally 80–120 fpm). Do not proceed if the tissue hangs vertically or flutters erratically.

  • PPE Integrity Check: Don nitrile gloves.

    • Self-Validation Check: Inflate the gloves slightly by trapping air and rolling the cuff. Listen and feel for micro-leaks. Discard immediately if any pressure loss is detected.

Phase 2: Weighing and Transfer

  • Static Mitigation: (4-tert-Butylcyclohexyl)methanol can generate static charge during transfer, especially in dry, climate-controlled lab environments. Wipe the exterior of the reagent bottle and the weighing spatula with a slightly damp, lint-free cloth to dissipate static.

  • Transfer: Using a clean stainless steel spatula, transfer the required mass into a pre-tared, sealable glass vial.

  • Sealing: Cap the vial immediately after weighing to prevent vapor escape into the lab environment and to prevent atmospheric moisture absorption.

Phase 3: Post-Operational Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surface with a solvent compatible with lipophilic compounds (e.g., isopropanol or ethanol), followed by a secondary wipe with deionized water.

  • Glove Removal: Use the "beak method" (pinching the exterior of the glove at the wrist and pulling it inside out over the fingers) to ensure no chemical residue contacts the bare skin.

Safety & Handling Workflow Diagram

The following diagram illustrates the logical progression from hazard identification to final disposal.

G Start Hazard Assessment (4-tert-butylcyclohexyl)methanol PPE Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Ventilation Check Fume Hood >80 fpm PPE->Hood Handle Handling & Weighing Anti-static precautions Hood->Handle Spill Spill Event? Handle->Spill Clean Absorb with inert material (Vermiculite/Sand) Spill->Clean Yes Dispose Disposal Halogen-Free Organic Waste Spill->Dispose No Clean->Dispose

Safety, handling, and disposal workflow for (4-tert-butylcyclohexyl)methanol.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to mitigate exposure.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust velocity over the spill zone.

  • Contain: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Do not use combustible materials like standard sawdust. The high carbon content of the chemical can create a localized fire hazard if exposed to an unexpected ignition source.

  • Absorb and Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container.

  • Ventilate: Allow the fume hood to run for an additional 30 minutes post-cleanup to clear any residual vapors (mitigating H336 CNS risks).

Disposal Plan:

  • Waste Stream: Dispose of (4-tert-butylcyclohexyl)methanol and any contaminated absorbent materials in the Halogen-Free Organic Waste stream ().

  • Regulatory Compliance: Do not discharge into the sink or municipal sewer system. The compound's lipophilicity means it will not readily dissolve in water and can accumulate in aquatic environments. Ensure disposal complies with local environmental protection agency (EPA) or equivalent regulatory guidelines for organic solvents.

References

  • Title: 4-tert-butylcyclohexylmethanol — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: 20691-53-6 (C11H22O) | Source: PubChemLite | URL: [Link]

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